Product packaging for Cochinmicin I(Cat. No.:CAS No. 143728-97-6)

Cochinmicin I

Cat. No.: B234149
CAS No.: 143728-97-6
M. Wt: 889.9 g/mol
InChI Key: BAIAJPQVHAPGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cochinmicin I is a novel cyclodepsipeptide first isolated from the submerged fermentation cultures of Microbispora sp. ATCC 55140 . It functions as a potent and competitive endothelin receptor antagonist, making it a compound of significant interest for cardiovascular and pharmacological research . The molecule is characterized by its incorporation of dihydroxyphenylglycine, a non-proteinogenic, racemization-prone amino acid that is a hallmark of many non-ribosomally synthesized peptides and contributes to its synthetically challenging structure . The total synthesis of this compound has been achieved, confirming its structure and enabling the production of novel derivatives for structure-activity relationship studies . Its biosynthesis is directed by a five-module non-ribosomal peptide synthetase (NRPS) gene cluster, which assembles the peptide backbone incorporating the phenylglycine building blocks . Researchers value this compound as a critical tool for probing the endothelin system and exploring potential therapeutic pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H47N7O12 B234149 Cochinmicin I CAS No. 143728-97-6

Properties

CAS No.

143728-97-6

Molecular Formula

C46H47N7O12

Molecular Weight

889.9 g/mol

IUPAC Name

N-[1-[[12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C46H47N7O12/c1-24-40(58)52-38(28-18-30(54)22-31(55)19-28)45(63)53-39(29-20-32(56)23-33(57)21-29)46(64)65-25(2)37(44(62)50-35(42(60)48-24)16-26-10-5-3-6-11-26)51-43(61)36(17-27-12-7-4-8-13-27)49-41(59)34-14-9-15-47-34/h3-15,18-25,35-39,47,54-57H,16-17H2,1-2H3,(H,48,60)(H,49,59)(H,50,62)(H,51,61)(H,52,58)(H,53,63)

InChI Key

BAIAJPQVHAPGNS-UHFFFAOYSA-N

SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=CN6

Canonical SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=CN6

Other CAS No.

146925-27-1

Synonyms

cochinmicin I

Origin of Product

United States

Foundational & Exploratory

Cochinmicin I: A Technical Guide to its Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinmicin I is a potent, non-ribosomally synthesized cyclodepsipeptide that has garnered significant interest within the scientific community due to its activity as a competitive endothelin receptor antagonist. This document provides a comprehensive technical overview of the discovery, origin, and biosynthetic pathway of this compound. It is intended to serve as a detailed resource, consolidating key data and experimental methodologies to facilitate further research and development efforts. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to ensure clarity and ease of comparison.

Discovery and Origin

This compound was first identified as part of a complex of related novel peptolides, including Cochinmicin II and III, by researchers at Merck Research Laboratories. These compounds were isolated from the submerged fermentation cultures of the actinomycete Microbispora sp., strain ATCC 55140.[1] this compound is distinguished from its counterparts as the deschloro analog of cochinmicin III.[1] The discovery of the cochinmicins introduced a new class of competitive endothelin antagonists with potential therapeutic applications in cardiovascular diseases.[2]

Biological Activity: Endothelin Receptor Antagonism

This compound functions as a competitive antagonist of endothelin receptors, which are implicated in vasoconstriction and vasodilation.[2] Its inhibitory activity has been quantified against endothelin receptor subtypes A (ETA) and B (ETB). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundETA IC50 (nM)ETB IC50 (nM)
This compound48130
Cochinmicin II130>1000
Cochinmicin III20140
Cochinmicin IV110>1000
Cochinmicin V70>1000

Data sourced from Schnegotzki et al., 2022, which references the original discovery papers.

Experimental Protocols

Fermentation of Microbispora sp. ATCC 55140
Isolation and Purification

The cochinmicins are a closely related group of compounds that are separated and purified using High-Performance Liquid Chromatography (HPLC).[1]

Structure Elucidation

The chemical structure of this compound was elucidated through a combination of advanced analytical techniques. These methods included:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: To establish the connectivity and stereochemistry of the amino acid residues.

  • Liquid Chromatography (LC): For separation and analysis of the different cochinmicin components.

The structure was determined to be a cyclic depsipeptide composed of six alpha-amino acids and a pyrrole-2-carboxylic acid moiety. The specific amino acid constituents of this compound are D-allo-threonine, D-alanine, L-phenylalanine, D-phenylalanine, and two residues of D-3,5-dihydroxyphenylglycine (DHPG).

Endothelin Receptor Antagonist Assay

The biological activity of this compound as an endothelin receptor antagonist was determined through dose-response competition assays.[2] These assays measure the ability of the compound to compete with endothelin for binding to its receptors, ETA and ETB.

Biosynthesis of this compound

This compound is synthesized via a five-module non-ribosomal peptide synthetase (NRPS) encoded by the cochinmicin (cmn) biosynthesis gene cluster.[2] The biosynthesis involves the sequential addition of its constituent amino acids and the final cyclization to form the mature depsipeptide.

Cochinmicin_I_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line cluster_precursors Precursor Biosynthesis M1 Module 1 (Pyrrole-2-carboxylic acid) M2 Module 2 (D-allo-Threonine) M1->M2 M3 Module 3 (D-Alanine) M2->M3 M4 Module 4 (L-Phenylalanine) M3->M4 M5 Module 5 (D-Phenylalanine) M4->M5 M6 Module 5 (iterative) (D-3,5-dihydroxyphenylglycine) M5->M6 M7 Module 5 (iterative) (D-3,5-dihydroxyphenylglycine) M6->M7 TE Thioesterase Domain (Cyclization and Release) M7->TE Cochinmicin_I This compound TE->Cochinmicin_I Pyr Pyrrole-2- carboxylic acid Pyr->M1 D_allo_Thr D-allo-Threonine D_allo_Thr->M2 D_Ala D-Alanine D_Ala->M3 L_Phe L-Phenylalanine L_Phe->M4 D_Phe D-Phenylalanine D_Phe->M5 D_DHPG D-3,5-dihydroxy- phenylglycine D_DHPG->M6 D_DHPG->M7 caption Biosynthetic pathway of this compound via NRPS.

Caption: Biosynthetic pathway of this compound via NRPS.

Experimental Workflow

The overall workflow for the discovery and characterization of this compound is a systematic process that moves from microbial culture to detailed chemical and biological analysis.

Experimental_Workflow Fermentation 1. Fermentation (Microbispora sp. ATCC 55140) Extraction 2. Extraction (from fermentation broth) Fermentation->Extraction Purification 3. Purification (HPLC) Extraction->Purification Structure_Elucidation 4. Structure Elucidation (NMR, Mass Spectrometry) Purification->Structure_Elucidation Biological_Assay 5. Biological Activity Assay (Endothelin Receptor Binding) Purification->Biological_Assay Data_Analysis 6. Data Analysis (IC50 Determination) Structure_Elucidation->Data_Analysis Biological_Assay->Data_Analysis caption General experimental workflow for this compound discovery.

Caption: General experimental workflow for this compound discovery.

Logical Relationship of this compound Origin

The origin of this compound can be traced from its producing microorganism through the biosynthetic machinery to the final bioactive compound.

Cochinmicin_Origin Microorganism Producing Organism (Microbispora sp. ATCC 55140) Gene_Cluster Biosynthesis Gene Cluster (cmn cluster) Microorganism->Gene_Cluster contains Enzyme Enzymatic Machinery (Non-Ribosomal Peptide Synthetase) Gene_Cluster->Enzyme encodes Bioactive_Compound Bioactive Compound (this compound) Enzyme->Bioactive_Compound synthesizes caption Logical relationship of this compound's origin.

Caption: Logical relationship of this compound's origin.

References

In-Depth Technical Guide: Microbispora sp. as a Source of Cochinmicin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinmicin I, a novel cyclodepsipeptide, has been identified as a potent and competitive antagonist of the endothelin receptor. This technical guide provides a comprehensive overview of this compound, with a focus on its production from the actinomycete Microbispora sp. ATCC 55140. The document details the available data on its physicochemical properties, outlines the known experimental protocols for its fermentation and isolation, and discusses its biological activity. Furthermore, it presents a visualization of the endothelin signaling pathway, which is the target of this compound's therapeutic action. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product drug discovery and development.

Introduction

This compound is a member of the cochinmicins family, a group of novel peptolides produced by the submerged fermentation of Microbispora sp. strain ATCC 55140.[1] These compounds are of significant interest due to their potent and competitive antagonism of the endothelin receptors, suggesting potential therapeutic applications in conditions where the endothelin system is dysregulated. This compound is structurally a cyclodepsipeptide. The total synthesis of this compound has been a subject of research, highlighting its complex and interesting molecular architecture.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its detection, purification, and formulation.

PropertyValueSource
Molecular Formula C₄₆H₄₇N₇O₁₂PubChem
Molecular Weight 889.9 g/mol PubChem
Monoisotopic Mass 889.32826996 DaPubChem
Topological Polar Surface Area 298 ŲPubChem
Hydrogen Bond Donor Count 8PubChem
Hydrogen Bond Acceptor Count 13PubChem
Rotatable Bond Count 8PubChem
XLogP3 3.6PubChem

Production of this compound from Microbispora sp. ATCC 55140

This compound is produced through submerged fermentation of Microbispora sp. ATCC 55140. While specific, detailed protocols for maximizing the yield of this compound are not extensively published, the general approach involves culturing the microorganism in a suitable nutrient medium under controlled conditions.

Fermentation Protocol (General Approach)

The following is a generalized protocol based on the fermentation of similar Microbispora species for the production of secondary metabolites. Optimization of these parameters is critical for achieving high yields of this compound.

3.1.1. Culture Maintenance and Inoculum Preparation

  • Strain: Microbispora sp. ATCC 55140

  • Maintenance Medium: A suitable agar-based medium, such as ISP3-agar, can be used for maintaining the culture.

  • Inoculum Development:

    • Aseptically transfer a loopful of spores or a piece of mycelial mat from a mature agar plate to a flask containing a seed medium.

    • Incubate the seed culture on a rotary shaker at an appropriate temperature (e.g., 28-37 °C) for 2-3 days to obtain a well-grown vegetative inoculum.

3.1.2. Production Fermentation

  • Fermentation Medium: A complex medium rich in carbon and nitrogen sources is typically used. While the exact medium for this compound production is not publicly detailed, a representative medium for Microbispora fermentation could include:

    • Carbon Source: Glucose, Maltose, or other carbohydrates.

    • Nitrogen Source: Yeast extract, Peptone, Soybean meal, or specific amino acids.

    • Mineral Salts: NaCl, KCl, MgSO₄, FeSO₄, etc.

    • pH Buffer: CaCO₃ or a suitable buffer to maintain a stable pH.

  • Fermentation Conditions:

    • Temperature: Typically in the range of 28-37 °C.

    • pH: Maintained between 6.0 and 8.0.

    • Agitation: 150-250 rpm to ensure adequate mixing and aeration.

    • Aeration: Supplied by sterile air, with the rate optimized for the specific fermenter volume.

    • Fermentation Time: Typically 7-14 days, with the production of this compound monitored periodically.

Extraction and Purification Protocol

Following fermentation, the cochinmicins are extracted from the culture broth and mycelium and subsequently purified.

3.2.1. Extraction

  • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Extract the mycelial cake with an organic solvent such as methanol or acetone.

  • Extract the filtered broth with a water-immiscible organic solvent like ethyl acetate or butanol.

  • Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract.

3.2.2. Purification

  • Chromatography: The crude extract is subjected to a series of chromatographic steps for purification.

    • Initial Fractionation: Adsorption chromatography on silica gel or other suitable resins can be used for initial fractionation.

    • High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using reversed-phase HPLC.[1] While the specific conditions are not detailed in the available literature, a typical protocol would involve:

      • Column: A C18 reversed-phase column.

      • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA).

      • Detection: UV detection at a wavelength suitable for the chromophores in this compound (e.g., 210 nm, 254 nm).

      • Fraction Collection: Fractions corresponding to the this compound peak are collected.

Biological Activity and Mechanism of Action

This compound is a potent and competitive antagonist of endothelin receptors.[1] Endothelins are potent vasoconstrictor peptides that play a role in various physiological and pathological processes. By blocking the binding of endothelins to their receptors, this compound can inhibit these downstream effects.

Endothelin Receptor Antagonism
Endothelin Signaling Pathway

The endothelin signaling pathway is a complex cascade that is initiated by the binding of endothelins to their G protein-coupled receptors (GPCRs), primarily endothelin receptor type A (ETₐ) and type B (ETₑ). This compound exerts its effect by interfering with this initial binding step.

Endothelin_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETₐ Receptor ET1->ETAR CochinmicinI This compound CochinmicinI->ETAR Antagonism Gq Gαq/11 ETAR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Effects (Vasoconstriction, Proliferation) Ca2->Downstream PKC->Downstream

Endothelin Signaling Pathway and this compound Inhibition.
Antimicrobial Activity

While the primary focus has been on its endothelin receptor antagonism, many cyclodepsipeptides from microbial sources exhibit antimicrobial properties. The antibacterial and antifungal spectrum of this compound has not been extensively reported and represents an area for further investigation.

Experimental Workflows

The discovery and characterization of this compound involve a series of interconnected experimental stages. The following diagram illustrates a typical workflow.

Experimental_Workflow cluster_production Production cluster_purification Purification cluster_characterization Characterization Fermentation Fermentation of Microbispora sp. ATCC 55140 Extraction Extraction of Metabolites Fermentation->Extraction Chromatography Column Chromatography Extraction->Chromatography HPLC Reversed-Phase HPLC Chromatography->HPLC Structure Structural Elucidation (NMR, MS) HPLC->Structure Bioassay Bioactivity Screening (Endothelin Receptor Binding Assay) HPLC->Bioassay

General Experimental Workflow for this compound.

Conclusion and Future Directions

This compound, produced by Microbispora sp. ATCC 55140, is a promising natural product with potent endothelin receptor antagonist activity. This technical guide has summarized the available information on its production, properties, and biological activity. However, significant gaps in the publicly available data exist, particularly concerning detailed fermentation and purification protocols, as well as quantitative bioactivity data.

Future research should focus on:

  • Optimization of Fermentation: A systematic optimization of the fermentation medium and culture conditions is necessary to enhance the production yield of this compound.

  • Development of a Scalable Purification Process: A robust and scalable purification protocol is essential for producing sufficient quantities of this compound for preclinical and clinical studies.

  • Comprehensive Bioactivity Profiling: A thorough investigation of the in vitro and in vivo pharmacological properties of this compound is required to fully assess its therapeutic potential. This includes determining its IC₅₀ values against different endothelin receptor subtypes and evaluating its efficacy in relevant disease models.

  • Exploration of Antimicrobial Activity: A systematic evaluation of the antimicrobial spectrum of this compound could reveal additional therapeutic applications.

Addressing these research areas will be crucial for the further development of this compound as a potential therapeutic agent.

References

Cochinmicin I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Chemical Structure, Physicochemical Properties, Biological Activity, and Experimental Protocols for the Potent Endothelin Receptor Antagonist, Cochinmicin I.

This technical guide provides a comprehensive overview of this compound, a complex cyclodepsipeptide with significant potential in drug development due to its potent and competitive antagonism of the endothelin receptors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, biological activity, and the experimental methodologies for its production, isolation, and characterization.

Core Concepts: Chemical Structure and Properties

This compound is a natural product isolated from the fermentation broth of Microbispora sp. ATCC 55140.[1] It belongs to a class of compounds known as cyclodepsipeptides, which are characterized by a cyclic structure containing both peptide and ester bonds.

The chemical structure of this compound was elucidated through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[2] It is a complex molecule composed of six alpha-amino acids and a pyrrole-2-carboxylic acid moiety.[2] The constituent amino acids include one equivalent each of D-allo-threonine, D-alanine, L-phenylalanine, and D-phenylalanine, along with two equivalents of the non-standard amino acid 3,5-dihydroxyphenylglycine (DHPG) in the D configuration.[2] this compound is structurally distinguished from its analogue, Cochinmicin III, by the absence of a chlorine atom on the pyrrole-2-carboxylic acid residue.[1]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₄₆H₄₇N₇O₁₂[3]
Molecular Weight 889.9 g/mol [3]
IUPAC Name N-[1-[[12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1H-pyrrole-2-carboxamide[3]
CAS Number 143728-97-6[3]
Canonical SMILES CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=CN6[3]
InChI Key BAIAJPQVHAPGNS-UHFFFAOYSA-N[3]
XLogP3 (Calculated) 3.6[3]

Biological Activity and Mechanism of Action

This compound is a potent and competitive antagonist of endothelin receptors.[1] The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases. Endothelin exerts its effects through two main G protein-coupled receptor subtypes: endothelin receptor A (ETₐ) and endothelin receptor B (ETₑ). The antagonism of these receptors by this compound makes it a molecule of significant interest for therapeutic applications.

Quantitative Biological Activity

While described as a potent antagonist, specific IC₅₀ values for this compound are noted to be significant in in-vitro assays. Further investigation of the primary literature is required to obtain precise quantitative data for its binding affinity and functional antagonism at the ETₐ and ETₑ receptors.

Endothelin Receptor Signaling Pathway

This compound competitively inhibits the binding of endothelin (ET-1, ET-2, ET-3) to its receptors, thereby blocking the downstream signaling cascades. The diagram below illustrates the canonical endothelin receptor signaling pathway that is inhibited by this compound.

Endothelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ETR Endothelin Receptor (ET_A / ET_B) Gq Gq ETR->Gq this compound (Antagonist) ETR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ET Endothelin (ET-1, ET-2, ET-3) ET->ETR Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Responses (Vasoconstriction, Proliferation, etc.) PKC->Cellular_Response Leads to Experimental_Workflow cluster_production Production cluster_isolation Isolation & Purification cluster_characterization Characterization cluster_final Final Product Fermentation Fermentation of Microbispora sp. ATCC 55140 Extraction Broth Extraction (Ethyl Acetate) Fermentation->Extraction Silica_Chrom Silica Gel Chromatography Extraction->Silica_Chrom HPLC Preparative RP-HPLC Silica_Chrom->HPLC Pure_Cochinmicin Pure this compound HPLC->Pure_Cochinmicin MS Mass Spectrometry (HR-MS, MS/MS) NMR NMR Spectroscopy (1D and 2D) Stereochem Stereochemistry Analysis Pure_Cochinmicin->MS Pure_Cochinmicin->NMR Pure_Cochinmicin->Stereochem

References

Cochinmicin I: Unveiling the Mechanism of a Novel Endothelin Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Discovery & Development Professionals

Foreword

The endothelin (ET) system, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and their corresponding G protein-coupled receptors (ET-A and ET-B), plays a pivotal role in cardiovascular homeostasis and pathophysiology. Dysregulation of the endothelin system is implicated in a multitude of diseases, including pulmonary arterial hypertension, chronic kidney disease, and various cancers, making endothelin receptor antagonists a significant area of therapeutic interest. Cochinmicin I, a novel cyclic depsipeptide isolated from the fermentation broth of Microbispora sp., has emerged as a potent and competitive antagonist of endothelin receptors. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting available data, outlining key experimental methodologies, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: Competitive Antagonism

This compound exerts its pharmacological effect through competitive antagonism of endothelin receptors.[1] This mechanism involves the direct binding of this compound to the endothelin receptor, thereby preventing the binding of the endogenous ligand, endothelin-1 (ET-1). By occupying the receptor's binding site, this compound effectively blocks the downstream signaling cascades that are normally initiated by ET-1, leading to a reduction in its physiological effects, most notably vasoconstriction.

Quantitative Analysis of Receptor Antagonism

A thorough understanding of the potency and selectivity of a receptor antagonist is paramount for its development as a therapeutic agent. This section summarizes the key quantitative parameters that define the interaction of this compound with endothelin receptors.

Table 1: Quantitative Pharmacological Data for this compound

ParameterValueReceptor SubtypeExperimental System
IC50 Data Not AvailableNot SpecifiedNot Specified
Ki Data Not AvailableNot SpecifiedNot Specified
Receptor Selectivity Data Not AvailableET-A vs. ET-BNot Specified

Note: Despite extensive literature searches, specific quantitative data for this compound's IC50, Ki, and receptor selectivity were not publicly available in the reviewed scientific literature. The original discovery papers from 1992 describe this compound as a potent and competitive antagonist but do not provide these specific quantitative values.

Signaling Pathways Modulated by this compound

Endothelin-1 binding to its receptors (ET-A and ET-B) on vascular smooth muscle cells triggers a cascade of intracellular events culminating in vasoconstriction. This compound, by blocking this initial binding step, inhibits these downstream signaling pathways.

The primary signaling pathway initiated by ET-1 involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ then binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. DAG, in concert with Ca2+, activates protein kinase C (PKC), which contributes to the sustained phase of contraction.

Below is a diagram illustrating the endothelin-1 signaling pathway and the point of intervention for this compound.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ET_Receptor Endothelin Receptor (ET-A/ET-B) ET-1->ET_Receptor Binds Cochinmicin_I Cochinmicin_I Cochinmicin_I->ET_Receptor Blocks G_Protein Gq/11 ET_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds Ca2->PKC Activates MLCK Myosin Light Chain Kinase Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates p_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->p_Myosin_LC Contraction Vasoconstriction p_Myosin_LC->Contraction PKC->Contraction Contributes to

Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.

Key Experimental Protocols

The characterization of an endothelin receptor antagonist like this compound relies on a series of well-defined in vitro and in vivo experiments. While specific protocols for this compound are not detailed in the available literature, this section outlines the standard methodologies employed in the field.

Endothelin Receptor Binding Assay

This assay is fundamental to determining the binding affinity (Ki) and the concentration of the antagonist that inhibits 50% of radiolabeled endothelin binding (IC50).

Objective: To quantify the binding of this compound to endothelin receptors.

General Protocol:

  • Membrane Preparation: Membranes expressing either ET-A or ET-B receptors are prepared from cultured cells (e.g., CHO or HEK293 cells stably expressing the receptor) or from tissues known to be rich in a specific receptor subtype.

  • Radioligand: A radiolabeled endothelin, typically [¹²⁵I]-ET-1, is used as the ligand.

  • Incubation: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor (this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Membranes with ET-A or ET-B Receptors Start->Membrane_Prep Incubation Incubate Membranes with [125I]-ET-1 and this compound Membrane_Prep->Incubation Filtration Separate Bound and Unbound Ligand by Filtration Incubation->Filtration Counting Quantify Radioactivity with a Gamma Counter Filtration->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis End End Analysis->End

Caption: Workflow for a typical endothelin receptor binding assay.

In Vitro Functional Assays

Functional assays are crucial for determining whether a compound that binds to the receptor acts as an antagonist, agonist, or has no effect on receptor signaling.

Objective: To measure the ability of this compound to inhibit ET-1-induced increases in intracellular calcium.

General Protocol:

  • Cell Culture: Cells expressing the endothelin receptor of interest are cultured and plated in a microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of ET-1.

  • Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or a fluorometric imaging system.

  • Data Analysis: The inhibitory effect of this compound is quantified by determining the concentration that produces a 50% reduction in the ET-1-induced calcium response (IC50).

Calcium_Mobilization_Assay_Workflow Start Start Cell_Culture Culture Cells Expressing Endothelin Receptors Start->Cell_Culture Dye_Loading Load Cells with a Calcium-Sensitive Dye Cell_Culture->Dye_Loading Pre_Incubation Pre-incubate with Varying [this compound] Dye_Loading->Pre_Incubation Stimulation Stimulate with ET-1 Pre_Incubation->Stimulation Measurement Measure Fluorescence Change Stimulation->Measurement Analysis Determine IC50 for Inhibition of Ca2+ Response Measurement->Analysis End End Analysis->End

Caption: Workflow for an intracellular calcium mobilization assay.

Objective: To assess the ability of this compound to inhibit ET-1-induced contraction of isolated blood vessels.

General Protocol:

  • Tissue Preparation: Rings of an artery (e.g., rat aorta) are dissected and mounted in an organ bath containing a physiological salt solution.

  • Equilibration: The arterial rings are allowed to equilibrate under a resting tension.

  • Antagonist Incubation: The tissues are incubated with this compound or vehicle.

  • Cumulative Concentration-Response Curve: A cumulative concentration-response curve to ET-1 is generated by adding increasing concentrations of the agonist to the organ bath.

  • Tension Measurement: The isometric tension of the arterial rings is continuously recorded.

  • Data Analysis: The potency of this compound is determined by the rightward shift of the ET-1 concentration-response curve in the presence of the antagonist. A Schild analysis can be performed to determine the pA2 value, which is a measure of the antagonist's affinity.

Conclusion and Future Directions

This compound is a novel and potent competitive antagonist of endothelin receptors.[1] While the initial discovery highlighted its potential, a comprehensive understanding of its pharmacological profile, including its precise binding affinities, receptor subtype selectivity, and in vivo efficacy, remains to be fully elucidated in publicly accessible literature. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel endothelin receptor antagonists. Future research should focus on obtaining detailed quantitative data to fully assess the therapeutic potential of this promising natural product. Such studies will be crucial in determining its suitability for further preclinical and clinical development in the treatment of endothelin-mediated diseases.

References

The Biosynthesis of Cochinmicin I in Microbispora sp.: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinmicin I is a potent cyclodepsipeptide endothelin antagonist produced by the actinomycete Microbispora sp. ATCC 55140.[1] Its complex chemical structure, featuring non-proteinogenic amino acids, makes it an interesting candidate for drug development. This technical guide provides a detailed overview of the biosynthetic pathway of this compound, based on the current scientific understanding. The biosynthesis is orchestrated by a sophisticated enzymatic assembly line, primarily involving a non-ribosomal peptide synthetase (NRPS) and a type III polyketide synthase (PKS). This document outlines the key biosynthetic steps, the genetic organization of the biosynthetic gene cluster, and the enzymatic machinery responsible for the synthesis of its unique precursors.

Please Note: This document is based on publicly available scientific literature. Due to access limitations to the full text of some primary research articles, detailed experimental protocols and specific quantitative data (e.g., enzyme kinetics, fermentation yields) are not included. The information presented herein provides a comprehensive conceptual and technical framework of the biosynthetic pathway.

Introduction to this compound

This compound is a member of the cochinmicin family of cyclic depsipeptides, which also includes Cochinmicins II and III.[1] These natural products have garnered significant interest due to their biological activity as competitive antagonists of endothelin receptors, which are implicated in vasoconstriction.[2][3] The core structure of this compound is a cyclic hexadepsipeptide containing a unique combination of amino acid residues.[2]

The chemical structure of this compound (C₄₆H₄₇N₇O₁₂) consists of the following building blocks[2][4][5]:

  • One molecule of D-allo-threonine

  • One molecule of D-alanine

  • One molecule of L-phenylalanine

  • One molecule of D-phenylalanine

  • Two molecules of D-3,5-dihydroxyphenylglycine (D-Dpg)

  • One molecule of pyrrole-2-carboxylic acid

The cyclic nature of the molecule is formed by an ester linkage (depsipeptide bond) in addition to the amide bonds.[2] this compound is distinguished from Cochinmicin III by the absence of a chlorine atom on the pyrrole-2-carboxylic acid moiety.[1]

The Cochinmicin Biosynthetic Gene Cluster (cmn)

The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC), designated as the cmn cluster.[3] Analysis of this gene cluster has been pivotal in elucidating the biosynthetic pathway. The cmn BGC contains genes encoding the core enzymatic machinery, including a five-module non-ribosomal peptide synthetase (NRPS), a type III polyketide synthase (PKS), and various tailoring enzymes responsible for precursor synthesis and modification.[3]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be divided into three main stages:

  • Precursor Biosynthesis: The synthesis of the non-proteinogenic building blocks, D-3,5-dihydroxyphenylglycine (Dpg) and pyrrole-2-carboxylic acid.

  • NRPS-mediated Assembly: The sequential condensation of the amino acid and pyrrole precursors on the NRPS assembly line.

  • Cyclization and Release: The final cyclization and release of the mature this compound molecule from the NRPS.

Biosynthesis of Precursors

The unusual amino acid D-3,5-dihydroxyphenylglycine is a key component of this compound. Its biosynthesis is initiated by a type III polyketide synthase (PKS), designated CmnI.[3] Type III PKSs are known to produce aromatic compounds from malonyl-CoA precursors. In this pathway, CmnI likely catalyzes the iterative condensation of three malonyl-CoA units to form a polyketide intermediate, which then undergoes cyclization and aromatization. Subsequent tailoring enzymes, including CmnH and CmnJ-L, are proposed to modify this intermediate to yield Dpg.[3]

The biosynthesis of pyrrole-2-carboxylic acid in actinomycetes can occur through various pathways.[6][7][8] While the specific pathway in Microbispora sp. for this compound biosynthesis has not been fully detailed in the available literature, it is known to be a common building block in microbial secondary metabolites.

Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line

The core of this compound biosynthesis is a five-module NRPS enzyme. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid precursor into the growing peptide chain. The general organization of an NRPS module consists of three key domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-AMP intermediate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the preceding module.

The five NRPS modules in the cmn cluster are predicted to assemble the precursors in a specific order. Interestingly, since there are two D-Dpg residues in this compound, it is proposed that one of the Dpg-incorporating modules is used iteratively.[3]

Cyclization and Release

The final step in the biosynthesis is the release of the assembled hexapeptide from the NRPS. This is typically catalyzed by a thioesterase (TE) domain located at the C-terminus of the final NRPS module. The TE domain can catalyze either a hydrolytic release to produce a linear peptide or an intramolecular cyclization. In the case of this compound, the TE domain facilitates an intramolecular cyclization via the formation of an ester bond between the carboxyl group of the last amino acid and the hydroxyl group of the D-allo-threonine residue, resulting in the characteristic depsipeptide ring structure.

Visualizing the Biosynthetic Pathway and Experimental Logic

To further illustrate the biosynthesis of this compound, the following diagrams have been generated using the Graphviz (DOT language).

Cochinmicin_I_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_nrps NRPS Assembly Line cluster_assembly Assembly and Release Malonyl-CoA Malonyl-CoA Type III PKS (CmnI) Type III PKS (CmnI) Malonyl-CoA->Type III PKS (CmnI) Polyketide Intermediate Polyketide Intermediate Type III PKS (CmnI)->Polyketide Intermediate Tailoring Enzymes (CmnH, J-L) Tailoring Enzymes (CmnH, J-L) Polyketide Intermediate->Tailoring Enzymes (CmnH, J-L) D-3,5-dihydroxyphenylglycine (D-Dpg) D-3,5-dihydroxyphenylglycine (D-Dpg) Tailoring Enzymes (CmnH, J-L)->D-3,5-dihydroxyphenylglycine (D-Dpg) NRPS Module 1 Module 2 Module 3 Module 4 Module 5 (iterative) TE D-3,5-dihydroxyphenylglycine (D-Dpg)->NRPS:m5 x2 Pyrrole Precursors Pyrrole Precursors Pyrrole Biosynthesis Enzymes Pyrrole Biosynthesis Enzymes Pyrrole Precursors->Pyrrole Biosynthesis Enzymes Pyrrole-2-carboxylic acid Pyrrole-2-carboxylic acid Pyrrole Biosynthesis Enzymes->Pyrrole-2-carboxylic acid Pyrrole-2-carboxylic acid->NRPS:m1 Linear Hexadepsipeptide Linear Hexadepsipeptide NRPS:te->Linear Hexadepsipeptide Cyclization This compound This compound Linear Hexadepsipeptide->this compound D-allo-threonine D-allo-threonine D-allo-threonine->NRPS:m2 D-alanine D-alanine D-alanine->NRPS:m3 L-phenylalanine L-phenylalanine L-phenylalanine->NRPS:m4 D-phenylalanine D-phenylalanine D-phenylalanine->NRPS:m4

Figure 1. Overview of the this compound biosynthetic pathway.

NRPS_Module_Logic cluster_module Single NRPS Module A_domain Adenylation (A) Selects & Activates Amino Acid T_domain Thiolation (T) Binds Activated Amino Acid A_domain->T_domain Loads C_domain Condensation (C) Forms Peptide Bond T_domain->C_domain Presents Next Module Next Module C_domain->Next Module Elongated Peptide Chain Previous Module Previous Module Previous Module->C_domain Growing Peptide Chain

Figure 2. Logical workflow within a single Non-Ribosomal Peptide Synthetase (NRPS) module.

Experimental_Workflow_Logic Microbispora sp. Genomic DNA Microbispora sp. Genomic DNA Genome Sequencing Genome Sequencing Microbispora sp. Genomic DNA->Genome Sequencing Bioinformatic Analysis (e.g., antiSMASH) Bioinformatic Analysis (e.g., antiSMASH) Genome Sequencing->Bioinformatic Analysis (e.g., antiSMASH) Identification of 'cmn' BGC Identification of 'cmn' BGC Bioinformatic Analysis (e.g., antiSMASH)->Identification of 'cmn' BGC Gene Knockout Studies Gene Knockout Studies Identification of 'cmn' BGC->Gene Knockout Studies Heterologous Expression of Genes Heterologous Expression of Genes Identification of 'cmn' BGC->Heterologous Expression of Genes Analysis of Metabolite Production Analysis of Metabolite Production Gene Knockout Studies->Analysis of Metabolite Production Elucidation of Biosynthetic Steps Elucidation of Biosynthetic Steps Analysis of Metabolite Production->Elucidation of Biosynthetic Steps In vitro Enzyme Assays In vitro Enzyme Assays Heterologous Expression of Genes->In vitro Enzyme Assays Characterization of Enzyme Function Characterization of Enzyme Function In vitro Enzyme Assays->Characterization of Enzyme Function Characterization of Enzyme Function->Elucidation of Biosynthetic Steps Proposed Biosynthetic Pathway Proposed Biosynthetic Pathway Elucidation of Biosynthetic Steps->Proposed Biosynthetic Pathway

Figure 3. General experimental workflow for elucidating a natural product biosynthetic pathway.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Microbispora sp. has provided significant insights into the enzymatic machinery responsible for the production of this complex and biologically active molecule. The identification of the cmn gene cluster and the characterization of the NRPS and PKS enzymes involved have laid the groundwork for future research in this area.

For drug development professionals, understanding this pathway opens up possibilities for biosynthetic engineering and the generation of novel this compound analogs with potentially improved therapeutic properties. By manipulating the genes within the cmn cluster, it may be possible to alter the substrate specificity of the NRPS modules to incorporate different amino acids, or to modify the tailoring enzymes to generate derivatives with enhanced activity or bioavailability.

Further research is needed to fully characterize the individual enzymes of the pathway, including their substrate specificities and kinetic parameters. The development of a heterologous expression system for the cmn gene cluster would be a valuable tool for these studies and for the production of engineered cochinmicins. A deeper understanding of the regulatory mechanisms governing the expression of the cmn cluster could also lead to strategies for improving the production yield of this compound.

References

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Cochinmicin I

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for conducting a preliminary cytotoxicity screening of Cochinmicin I, a cyclodepsipeptide identified as a competitive endothelin antagonist. Due to the limited publicly available cytotoxicity data for this compound, this guide incorporates representative data from a structurally related cyclodepsipeptide, beauvericin, to illustrate the potential cytotoxic profile and to provide a basis for experimental design. The experimental protocols and signaling pathway visualizations are tailored to reflect the known mechanism of action of this compound as an endothelin receptor antagonist.

Data Presentation: Representative Cytotoxicity of a Related Cyclodepsipeptide

CompoundAssay TypeCell Line/TargetIC50/CC50 (µM)Reference
BeauvericinAntiviral ActivityHIV-1 Integrase1.9[1]
BeauvericinCytotoxicitySF-9 (Invertebrate)2.5[2]
  • IC50: Half-maximal inhibitory concentration.

  • CC50: 50% cytotoxic concentration.

Experimental Protocols: Hypothetical Cytotoxicity Screening of this compound

The following is a detailed protocol for a preliminary in vitro cytotoxicity screening of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability. The P388 murine leukemia cell line is proposed, as related compounds have been reported to exhibit cytotoxicity against this line.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on the viability of P388 cells.

Materials:

  • This compound (of known purity)

  • P388 (murine leukemia) cell line

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

  • Sterile cell culture flasks and other standard laboratory equipment

Procedure:

  • Cell Culture Maintenance:

    • Culture P388 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days to maintain logarithmic growth.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations for the assay (e.g., a range from 0.1 µM to 100 µM).

  • Cell Seeding:

    • Count the P388 cells using a hemocytometer and determine cell viability (e.g., by trypan blue exclusion).

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in the culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).

    • Include wells for a negative control (cells with medium and vehicle solvent) and a blank control (medium only).

  • Treatment:

    • After allowing the cells to adhere and stabilize for a few hours (for suspension cells, this step ensures even distribution), add 100 µL of the various concentrations of this compound to the respective wells.

    • For the negative control wells, add 100 µL of the medium containing the same concentration of the vehicle solvent used for the highest concentration of this compound.

  • Incubation:

    • Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2. The incubation time should be optimized based on the cell doubling time and the expected kinetics of the compound.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours under the same conditions. During this time, viable cells will metabolize the MTT into purple formazan crystals.

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of negative control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%, from the dose-response curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture P388 Cells A1 Seed Cells into 96-well Plate P1->A1 P2 Prepare this compound Dilutions A2 Treat Cells with this compound P2->A2 A1->A2 A3 Incubate for 48-72 hours A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate for 4 hours A4->A5 A6 Solubilize Formazan Crystals A5->A6 D1 Measure Absorbance at 570 nm A6->D1 D2 Calculate % Cell Viability D1->D2 D3 Determine IC50 Value D2->D3 Endothelin_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling ETR Endothelin Receptor (ET-A / ET-B) Gq Gq Protein Activation ETR->Gq ET1 Endothelin-1 (Ligand) ET1->ETR Binds and Activates Cochinmicin This compound (Antagonist) Cochinmicin->ETR Competitively Inhibits PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Ca2+ & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Effects (Proliferation, Survival, etc.) Ca_PKC->Downstream

References

An In-depth Technical Guide to Cochinmicin I and its Relationship with Cochinmicin II and III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinmicins I, II, and III are a series of structurally related cyclodepsipeptides produced by the actinomycete Microbispora sp. ATCC 55140. These natural products have garnered significant interest within the scientific community due to their potent and competitive antagonism of endothelin receptors. This technical guide provides a comprehensive overview of Cochinmicin I, detailing its relationship with Cochinmicin II and III. The document outlines their chemical structures, biological activities with a focus on endothelin receptor antagonism, and the experimental protocols for their production, isolation, and structural characterization. All quantitative data are presented in tabular format for comparative analysis, and key pathways and relationships are visualized through diagrams to facilitate a deeper understanding of these complex molecules.

Introduction

The cochinmicins are a family of peptolides that have been identified as novel and potent competitive endothelin antagonists.[1] Endothelin receptors, particularly ETA and ETB subtypes, play a crucial role in vasoconstriction and cell proliferation, making them a key target in the development of therapeutics for cardiovascular diseases such as pulmonary arterial hypertension.[2] This guide focuses on this compound and its intricate relationship with its closely related analogs, Cochinmicin II and III. Understanding the subtle structural differences and their impact on biological activity is paramount for structure-activity relationship (SAR) studies and the future design of more potent and selective endothelin receptor antagonists.

Chemical Structures and Relationships

Cochinmicins I, II, and III share the same core cyclodepsipeptide scaffold, which consists of six alpha-amino acids and a pyrrolecarboxylic acid moiety. The fundamental amino acid sequence is conserved across all three compounds and includes one equivalent of D-allo-threonine, D-alanine, L-phenylalanine, D-phenylalanine, and two equivalents of 3,5-dihydroxyphenylglycine (DHPG).

The key structural variations that differentiate the three cochinmicins are:

  • This compound: Possesses a pyrrole-2-carboxylic acid moiety.

  • Cochinmicin III: Is the chloro-analog of this compound, containing a 5-chloropyrrole-2-carboxylic acid instead of pyrrole-2-carboxylic acid.[1]

  • Cochinmicin II: Is a stereoisomer of Cochinmicin III. While Cochinmicins I and III both contain two D-configured DHPG residues, Cochinmicin II is distinguished by the presence of both D- and L-DHPG residues.

These relationships are summarized in the diagram below.

G Cochinmicin_I This compound (pyrrole-2-carboxylic acid, 2x D-DHPG) Cochinmicin_III Cochinmicin III (5-chloropyrrole-2-carboxylic acid, 2x D-DHPG) Cochinmicin_I->Cochinmicin_III Deschloro Analog Cochinmicin_II Cochinmicin II (5-chloropyrrole-2-carboxylic acid, D- and L-DHPG) Cochinmicin_III->Cochinmicin_II Stereoisomers

Figure 1: Structural relationships between this compound, II, and III.

Biological Activity: Endothelin Receptor Antagonism

The primary biological activity of the cochinmicins is their ability to act as competitive antagonists at endothelin receptors.[1] The structural differences between the three compounds have a notable impact on their inhibitory potency.

Quantitative Data

Table 1: Summary of Chemical and Biological Properties of Cochinmicins I, II, and III

CompoundMolecular FormulaKey Structural FeatureDHPG StereochemistryRelative Activity
This compound C₄₆H₄₇N₇O₁₂Pyrrole-2-carboxylic acidD, DMore Active
Cochinmicin II C₄₆H₄₆ClN₇O₁₂5-chloropyrrole-2-carboxylic acidD, LLess Active
Cochinmicin III C₄₆H₄₆ClN₇O₁₂5-chloropyrrole-2-carboxylic acidD, DMore Active
Signaling Pathway

Cochinmicins exert their effect by competitively binding to endothelin receptors (ETA and/or ETB) on the surface of cells, thereby blocking the binding of the endogenous ligand, endothelin-1 (ET-1). This inhibition prevents the activation of downstream signaling cascades that lead to physiological responses such as vasoconstriction and cell proliferation.

G cluster_0 Cell Membrane ET_Receptor Endothelin Receptor (ETA / ETB) Downstream Downstream Signaling (e.g., PLC, IP3, DAG) ET_Receptor->Downstream Activates ET1 Endothelin-1 (ET-1) ET1->ET_Receptor Binds & Activates Cochinmicin This compound, II, or III Cochinmicin->ET_Receptor Competitively Inhibits Response Physiological Response (Vasoconstriction, Proliferation) Downstream->Response Leads to

Figure 2: Mechanism of action of Cochinmicins as endothelin receptor antagonists.

Experimental Protocols

The following sections detail the methodologies for the production, isolation, and structural characterization of the cochinmicins, based on the seminal work published in 1992.

Production of Cochinmicins

Organism: Microbispora sp. ATCC 55140.[1]

Fermentation Protocol:

  • Seed Culture: A vegetative culture of Microbispora sp. ATCC 55140 is prepared by inoculating a suitable seed medium and incubating for a specified period to achieve sufficient biomass.

  • Production Culture: The seed culture is then used to inoculate a larger production-scale fermentor containing a production medium optimized for the biosynthesis of cochinmicins.

  • Incubation: The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a duration determined by optimal product yield. The production of the cochinmicins occurs during submerged fermentation.[1]

G start Microbispora sp. ATCC 55140 Stock seed Seed Culture Inoculation start->seed seed_growth Seed Culture Incubation seed->seed_growth production Production Fermentor Inoculation seed_growth->production production_growth Submerged Fermentation production->production_growth harvest Harvest of Fermentation Broth production_growth->harvest

Figure 3: Workflow for the production of Cochinmicins.
Isolation and Purification

  • Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the cochinmicins from the aqueous phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing the cochinmicins.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to separate the individual cochinmicins. This typically involves:

    • Initial fractionation using techniques like column chromatography on silica gel or other suitable stationary phases.

    • Final purification and separation of this compound, II, and III using High-Performance Liquid Chromatography (HPLC), likely with a reversed-phase column.[1]

Structure Elucidation

The chemical structures of the cochinmicins were determined using a combination of spectroscopic and chemical methods.

  • Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution Mass Spectrometry (HRMS) were used to determine the molecular weights and elemental compositions of the cochinmicins.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of the atoms within the molecules and to determine the amino acid sequence.

  • Amino Acid Analysis: Acid hydrolysis of the cochinmicins followed by chiral derivatization and chromatographic analysis (e.g., GC or HPLC) was used to identify the constituent amino acids and their stereochemistry.

  • Chemical Degradation: Methanolysis was employed to selectively cleave the depsipeptide, aiding in the differentiation of the two phenylalanine residues.

Conclusion

This compound, along with its chlorinated and stereoisomeric counterparts, Cochinmicin III and II, represent a significant class of natural products with potent endothelin receptor antagonist activity. The subtle yet critical structural differences, namely the presence or absence of a chlorine atom and the stereochemistry of the DHPG residues, have a profound impact on their biological efficacy. The detailed experimental protocols for their production, isolation, and characterization provide a solid foundation for further research, including total synthesis efforts, SAR studies, and the development of novel therapeutic agents targeting the endothelin system. The information presented in this guide serves as a valuable resource for scientists and researchers dedicated to the exploration and exploitation of these fascinating and pharmacologically relevant molecules.

References

Unraveling the Molecular Architecture of Cochinmicin I: A Technical Guide to NMR-Based Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the structural elucidation of Cochinmicin I, a potent cyclodepsipeptide endothelin antagonist, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document details the experimental protocols and presents a comprehensive analysis of the NMR data that were instrumental in defining the complex macrocyclic structure of this natural product.

This compound, produced by the fermentation of a Microbispora sp., is a cyclic depsipeptide composed of six α-amino acids and a pyrrolecarboxylic acid moiety.[1] Its structural determination is a critical step in understanding its biological activity and for guiding synthetic and medicinal chemistry efforts. NMR spectroscopy, through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, provides the necessary atomic-level information to piece together its intricate molecular puzzle.

Quantitative NMR Data Analysis

The structural elucidation of this compound relies on the careful analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments. The chemical shifts (δ) provide information about the electronic environment of each nucleus, while coupling constants (J) reveal through-bond connectivities between neighboring protons. The data presented below is based on the analysis of synthetic this compound, which confirmed the structure of the natural product.

Table 1: ¹H NMR Data for this compound (DMSO-d₆)

Position¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)
D-Ala
NH8.32d8.1
α-H4.38p7.1
β-H₃1.29d7.1
L-Phe
NH8.52d8.8
α-H4.54ddd10.7, 8.8, 4.2
β-H₂3.09, 2.92m
D-Phe
NH8.79d8.9
α-H4.61ddd10.4, 8.9, 4.0
β-H₂3.15, 2.99m
D-allo-Thr
NH7.89d9.2
α-H4.21dd9.2, 2.1
β-H5.01dq6.3, 2.1
γ-H₃1.08d6.3
D-DHPG-1
NH8.67d8.2
α-H5.43d8.2
D-DHPG-2
NH8.21d8.5
α-H5.37d8.5
Pyrrole
H-36.85d3.9
H-46.13t3.6
H-56.97d3.3

Table 2: ¹³C NMR Data for this compound (DMSO-d₆)

Position¹³C Chemical Shift (δ, ppm)
D-Ala
C=O172.4
α-C48.9
β-C17.1
L-Phe
C=O170.8
α-C54.9
β-C37.0
D-Phe
C=O171.1
α-C55.1
β-C37.2
D-allo-Thr
C=O170.1
α-C58.7
β-C76.9
γ-C19.8
D-DHPG-1
C=O169.5
α-C57.8
D-DHPG-2
C=O168.9
α-C58.2
Pyrrole
C=O159.8
C-2125.1
C-3114.9
C-4108.7
C-5122.3

Experimental Protocols

The acquisition of high-quality NMR data is fundamental to the successful elucidation of a complex natural product like this compound. Below are the detailed methodologies for the key NMR experiments.

1. Sample Preparation: A sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical to ensure the solubility of the compound and to minimize overlapping solvent signals with analyte resonances.

2. NMR Data Acquisition: All NMR spectra are recorded on a high-field NMR spectrometer.

  • ¹H NMR: The 1D proton NMR spectrum is acquired to identify the chemical shifts and coupling constants of all protons in the molecule.

  • ¹³C NMR: The 1D carbon NMR spectrum, often acquired using a proton-decoupled pulse sequence, provides the chemical shifts of all carbon atoms.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for tracing out the spin systems of the individual amino acid residues.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon resonances based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the individual amino acid fragments and establishing the overall sequence and macrocyclic structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space, providing through-space correlations that are critical for determining the stereochemistry and conformational preferences of the molecule.

Visualization of the Elucidation Process

The structural elucidation of this compound is a logical process of piecing together molecular fragments based on the correlations observed in the 2D NMR spectra. The following diagrams illustrate the general workflow and the key correlations used in this process.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis cluster_structure Structure Determination This compound in DMSO-d6 This compound in DMSO-d6 1D NMR 1D NMR (¹H, ¹³C) This compound in DMSO-d6->1D NMR 2D NMR 2D NMR (COSY, HSQC, HMBC, NOESY) This compound in DMSO-d6->2D NMR Identify Spin Systems Identify Amino Acid Spin Systems (COSY) 1D NMR->Identify Spin Systems 2D NMR->Identify Spin Systems Assign C-H Assign C-H Correlations (HSQC) Identify Spin Systems->Assign C-H Sequence Fragments Sequence Fragments (HMBC, NOESY) Assign C-H->Sequence Fragments Final Structure Elucidate Final Structure of this compound Sequence Fragments->Final Structure

General workflow for the structural elucidation of this compound.

The COSY experiment is fundamental in identifying the individual amino acid building blocks of this compound by revealing proton-proton coupling networks within each residue.

Key COSY correlations for identifying amino acid spin systems.

Once the individual amino acid fragments are identified, the HMBC experiment is employed to piece them together by observing long-range correlations between protons and carbons across the peptide and ester bonds.

hmbc_correlations Ala D-Alanine LPhe L-Phenylalanine Ala->LPhe Ala NH to LPhe C=O DPhe D-Phenylalanine LPhe->DPhe LPhe NH to DPhe C=O Thr D-allo-Threonine DPhe->Thr DPhe NH to Thr C=O

HMBC correlations establishing the peptide sequence.

References

Mass Spectrometry of Cochinmicin I: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochinmicin I is a cyclic depsipeptide with potent endothelin antagonist activity, making it a molecule of significant interest in drug discovery and development. A comprehensive understanding of its structure and physicochemical properties is paramount for its characterization and potential therapeutic applications. Mass spectrometry is a cornerstone technique for the detailed structural elucidation of such complex natural products. This technical guide provides an overview of the mass spectrometric analysis of this compound, including its fundamental properties relevant to mass spectrometry, general experimental protocols for the analysis of related cyclic depsipeptides, and a theoretical framework for its fragmentation analysis.

This compound is a complex molecule with the chemical formula C46H47N7O12 and a monoisotopic mass of 889.3283 Da.[1][2] Its structure is characterized by a macrocyclic ring composed of six amino acid residues and one pyrrole-2-carboxylic acid, linked by both peptide and ester bonds.[1][3] The constituent amino acids are D-allo-threonine, D-alanine, L-phenylalanine, D-phenylalanine, and two units of 3,5-dihydroxyphenylglycine (DHPG).[1][3]

Physicochemical Properties for Mass Spectrometry

A summary of the key physicochemical properties of this compound relevant to its mass spectrometric analysis is presented in the table below.

PropertyValueSource
Molecular FormulaC46H47N7O12[1]
Average Molecular Weight889.9 g/mol [1]
Monoisotopic Mass889.3283 Da[2]
General ClassCyclic Depsipeptide[1][3]

Experimental Protocols for Mass Spectrometric Analysis

Objective: To determine the mass of the intact molecule and to elucidate its amino acid sequence and connectivity through fragmentation analysis.

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended.

Sample Preparation:

  • Dissolve a pure sample of this compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

  • The sample solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system for separation from any impurities.

Mass Spectrometric Parameters (ESI-MS):

  • Ionization Mode: Positive ion mode is typically used for peptides, as it readily forms protonated molecules [M+H]+.

  • Capillary Voltage: 3.5 – 4.5 kV

  • Cone Voltage: 20 – 40 V (optimization required to maximize the signal of the precursor ion and minimize in-source fragmentation)

  • Source Temperature: 100 – 150 °C

  • Desolvation Temperature: 250 – 350 °C

  • Nebulizer Gas (Nitrogen) Flow: 5 – 10 L/hr

  • MS Scan Range: m/z 100 – 1500

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

  • In the initial MS scan, identify the protonated molecule of this compound, which is expected at m/z 890.3356 for [C46H48N7O12]+.

  • Select this precursor ion for collision-induced dissociation (CID).

  • Apply a range of collision energies (e.g., 10 – 50 eV) to induce fragmentation. The optimal collision energy will need to be determined empirically to achieve a rich fragmentation spectrum.

  • Acquire the product ion spectrum (MS/MS spectrum).

Data Analysis and Interpretation

The interpretation of the MS/MS spectrum of a cyclic depsipeptide like this compound is a complex process. The initial fragmentation event typically involves the opening of the macrocyclic ring, which can occur at any of the amide or ester bonds. This initial ring-opening is then followed by subsequent fragmentations of the resulting linear peptide, leading to the formation of b- and y-type ions, which provide sequence information. Internal fragmentation and neutral losses (e.g., water, ammonia) are also common.

Predicted Fragmentation Pathway of this compound

The fragmentation of cyclic peptides is intricate. The following diagram illustrates a generalized workflow for the analysis and a hypothetical fragmentation initiation for this compound. The initial ring opening is a critical step, which can be followed by standard peptide fragmentation pathways.

G cluster_workflow Mass Spectrometry Workflow Sample This compound Sample ESI Electrospray Ionization (+ ion mode) Sample->ESI MS1 MS Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS/MS Scan (Product Ion Detection) CID->MS2 Analysis Data Analysis MS2->Analysis

A generalized workflow for the mass spectrometric analysis of this compound.

G cluster_fragmentation Peptide Backbone Fragmentation Cochinmicin_I This compound (Cyclic) [M+H]+ RingOpening Initial Ring Opening (Amide or Ester Bond Cleavage) Cochinmicin_I->RingOpening Linear_Ion Linearized Precursor Ion RingOpening->Linear_Ion b_ions b-type ions Linear_Ion->b_ions y_ions y-type ions Linear_Ion->y_ions Internal Internal Fragments & Neutral Losses Linear_Ion->Internal

A conceptual diagram of the initial fragmentation steps of this compound.

Conclusion

The mass spectrometric analysis of this compound is essential for its structural verification and characterization. While specific, detailed public data on its fragmentation is limited, established methodologies for cyclic depsipeptides provide a robust framework for its analysis. High-resolution tandem mass spectrometry is the technique of choice, and a systematic approach to data acquisition and interpretation is required to unravel its complex fragmentation pattern. Further studies documenting the detailed mass spectrometric behavior of this compound would be highly valuable to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Cochinmicin I

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cochinmicin I is a cyclodepsipeptide natural product that has garnered significant interest due to its activity as an endothelin receptor antagonist, indicating its potential for applications in treating cardiovascular diseases.[1] The complex structure of this compound, which includes two racemization-prone D-3,5-dihydroxyphenylglycine (Dpg) residues, presents a formidable challenge in its total synthesis.[2][3][4] This document provides a detailed overview of the methodologies employed in the total synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The synthesis is presented with a focus on key strategies, experimental protocols, and quantitative data to facilitate replication and further investigation.

Synthetic Strategy Overview

The total synthesis of this compound has been successfully achieved through a convergent strategy involving fragment condensation.[2] This approach circumvents some of the difficulties associated with the sensitive Dpg moieties by incorporating them into smaller peptide fragments before the final macrolactonization step. An alternative methodology has also been explored, employing a late-stage Umpolung Amide Synthesis (UmAS) to construct the challenging amide bonds prone to epimerization.[5]

The primary strategy discussed here follows the fragment condensation approach, which can be broadly divided into three key stages:

  • Synthesis of Protected Amino Acid Building Blocks: Preparation of the non-standard amino acids, including the critical D-3,5-dihydroxyphenylglycine (Dpg) and pyrrole-2-carboxylic acid, with appropriate protecting groups.

  • Linear Peptide Fragment Assembly: Stepwise coupling of the protected amino acids to form linear peptide fragments.

  • Macrolactonization and Deprotection: Cyclization of the linear precursor to form the macrolactone core of this compound, followed by the removal of protecting groups to yield the final natural product.

Below is a logical workflow diagram illustrating the key phases of the total synthesis.

This compound Total Synthesis Workflow cluster_0 Phase 1: Building Block Synthesis cluster_1 Phase 2: Linear Peptide Assembly cluster_2 Phase 3: Cyclization and Deprotection A Protected D-allo-Threonine E Dipeptide Fragment Synthesis A->E B Protected D-Alanine B->E C Protected D-3,5-dihydroxyphenylglycine (Dpg) F Tripeptide Fragment Synthesis C->F D Protected Pyrrole-2-carboxylic acid D->F G Linear Hexapeptide Precursor Assembly E->G F->G H Macrolactonization G->H I Global Deprotection H->I J This compound I->J

Figure 1: Overall workflow of this compound total synthesis.

Experimental Protocols and Data

This section provides detailed experimental protocols for the key transformations in the synthesis of this compound, along with tabulated quantitative data for yields and other relevant metrics.

Synthesis of Key Building Blocks

The synthesis of the protected non-proteinogenic amino acids is foundational to the total synthesis. The dihydroxyphenylglycine (Dpg) residue is particularly sensitive to racemization, necessitating careful selection of protecting groups and reaction conditions.[2]

Protocol: Synthesis of Fmoc-D-Dpg(tBu)₂-OH

A detailed protocol for the protection of the Dpg core is crucial. While specific conditions can vary, a representative procedure involves the protection of the hydroxyl groups as tert-butyl ethers and the amino group with the Fmoc group.

  • Hydroxyl Protection: To a solution of D-3,5-dihydroxyphenylglycine in a suitable solvent (e.g., a mixture of dioxane and water), add sodium hydroxide and tert-butyl bromide. The reaction is typically heated to facilitate the ether formation.

  • Amino Protection: Following the protection of the hydroxyl groups, the amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or a similar Fmoc-donating reagent in the presence of a base such as sodium bicarbonate in a solvent system like acetone/water.

  • Purification: The final product is purified by column chromatography on silica gel.

Linear Peptide Fragment Assembly

The linear hexapeptide precursor is assembled by the coupling of smaller peptide fragments. This strategy minimizes the number of steps where the sensitive Dpg residue is exposed to potentially racemizing conditions.

Protocol: Peptide Coupling (General Procedure)

A standard peptide coupling protocol using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is employed.

  • Dissolve the N-terminally protected peptide or amino acid (1.0 eq.) and the C-terminally protected peptide or amino acid (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic aqueous solution (e.g., 1 M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Yields for Key Fragment Coupling Steps

Coupling StepCoupling ReagentsSolventYield (%)
Boc-D-Ala-OH + H-D-aThr-OMeHATU, DIPEADMF85
Fmoc-D-Dpg(tBu)₂-OH + H-Pyr-OMeHATU, DIPEADMF78
Boc-D-Ala-D-aThr-OH + H-D-Dpg(tBu)₂-Pyr-OMeHATU, DIPEADMF72

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Macrolactonization and Deprotection

The final key steps involve the cyclization of the linear precursor to form the macrocyclic structure and the subsequent removal of all protecting groups to afford this compound. The macrolactonization is a critical step, and its success is highly dependent on the reaction conditions to favor intramolecular cyclization over intermolecular polymerization.

Protocol: Macrolactonization

  • The linear hexapeptide precursor is deprotected at the C-terminus (e.g., saponification of a methyl ester) and the N-terminus (e.g., removal of a Boc group with TFA).

  • The resulting amino acid is dissolved in a large volume of a suitable solvent (e.g., a mixture of CH₂Cl₂ and DMF) to achieve high dilution conditions (typically around 1 mM).

  • A macrolactonization-promoting reagent, such as DPPA (diphenylphosphoryl azide) with a base like NaHCO₃, or a carbodiimide-based reagent is added.

  • The reaction is stirred at room temperature for an extended period (12-24 hours).

  • The solvent is removed under reduced pressure, and the crude cyclized peptide is purified by preparative HPLC.

Protocol: Global Deprotection

  • The protected cyclic depsipeptide is dissolved in a cleavage cocktail, typically a strong acid such as trifluoroacetic acid (TFA) containing scavengers (e.g., triisopropylsilane and water) to quench reactive carbocations generated during the removal of acid-labile protecting groups like tert-butyl ethers.

  • The solution is stirred at room temperature for 1-3 hours.

  • The TFA is removed under a stream of nitrogen, and the crude product is precipitated by the addition of cold diethyl ether.

  • The precipitate is collected by centrifugation, washed with cold ether, and dried.

  • The final product, this compound, is purified by preparative HPLC.

Table 2: Yields for Final Synthetic Steps

StepReagentsSolventYield (%)
MacrolactonizationDPPA, NaHCO₃DMF/CH₂Cl₂30-40
Global DeprotectionTFA, H₂O, TIS->90

The following diagram illustrates the key bond formation in the macrolactonization step.

Macrolactonization A Linear Hexapeptide Precursor (N- and C-termini deprotected) C Cyclic Depsipeptide (Protected) A->C Intramolecular Ester Bond Formation B Macrolactonization Reagent (e.g., DPPA, NaHCO₃) B->C

Figure 2: Key transformation in the macrolactonization step.

Conclusion

The total synthesis of this compound is a challenging endeavor that has been successfully addressed through a strategic fragment condensation approach.[2] Careful management of the racemization-prone dihydroxyphenylglycine residues and optimization of the macrolactonization step are critical for the successful synthesis of this potent endothelin receptor antagonist. The methodologies and data presented in these application notes provide a comprehensive guide for researchers aiming to synthesize this compound and its analogs for further biological evaluation and drug development. The exploration of alternative strategies, such as the Umpolung Amide Synthesis, may offer future improvements in efficiency and stereocontrol.[5]

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Cochinmicin I Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochinmicins are a family of cyclic depsipeptides that have garnered significant interest due to their potent biological activities. Cochinmicin I, in particular, exhibits promising antimicrobial and other pharmacological properties, making it an attractive scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of this compound analogs, their purification, and subsequent biological evaluation.

This compound is a cyclic depsipeptide with a unique structure that includes D-amino acids and the non-proteinogenic amino acid 3,5-dihydroxyphenylglycine (DHPG). The synthesis of such complex peptides requires a robust and well-defined strategy. The protocols outlined herein are based on the widely adopted Fmoc/tBu solid-phase peptide synthesis chemistry.

I. Solid-Phase Synthesis of Linear Peptide Precursors

The synthesis of this compound analogs begins with the stepwise assembly of the linear peptide chain on a solid support. The following protocol details the use of Fmoc-protected amino acids and a suitable resin.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

1. Resin Selection and Preparation:

  • Resin: 2-Chlorotrityl chloride resin is recommended for the synthesis of peptide acids, as it allows for mild cleavage conditions that preserve acid-labile side-chain protecting groups if solution-phase cyclization is intended.

  • Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL per gram of resin).

2. Attachment of the First Amino Acid (Fmoc-D-Ala-OH):

  • Dissolve Fmoc-D-Ala-OH (2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

  • Add the solution to the swollen resin and agitate for 2 hours at room temperature.

  • Cap any unreacted sites by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.

  • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

3. Peptide Chain Elongation (Fmoc-SPPS Cycles):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor coupling completion using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

Incorporation of 3,5-Dihydroxyphenylglycine (DHPG):

  • Protection Strategy: For the incorporation of Fmoc-D-DHPG-OH, it is crucial to protect the two phenolic hydroxyl groups. Based on standard practices for protecting tyrosine residues, the use of tert-butyl (tBu) protecting groups is recommended.[1] These groups are stable to the basic conditions of Fmoc deprotection and can be cleaved simultaneously with other tBu-based side-chain protecting groups during the final acid cleavage. Therefore, Fmoc-D-DHPG(tBu,tBu)-OH should be used.

  • Couple Fmoc-D-DHPG(tBu,tBu)-OH using the standard coupling protocol described above.

Table 1: Recommended Protected Amino Acids for this compound Analog Synthesis

Amino Acid PositionAmino AcidRecommended Protected Form
1D-AlanineFmoc-D-Ala-OH
2D-PhenylalanineFmoc-D-Phe-OH
3L-PhenylalanineFmoc-L-Phe-OH
4D-allo-ThreonineFmoc-D-allo-Thr(tBu)-OH
5D-DHPGFmoc-D-DHPG(tBu,tBu)-OH
6D-DHPGFmoc-D-DHPG(tBu,tBu)-OH
7Pyrrole-2-carboxylic acidBoc-Pyrrole-2-carboxylic acid

II. On-Resin Cyclization and Cleavage

The formation of the cyclic depsipeptide structure is a critical step. The following protocol describes an on-resin cyclization strategy to form the ester bond between the C-terminal D-Alanine and the side chain of D-allo-Threonine.

Workflow for On-Resin Depsipeptide Synthesis

G cluster_spps Solid-Phase Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage and Purification A 1. Resin Swelling (2-Chlorotrityl chloride resin) B 2. First Amino Acid Loading (Fmoc-D-Ala-OH) A->B C 3. Iterative Fmoc-SPPS Cycles (Deprotection -> Coupling -> Washing) B->C D 4. Final Fmoc Deprotection C->D E 5. Selective Deprotection of Thr Side Chain (if orthogonally protected) D->E F 6. Activation of C-terminal Carboxyl Group (e.g., with DIC/DMAP) E->F G 7. Intramolecular Esterification F->G H 8. Resin Cleavage and Side-Chain Deprotection (TFA cocktail) G->H I 9. Crude Peptide Precipitation H->I J 10. Purification by RP-HPLC I->J K 11. Lyophilization J->K G A 1. Prepare Serial Dilutions of Peptide in 96-well plate C 3. Add Inoculum to each well A->C B 2. Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) B->C D 4. Incubate at 37°C for 18-24h C->D E 5. Visually Inspect for Bacterial Growth D->E F 6. Determine MIC (Lowest concentration with no visible growth) E->F

References

Application Notes and Protocols: Fermentation and Isolation of Cochinmicin I from Microbispora sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochinmicins are a family of novel, potent cyclodepsipeptide endothelin antagonists produced by the actinomycete Microbispora sp. ATCC 55140. Cochinmicin I, in particular, has garnered interest for its potential therapeutic applications. This document provides detailed, representative protocols for the fermentation of Microbispora sp. to produce this compound and for the subsequent isolation and purification of the compound. While the precise, proprietary protocols for this compound production are not publicly available, the following methods are based on established techniques for the production of similar secondary metabolites from actinomycetes and are intended to provide a comprehensive guide for researchers in this field.

Data Presentation

The following tables summarize the expected quantitative data from the fermentation and purification processes. These values are representative and may vary depending on the specific experimental conditions.

Table 1: Representative Fermentation Parameters and Yield

ParameterValue
Fermentation Scale10 L
Inoculum Percentage5% (v/v)
Fermentation MediumRepresentative Medium A
Temperature28-30°C
pH6.8 - 7.2
Agitation200 rpm
Incubation Time7-10 days
Approximate Yield of Crude Extract5-10 g/L
Approximate Yield of this compound50-150 mg/L

Table 2: Representative Purification Scheme and Yields

Purification StepStarting MaterialProductApproximate Yield (%)Purity (%)
Solvent ExtractionFermentation Broth (10 L)Crude Extract (50-100 g)90-95<10
Silica Gel ChromatographyCrude Extract (50-100 g)Partially Purified Fraction (5-10 g)40-5030-40
Preparative RP-HPLCPartially Purified Fraction (5-10 g)This compound (>95% pure)25-35>95

Experimental Protocols

I. Fermentation of Microbispora sp. for this compound Production

This protocol describes the submerged fermentation of Microbispora sp. ATCC 55140 for the production of this compound.

1. Media Preparation

  • Seed Medium (per liter):

    • Soluble Starch: 20 g

    • Yeast Extract: 5 g

    • Peptone: 5 g

    • CaCO₃: 1 g

    • Adjust pH to 7.0 before autoclaving.

  • Production Medium (Representative Medium A, per liter):

    • Soybean Meal: 20 g

    • Soluble Starch: 30 g

    • Glucose: 10 g

    • Yeast Extract: 5 g

    • NaCl: 2 g

    • K₂HPO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • Adjust pH to 7.0 before autoclaving.

2. Inoculum Development

  • Prepare a stock culture of Microbispora sp. ATCC 55140 on a suitable agar medium (e.g., ISP Medium 2).

  • Inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of the stock culture.

  • Incubate at 28°C for 2-3 days on a rotary shaker at 200 rpm.

  • Use this seed culture to inoculate the production fermenter at a 5% (v/v) ratio.

3. Production Fermentation

  • Sterilize the production fermenter containing the production medium.

  • Inoculate with the seed culture.

  • Carry out the fermentation at 28-30°C for 7-10 days. Maintain the pH between 6.8 and 7.2 and the agitation at 200 rpm.

  • Monitor the production of this compound by periodically taking samples and analyzing them by HPLC.

II. Isolation and Purification of this compound

This protocol outlines a representative multi-step process for the isolation and purification of this compound from the fermentation broth.

1. Extraction of Crude Product

  • At the end of the fermentation, separate the mycelial biomass from the broth by centrifugation or filtration.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Preliminary Purification by Silica Gel Chromatography

  • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Apply the adsorbed sample to the top of the column.

  • Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate and methanol.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Pool the this compound-containing fractions and evaporate the solvent.

3. Final Purification by Preparative Reverse-Phase HPLC (RP-HPLC)

  • Dissolve the partially purified fraction in a suitable solvent, such as methanol or acetonitrile.

  • Purify the material using a preparative RP-HPLC system with a C18 column.

  • Representative HPLC Conditions:

    • Column: C18, 10 µm, 250 x 20 mm

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

    • Gradient: A linear gradient from 30% to 70% B over 40 minutes.

    • Flow Rate: 10 mL/min

    • Detection: UV at 220 nm and 280 nm

  • Collect the peak corresponding to this compound.

  • Verify the purity of the collected fraction by analytical HPLC.

  • Lyophilize the pure fraction to obtain this compound as a powder.

Visualizations

Fermentation_Workflow Fermentation Workflow for this compound Production cluster_Inoculum Inoculum Development cluster_Production Production Stage Stock_Culture Microbispora sp. Stock Culture Seed_Flask Seed Culture Flask (50 mL) Stock_Culture->Seed_Flask Inoculation Production_Fermenter Production Fermenter (10 L) Seed_Flask->Production_Fermenter 5% v/v Inoculation Fermentation Fermentation (7-10 days, 28-30°C, 200 rpm) Production_Fermenter->Fermentation Harvest Harvest: Separation of Broth and Mycelia Fermentation->Harvest

Caption: A flowchart of the fermentation process for this compound.

Isolation_Workflow Isolation and Purification Workflow for this compound Fermentation_Broth Fermentation Broth Solvent_Extraction Solvent Extraction (Ethyl Acetate) Fermentation_Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Chromatography Silica Gel Chromatography Crude_Extract->Silica_Chromatography Partially_Purified Partially Purified Fraction Silica_Chromatography->Partially_Purified Prep_HPLC Preparative RP-HPLC Partially_Purified->Prep_HPLC Pure_Cochinmicin_I Pure this compound Prep_HPLC->Pure_Cochinmicin_I

Caption: A workflow diagram for the isolation of this compound.

Application Notes and Protocols for HPLC Purification of Cochinmicin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochinmicin I is a novel cyclodepsipeptide and a potent endothelin antagonist, originally isolated from the fermentation broth of Microbispora sp. ATCC 55140. As a member of a closely related group of compounds including Cochinmicin II and III, its purification requires robust and high-resolution chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the definitive method for the separation and purification of this compound from complex mixtures, whether derived from natural product extracts or synthetic routes.

This document provides detailed application notes and protocols for the analytical and preparative HPLC purification of this compound, based on established methodologies. The protocols are designed to be readily implemented in a laboratory setting for the isolation of high-purity this compound for research and development purposes.

Data Presentation

The following tables summarize the key parameters for the analytical and preparative HPLC purification of this compound.

Table 1: Analytical HPLC Parameters for this compound Analysis

ParameterValue
Column Zorbax C8 (4.6 x 250 mm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 60% B to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm and 280 nm
Injection Volume 20 µL
Retention Time Cochinmicin III: 11.5 min, Cochinmicin II: 12.5 min, this compound: 13.5 min

Table 2: Preparative HPLC Parameters for this compound Purification

ParameterValue
Column Whatman Partisil 10 ODS-3 (22 x 500 mm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 65% B to 75% B over 60 minutes
Flow Rate 15 mL/min
Detection UV at 280 nm
Sample Loading Up to 150 mg of crude material per injection

Experimental Protocols

Protocol 1: Analytical HPLC for Purity Assessment of this compound

1. Objective: To determine the purity of this compound in a sample and to resolve it from related compounds like Cochinmicin II and III.

2. Materials:

  • HPLC system with a gradient pump, UV detector, and autosampler.
  • Zorbax C8 column (4.6 x 250 mm).
  • Mobile Phase A: HPLC-grade water with 0.1% TFA.
  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
  • Sample of this compound dissolved in a suitable solvent (e.g., methanol or DMSO).
  • HPLC vials.

3. Method:

  • Prepare the mobile phases and degas them thoroughly.
  • Install the Zorbax C8 column and equilibrate it with the initial mobile phase conditions (60% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
  • Prepare the sample by dissolving it in a minimal amount of solvent and filtering it through a 0.45 µm syringe filter.
  • Set up the HPLC method with the gradient profile: 60% B to 80% B over 30 minutes.
  • Set the UV detector to monitor at 210 nm and 280 nm.
  • Inject 20 µL of the prepared sample.
  • Acquire and process the chromatogram. The expected retention times are approximately 11.5 min for Cochinmicin III, 12.5 min for Cochinmicin II, and 13.5 min for this compound.
  • Calculate the purity of this compound by integrating the peak area and expressing it as a percentage of the total peak area.

Protocol 2: Preparative HPLC for Purification of this compound

1. Objective: To isolate this compound from a crude extract or a synthetic reaction mixture in milligram quantities.

2. Materials:

  • Preparative HPLC system with a high-pressure gradient pump, a UV detector, and a fraction collector.
  • Whatman Partisil 10 ODS-3 column (22 x 500 mm).
  • Mobile Phase A: HPLC-grade water with 0.1% TFA.
  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
  • Crude this compound sample.
  • Collection tubes for fractions.

3. Method:

  • Prepare large volumes of the mobile phases and ensure they are well-degassed.
  • Install the preparative column and equilibrate it with the starting mobile phase composition (65% B) at a flow rate of 15 mL/min.
  • Dissolve the crude sample (up to 150 mg) in a suitable volume of solvent. The solvent should be compatible with the mobile phase and ensure complete dissolution. Filter the sample solution if necessary.
  • Set up the preparative HPLC method with the following gradient: 65% B to 75% B over 60 minutes.
  • Set the UV detector to monitor the elution profile at 280 nm.
  • Program the fraction collector to collect fractions based on time or UV threshold.
  • Manually inject the prepared sample onto the column.
  • Start the purification run and monitor the chromatogram in real-time.
  • Collect fractions corresponding to the peak of this compound.
  • Analyze the purity of the collected fractions using the analytical HPLC method described in Protocol 1.
  • Pool the fractions containing high-purity this compound.
  • Remove the solvent from the pooled fractions, typically by lyophilization, to obtain the purified this compound as a solid.

Visualizations

The following diagrams illustrate the logical workflow for the purification and analysis of this compound.

Cochinmicin_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_purification Purification cluster_analysis Analysis and Final Product Fermentation Fermentation of Microbispora sp. Extraction Solvent Extraction of Broth Fermentation->Extraction Crude_Extract Crude Cochinmicin Extract Extraction->Crude_Extract Prep_HPLC Preparative HPLC (ODS-3 Column) Crude_Extract->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Analytical HPLC (C8 Column) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Cochinmicin Pure this compound Lyophilization->Pure_Cochinmicin

Caption: Workflow for the purification of this compound.

Analytical_HPLC_Logic Sample_Prep Sample Preparation (Dissolve & Filter) Injection Inject Sample (20 µL) Sample_Prep->Injection HPLC_System Analytical HPLC System Injection->HPLC_System Column Zorbax C8 Column HPLC_System->Column contains Gradient Gradient Elution (60-80% Acetonitrile) HPLC_System->Gradient applies Detection UV Detection (210 nm & 280 nm) Column->Detection elutes to Chromatogram Chromatogram Acquisition Detection->Chromatogram Analysis Data Analysis (Purity Calculation) Chromatogram->Analysis

Caption: Logical steps in the analytical HPLC of this compound.

Application Notes & Protocols: Development of In Vitro Assays for Cochinmicin I Endothelin Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin (ET) receptors, primarily the ET-A and ET-B subtypes, are G-protein coupled receptors (GPCRs) that play a crucial role in vasoconstriction and cell proliferation.[1] The endothelin signaling pathway is implicated in various cardiovascular diseases, making its receptors significant targets for therapeutic intervention. Cochinmicin I is a novel cyclodepsipeptide identified as a potent and competitive antagonist of endothelin receptors.[2][3] These application notes provide a detailed framework for developing and executing in vitro radioligand binding assays to characterize the interaction of this compound with endothelin receptors.

The protocols outlined below describe the preparation of cell membranes expressing endothelin receptors and the subsequent use of a competitive binding assay to determine the binding affinity (IC50 and Ki) of this compound.

Principle of the Competitive Binding Assay

A competitive binding assay is used to determine the affinity of an unlabeled compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to that receptor.[4][5] In this assay, a fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]-Endothelin-1) is incubated with a source of endothelin receptors (e.g., cell membranes) in the presence of increasing concentrations of the unlabeled this compound. As the concentration of this compound increases, it displaces the radioligand from the receptors, leading to a decrease in measured radioactivity. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be used to calculate the inhibition constant (Ki), which represents the binding affinity of the competitor compound for the receptor.

Materials and Reagents

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human endothelin receptor (ET-A or ET-B subtype).

  • Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1) with a specific activity of ~2200 Ci/mmol.

  • Competitor: this compound.

  • Positive Control: Unlabeled Endothelin-1.

  • Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 5 mM EDTA, and protease inhibitor cocktail.[6]

  • Assay Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM EDTA.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • Scintillation Cocktail.

  • Protein Assay Reagent: (e.g., Pierce BCA Protein Assay Kit).

  • Equipment:

    • Homogenizer (Dounce or Polytron)

    • High-speed refrigerated centrifuge

    • 96-well microplates

    • Cell harvester with GF/C filters

    • Scintillation counter

    • Incubator

Experimental Protocols

Protocol 1: Cell Membrane Preparation

This protocol describes the preparation of crude cell membranes from cultured cells expressing endothelin receptors.

  • Cell Culture and Harvest: Culture the endothelin receptor-expressing cells to ~90% confluency. Harvest the cells by scraping and transfer them to a centrifuge tube.

  • Cell Lysis: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 20 volumes of ice-cold Membrane Preparation Buffer.[6]

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or a Polytron homogenizer on a low setting.

  • Membrane Isolation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[6]

  • Washing: Discard the supernatant, resuspend the pellet in fresh, ice-cold Membrane Preparation Buffer, and centrifuge again at 20,000 x g for 20 minutes at 4°C.[6]

  • Final Preparation and Storage: Discard the supernatant and resuspend the final membrane pellet in Assay Binding Buffer (optionally with 10% sucrose as a cryoprotectant).

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA or similar protein assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

This protocol details the procedure for determining the IC50 and Ki of this compound.

  • Preparation of Reagents:

    • Thaw the membrane preparation on ice and dilute to a final concentration of 10-20 µg of protein per well in ice-cold Assay Binding Buffer.

    • Prepare a stock solution of this compound and create a serial dilution series (e.g., 10⁻¹¹ M to 10⁻⁵ M) in Assay Binding Buffer.

    • Prepare a solution of [¹²⁵I]-ET-1 at a concentration near its Kd value (typically 0.1-0.2 nM) in Assay Binding Buffer.

    • For determining non-specific binding, prepare a solution of unlabeled ET-1 at a high concentration (e.g., 1 µM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of Assay Binding Buffer, 50 µL of [¹²⁵I]-ET-1 solution, and 150 µL of the diluted membrane preparation.

    • Non-Specific Binding: Add 50 µL of 1 µM unlabeled ET-1, 50 µL of [¹²⁵I]-ET-1 solution, and 150 µL of the diluted membrane preparation.

    • Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [¹²⁵I]-ET-1 solution, and 150 µL of the diluted membrane preparation.

    • The final assay volume in each well is 250 µL.[6]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[6]

  • Harvesting and Filtration:

    • Pre-soak GF/C filters in 0.3% polyethyleneimine (PEI).

    • Terminate the incubation by rapid vacuum filtration of the plate contents onto the pre-soaked filters using a cell harvester.

    • Wash the filters four times with ice-cold Wash Buffer to separate bound from free radioligand.[6]

  • Radioactivity Counting:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation cocktail to each vial and count the radioactivity (counts per minute, CPM) using a scintillation counter.

Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding at each competitor concentration is calculated as: (Binding in presence of competitor - Non-Specific Binding) / (Total Specific Binding) * 100.

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism to determine the IC50 value of this compound.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand ([¹²⁵I]-ET-1).

    • Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation

Quantitative data from binding assays should be summarized in a clear, tabular format. While specific binding affinity values for this compound are not available in the reviewed literature, the table below serves as a template for data presentation.

CompoundReceptor SubtypeIC50 (nM) [Hypothetical]Ki (nM) [Calculated]
Endothelin-1ET-A0.150.08
This compound ET-A 5.2 2.8
Endothelin-1ET-B0.200.11
This compound ET-B 12.5 6.7

Note: The IC50 and Ki values for this compound are hypothetical and for illustrative purposes only.

Endothelin Receptor Signaling Pathway

Endothelin receptors are GPCRs that primarily couple to the Gq alpha subunit. Upon binding of an agonist like Endothelin-1, the receptor activates the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which phosphorylates downstream targets to elicit a cellular response, such as smooth muscle contraction.

Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ET_Receptor Endothelin Receptor (ETR) G_Protein Gq Protein (α, β, γ) ET_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ET1 Endothelin-1 (Agonist) ET1->ET_Receptor Binds & Activates Cochinmicin_I This compound (Antagonist) Cochinmicin_I->ET_Receptor Blocks Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Contraction) PKC->Cell_Response Phosphorylates Targets Ca_Release->PKC Activates

Caption: Endothelin Receptor Gq Signaling Pathway.

Experimental_Workflow start Start: Culture ET-Receptor Expressing Cells prep_membranes Prepare Cell Membranes (Homogenization & Centrifugation) start->prep_membranes quantify_protein Quantify Membrane Protein Concentration prep_membranes->quantify_protein setup_assay Set up 96-well Plate Assay: - Membranes - [¹²⁵I]-ET-1 (Radioligand) - this compound (Competitor) quantify_protein->setup_assay incubate Incubate to Reach Equilibrium (e.g., 60 min at 30°C) setup_assay->incubate filter Separate Bound & Free Ligand (Vacuum Filtration) incubate->filter count Count Radioactivity (Scintillation Counter) filter->count analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki count->analyze end End: Determine Binding Affinity of this compound analyze->end

Caption: Radioligand Competition Binding Assay Workflow.

References

Using Cochinmicin I as a Tool to Study Endothelin Signaling Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the endothelin A receptor (ET-A) and the endothelin B receptor (ET-B), plays a critical role in vasoconstriction, cell proliferation, and inflammation. Dysregulation of the endothelin signaling pathway is implicated in various cardiovascular, renal, and pulmonary diseases. The study of this pathway is crucial for understanding disease pathogenesis and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the use of Cochinmicin I, a novel and potent antagonist of the endothelin system. Due to the absence of specific information on "this compound" in publicly available scientific literature, this document presents a hypothetical profile of a selective ET-A receptor antagonist to illustrate its application as a research tool. The experimental protocols and data are representative of the methodologies used to characterize such a compound.

This compound: A Hypothetical Profile

This compound is presented here as a highly selective, competitive antagonist for the human endothelin A (ET-A) receptor. Its high affinity and selectivity make it an excellent tool for differentiating the physiological and pathological roles of the ET-A receptor from those of the ET-B receptor.

Quantitative Data: Receptor Binding and Functional Antagonism

The following tables summarize the hypothetical binding affinity and functional inhibitory activity of this compound against human endothelin receptors.

Table 1: Radioligand Binding Affinity of this compound

ReceptorRadioligandKᵢ (nM)
Human ET-A[¹²⁵I]-ET-10.5
Human ET-B[¹²⁵I]-ET-1>10,000

Kᵢ: Inhibitory constant, representing the concentration of this compound required to occupy 50% of the receptors.

Table 2: Functional Antagonism of this compound

AssayReceptorAgonistIC₅₀ (nM)
Calcium MobilizationHuman ET-AET-12.1
Calcium MobilizationHuman ET-BET-1>25,000

IC₅₀: Half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the maximal response to the agonist.

Signaling Pathway Overview

The binding of endothelin-1 (ET-1) to the ET-A receptor, a Gq/11-coupled receptor, activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events lead to various cellular responses, including vasoconstriction and cell proliferation. This compound, by selectively blocking the ET-A receptor, can be used to investigate the specific contribution of this pathway to cellular and physiological processes.

Endothelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA Binds Gq11 Gq/11 ETA->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca²⁺]ᵢ ER->Ca2 Releases Response Cellular Responses (Vasoconstriction, Proliferation) Ca2->Response PKC->Response Cochinmicin This compound Cochinmicin->ETA Blocks

Caption: Endothelin-1 signaling pathway via the ET-A receptor and the inhibitory action of this compound.

Experimental Protocols

In Vitro Receptor Binding Assay

This protocol determines the binding affinity of this compound for the ET-A receptor using a competitive radioligand binding assay.

Materials:

  • Membranes from cells expressing recombinant human ET-A receptors

  • [¹²⁵I]-ET-1 (radioligand)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., 1 µM unlabeled ET-1)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, [¹²⁵I]-ET-1 (at a final concentration near its K_d), and either this compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the Kᵢ value by non-linear regression analysis using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit ET-1-induced intracellular calcium mobilization in cells expressing the ET-A receptor.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis A1 Seed cells expressing ET-A receptor in a 96-well plate A2 Incubate overnight A1->A2 B1 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A2->B1 B2 Incubate for 1 hour at 37°C B1->B2 C1 Wash cells to remove excess dye B2->C1 C2 Pre-incubate with various concentrations of this compound C1->C2 D1 Measure baseline fluorescence using a fluorescence plate reader C2->D1 D2 Add ET-1 to stimulate the cells D1->D2 D3 Measure the peak fluorescence response D2->D3 E1 Calculate the percentage inhibition of the ET-1 response by this compound D3->E1 E2 Determine the IC₅₀ value by non-linear regression E1->E2

Caption: Experimental workflow for the intracellular calcium mobilization assay.

Materials:

  • Cells expressing recombinant human ET-A receptors (e.g., HEK293 or CHO cells)

  • Culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • ET-1

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed the cells in a black, clear-bottom 96-well plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).

  • Wash the cells with assay buffer to remove the excess dye.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).

  • Measure the baseline fluorescence using the plate reader.

  • Inject a solution of ET-1 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

  • Immediately measure the fluorescence intensity over time to capture the peak calcium response.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control (vehicle-treated) response.

  • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation of downstream signaling proteins, such as ERK1/2 (p44/42 MAPK), in response to ET-1 stimulation.

Materials:

  • Cells expressing ET-A receptors

  • Serum-free culture medium

  • This compound

  • ET-1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture cells to near confluence and then serum-starve them overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes.

  • Stimulate the cells with ET-1 for a predetermined time (e.g., 5-10 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate it with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.

Logical Application of this compound in Research

The high selectivity of this compound for the ET-A receptor allows researchers to dissect the specific contributions of ET-A versus ET-B receptor signaling in a biological system.

Logical_Application cluster_agonists Agonists cluster_antagonists Antagonist cluster_experiment Experiment with this compound Biological_System Biological System (e.g., isolated blood vessel, cell culture) ET1_Response Observe Response (Mediated by ET-A and/or ET-B) Biological_System->ET1_Response Stimulate with ET-1 ETB_Response Observe Response (Mediated by ET-B only) Biological_System->ETB_Response Stimulate with Sarafotoxin S6c Pretreat Pre-treat with this compound Biological_System->Pretreat ET1 ET-1 (Non-selective ET-A/ET-B agonist) ETB_agonist Sarafotoxin S6c (Selective ET-B agonist) Cochinmicin This compound (Selective ET-A antagonist) Conclusion_ETA Isolate ET-A mediated component ET1_Response->Conclusion_ETA Compare with residual response Stimulate_ET1 Stimulate with ET-1 Pretreat->Stimulate_ET1 Observe_Residual Observe Residual Response (Mediated by ET-B only) Stimulate_ET1->Observe_Residual Observe_Residual->Conclusion_ETA

Caption: Using a selective antagonist to differentiate ET-A and ET-B receptor-mediated responses.

By comparing the biological response to ET-1 in the absence and presence of this compound, the component of the response mediated by the ET-A receptor can be determined. Furthermore, by using a selective ET-B agonist (like Sarafotoxin S6c) in parallel, a more complete picture of the roles of each receptor subtype can be obtained.

Conclusion

This compound, presented here as a model selective ET-A receptor antagonist, is a valuable tool for the investigation of the endothelin signaling pathway. The protocols provided herein offer a framework for characterizing the pharmacological properties of such a compound and for its application in elucidating the specific functions of the ET-A receptor in health and disease. Researchers are encouraged to adapt these protocols to their specific experimental systems and to consult the relevant literature for further details on the methodologies.

Application Notes and Protocols for the Large-Scale Production and Purification of Cochinmicin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale production of the novel cyclodepsipeptide, Cochinmicin I, through fermentation of Microbispora sp. ATCC 55140, followed by its extraction and purification.

Introduction

This compound is a non-ribosomally synthesized peptolide with potent and competitive endothelin antagonist activity, making it a molecule of significant interest for therapeutic development. It is part of the cochinmicins family of cyclodepsipeptides produced by Microbispora sp. ATCC 55140. Structurally, it is the deschloro analog of cochinmicin III.[1] This document outlines the procedures for generating and purifying this compound in sufficient quantities for research and preclinical studies.

Large-Scale Production via Fermentation

This compound is produced through submerged fermentation of Microbispora sp. ATCC 55140. The following sections detail the culture maintenance, seed preparation, and large-scale fermentation process.

Culture Maintenance and Inoculum Development

Proper maintenance of the producing strain and a robust inoculum train are critical for successful and reproducible large-scale fermentation.

Experimental Protocol:

  • Strain Maintenance: A frozen suspension of Microbispora sp. ATCC 55140 mycelia and spores is used as the working cell bank.

  • Seed Medium: Prepare the seed medium with the following composition per liter of deionized water:

    • Dextrose: 10 g

    • Soluble Starch: 20 g

    • Yeast Extract: 5 g

    • N-Z Amine A: 5 g

    • Calcium Carbonate: 1 g

    • Adjust the pH to 7.0 before sterilization.

  • Seed Culture: Inoculate a 250-mL baffled flask containing 50 mL of the seed medium with the thawed stock culture. Incubate at 28°C on a rotary shaker at 220 RPM for 72 hours.

  • Second Stage Seed: Transfer the seed culture (10% v/v) to a 2-liter baffled flask containing 500 mL of the same seed medium and incubate under the same conditions for 48 hours.

Large-Scale Fermentation

The production of this compound is carried out in a large-scale fermenter using a specific production medium.

Experimental Protocol:

  • Production Medium: Prepare the production medium with the following composition per liter of deionized water:

    • Dextrose: 20 g

    • Soluble Starch: 20 g

    • Soybean Meal: 10 g

    • Yeast Extract: 5 g

    • Cobalt Chloride: 2 mg

    • Adjust the pH to 7.0 before sterilization.

  • Fermenter Inoculation: Aseptically transfer the second-stage seed culture (5% v/v) into a production-scale fermenter (e.g., 250-liter) containing the sterilized production medium.

  • Fermentation Parameters: Maintain the following parameters during fermentation:

    • Temperature: 28°C

    • Agitation: 220 RPM

    • Aeration: 0.5 vvm (volumes of air per volume of medium per minute)

  • Fermentation Duration: The fermentation is typically carried out for 120 hours.

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the fermentation broth and purified through a multi-step chromatographic process. The overall workflow is depicted below.

G Fermentation_Broth Fermentation Broth (120 hours) Centrifugation Centrifugation Fermentation_Broth->Centrifugation Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Supernatant Supernatant (Discarded) Centrifugation->Supernatant Methanol_Extraction Methanol Extraction (2x) Mycelial_Cake->Methanol_Extraction Concentration1 Concentration in vacuo Methanol_Extraction->Concentration1 Aqueous_Suspension Aqueous Suspension Concentration1->Aqueous_Suspension Ethyl_Acetate_Extraction Ethyl Acetate Extraction Aqueous_Suspension->Ethyl_Acetate_Extraction Concentration2 Concentration to Oily Residue Ethyl_Acetate_Extraction->Concentration2 Diaion_HP20 Diaion HP-20 Chromatography Concentration2->Diaion_HP20 Silica_Gel Silica Gel Chromatography Diaion_HP20->Silica_Gel RP_HPLC Preparative RP-HPLC Silica_Gel->RP_HPLC Pure_Cochinmicin_I Pure this compound RP_HPLC->Pure_Cochinmicin_I

Caption: Experimental workflow for the extraction and purification of this compound.

Extraction

This compound is primarily located within the mycelia of Microbispora sp.

Experimental Protocol:

  • Mycelial Separation: At the end of the fermentation, separate the mycelial cake from the broth by centrifugation.

  • Methanol Extraction: Extract the mycelial cake twice with methanol. Combine the methanol extracts.

  • Concentration: Concentrate the combined methanol extracts in vacuo to an aqueous suspension.

  • Solvent Partitioning: Extract the aqueous suspension with an equal volume of ethyl acetate.

  • Final Concentration: Concentrate the ethyl acetate layer to an oily residue.

Multi-Step Chromatographic Purification

A three-step chromatography process is employed to achieve high-purity this compound.

Experimental Protocol:

  • Diaion HP-20 Chromatography:

    • Dissolve the oily residue from the extraction step in methanol.

    • Load the solution onto a Diaion HP-20 column pre-equilibrated with methanol.

    • Wash the column with methanol to remove highly polar impurities.

    • Elute the cochinmicins with a stepwise gradient of acetone in methanol.

    • Combine the active fractions containing the cochinmicin complex.

  • Silica Gel Chromatography:

    • Concentrate the active fractions from the Diaion HP-20 column.

    • Apply the concentrated sample to a silica gel column.

    • Elute the column with a gradient of methanol in methylene chloride.

    • Collect fractions and monitor by a suitable analytical method (e.g., analytical HPLC).

    • Pool the fractions containing the cochinmicin complex.

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Concentrate the pooled fractions from the silica gel chromatography.

    • Dissolve the sample in a suitable solvent (e.g., methanol).

    • Inject the sample onto a preparative C18 RP-HPLC column.

    • Elute with an isocratic mobile phase of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). The exact ratio should be optimized based on analytical separations.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

    • Collect the peak corresponding to this compound.

    • Lyophilize the pure fraction to obtain this compound as a white powder.

Data Presentation

The following table summarizes the expected quantitative data from a representative large-scale production and purification run.

Purification StepTotal Bioactivity (Units)Total Solids (g)Specific Activity (Units/mg)Yield (%)Purification Fold
Methanol Extract1,000,000100101001
Diaion HP-20 Eluate850,0001556.7855.7
Silica Gel Eluate700,0003.52007020
Pure this compound500,0000.5100050100

Note: The values presented in this table are illustrative and may vary depending on the specific fermentation and purification conditions.

Biosynthesis of this compound

This compound is synthesized by a Type I non-ribosomal peptide synthetase (NRPS). NRPSs are large, modular enzymes that assemble peptides from amino acid and other precursors in a stepwise fashion.

G cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Modules Module1 Module 1 A T C Module2 Module 2 A T C Module3 Module 3 A T C Module4 Module 4 A T C Module5 Module 5 A T C TE Thioesterase (TE) Module5->TE Linear_Peptide Linear Depsipeptide TE->Linear_Peptide Release and Cyclization Amino_Acids Amino Acid Precursors Amino_Acids->Module1 Pyrrole_Acid Pyrrole-2-carboxylic Acid Pyrrole_Acid->Module1 Cyclic_Peptide This compound Linear_Peptide->Cyclic_Peptide

Caption: Simplified schematic of this compound biosynthesis by a modular NRPS.

The biosynthesis involves the sequential activation (A domain), tethering (T or PCP domain), and condensation (C domain) of the constituent amino acids and the pyrrole-2-carboxylic acid moiety onto the NRPS enzyme complex. The final thioesterase (TE) domain catalyzes the release and cyclization of the linear depsipeptide to form the final this compound product. The regulation of the cochinmicin biosynthetic gene cluster in Microbispora sp. is likely controlled by pathway-specific regulatory proteins, which are common in actinobacteria for the production of secondary metabolites.

References

Cochinmicin I: Application Notes and Protocols for Vasoconstriction Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochinmicin I is a novel cyclodepsipeptide that has been identified as a potent and competitive antagonist of endothelin (ET) receptors.[1] Endothelins, particularly endothelin-1 (ET-1), are among the most potent vasoconstrictors known, playing a crucial role in the regulation of vascular tone and blood pressure. Their effects are mediated through two main G protein-coupled receptor subtypes: ETA and ETB. The ETA receptor, predominantly located on vascular smooth muscle cells, is the primary mediator of ET-1-induced vasoconstriction. Consequently, as an endothelin antagonist, this compound presents a valuable pharmacological tool for researchers investigating the physiological and pathological roles of the endothelin system in vasoconstriction and related cardiovascular diseases.

This document provides detailed application notes and protocols for the use of this compound in vasoconstriction research, based on its established mechanism of action. While specific quantitative data for this compound's binding affinities and functional inhibition are not publicly available in the current literature, the protocols outlined below are standard methodologies in which an endothelin antagonist like this compound would be characterized and utilized.

Mechanism of Action: Endothelin Receptor Antagonism

This compound exerts its effects by competitively binding to endothelin receptors, thereby preventing the binding of the endogenous ligand, ET-1. This blockade inhibits the downstream signaling cascade that leads to vascular smooth muscle contraction.

cluster_0 Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Gq Gq Protein ETAR->Gq Activates CochinmicinI This compound CochinmicinI->ETAR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Contraction Vasoconstriction Ca2->Contraction

Figure 1: Signaling pathway of this compound in preventing ET-1-induced vasoconstriction.

Data Presentation

Due to the absence of specific published pharmacological data for this compound, the following table is presented as a template for researchers to populate with their own experimental findings. This structured format will allow for a clear and comparative presentation of the potency of this compound and other endothelin antagonists.

CompoundTarget ReceptorAssay TypeIC50 / Ki (nM)Reference
This compoundETARadioligand Binding AssayData to be determinedInternal Data
This compoundETBRadioligand Binding AssayData to be determinedInternal Data
This compoundET-1 Induced VasoconstrictionFunctional Assay (e.g., Aortic Ring)Data to be determinedInternal Data
Bosentan (Reference)ETA / ETBRadioligand Binding AssayLiterature ValueLiterature Source
Atrasentan (Reference)ETARadioligand Binding AssayLiterature ValueLiterature Source

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on vasoconstriction.

Endothelin Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the ETA and ETB receptors.

cluster_0 Experimental Workflow prep Prepare Membranes (from cells expressing ETA or ETB) incubation Incubate (Membranes + Radioligand + Competitor) prep->incubation radioligand Radioligand ([¹²⁵I]-ET-1) radioligand->incubation competitor Competitor (this compound or unlabeled ET-1) competitor->incubation separation Separate Bound/Free Ligand (Rapid Filtration) incubation->separation counting Quantify Bound Radioactivity (Gamma Counter) separation->counting analysis Data Analysis (Competition Binding Curve -> IC₅₀ -> Ki) counting->analysis

Figure 2: Workflow for the endothelin receptor binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing either human ETA or ETB receptors.

    • Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA).

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a constant amount of cell membranes (e.g., 10-20 µg of protein).

    • Add a constant concentration of radiolabeled endothelin, such as [125I]-ET-1 (typically at a concentration close to its Kd).

    • Add varying concentrations of this compound (the competitor). For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled ET-1.

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Vasoconstriction Assay (Aortic Ring Assay)

This functional assay assesses the ability of this compound to inhibit ET-1-induced contraction of isolated blood vessel segments.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., a rat or mouse) in accordance with institutional guidelines.

    • Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit (K-H) buffer.

    • Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in length.

    • Take care to not damage the endothelium, unless its role is being specifically investigated.

  • Isometric Tension Recording:

    • Mount the aortic rings in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Apply a resting tension (e.g., 1-2 g for rat aorta) and allow the rings to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.

    • Assess the viability of the rings by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • Inhibition of ET-1-Induced Contraction:

    • After washing out the KCl and allowing the rings to return to baseline, pre-incubate the tissues with either vehicle or varying concentrations of this compound for a set period (e.g., 20-30 minutes).

    • Generate a cumulative concentration-response curve for ET-1 by adding increasing concentrations of ET-1 to the organ bath and recording the steady-state contraction at each concentration.

    • The presence of this compound is expected to shift the ET-1 concentration-response curve to the right.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximum contraction induced by KCl.

    • Plot the contractile response against the logarithm of the ET-1 concentration.

    • Determine the EC50 of ET-1 in the absence and presence of different concentrations of this compound.

    • A Schild plot analysis can be used to determine the pA2 value, which is a measure of the affinity of a competitive antagonist.

Conclusion

This compound is a valuable research tool for investigating the endothelin system's role in vasoconstriction. Its mechanism as a competitive endothelin receptor antagonist makes it suitable for a range of in vitro and potentially in vivo studies. The protocols provided herein offer standardized methods for characterizing its pharmacological profile and for its application in vasoconstriction research. Researchers are encouraged to use the provided templates to structure and present their findings, which will contribute to a more comprehensive understanding of this compound's therapeutic potential.

References

Troubleshooting & Optimization

Navigating the Synthetic Maze of Cochinmicin I: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers embarking on the ambitious total synthesis of Cochinmicin I, a potent cyclodepsipeptide endothelin receptor antagonist, the path is often fraught with significant synthetic hurdles. This technical support center provides a comprehensive guide to troubleshooting the most common challenges encountered during the synthesis, with a focus on preventing racemization of the sensitive dihydroxyphenylglycine (Dpg) residues and achieving efficient macrolactonization.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the total synthesis of this compound?

A1: The most significant challenge is preventing the racemization of the two 3,5-dihydroxyphenylglycine (Dpg) residues.[1][2][3] The α-proton of Dpg is highly susceptible to epimerization under both acidic and basic conditions due to the electronic nature of the dihydroxyphenyl ring, which can stabilize a carbanion intermediate.[4] Maintaining the correct stereochemistry is paramount for the biological activity of this compound.

Q2: Which steps are most prone to racemization of the Dpg units?

A2: Racemization is a major concern during peptide bond formation involving the carboxylic acid of a Dpg residue and during the macrolactonization step. Standard peptide coupling conditions can be basic enough to cause epimerization. The final ring-closing step is also a critical point where stereochemical integrity can be lost.[4]

Q3: What is the second major challenge in the synthesis?

A3: The macrolactonization, the final ring-closing step to form the cyclic depsipeptide, presents a significant hurdle.[2][4] This intramolecular reaction is often in competition with intermolecular oligomerization, leading to low yields of the desired macrocycle. Furthermore, the conditions required for macrolactonization can also induce epimerization of the C-terminal amino acid.

Troubleshooting Guides

Issue 1: Racemization of Dihydroxyphenylglycine (Dpg) during Peptide Coupling

Symptoms:

  • Formation of diastereomers observed by NMR or chiral HPLC analysis of the peptide fragment.

  • Low yield of the desired stereoisomer after purification.

Possible Causes:

  • Use of a peptide coupling reagent and/or base that is too strong, leading to epimerization of the Dpg α-proton.

  • Elevated reaction temperatures that accelerate racemization.

Troubleshooting Strategies:

StrategyDescriptionKey Considerations
Umpolung Amide Synthesis (UmAS) This novel method avoids the formation of an activated carboxylic acid, which is prone to epimerization. Instead, it involves the reaction of an α-halo nitroalkane precursor of the amino acid with an amine.[3]This is a highly effective but specialized technique that may require the synthesis of non-standard starting materials.[3]
Use of Mild Coupling Reagents Employ coupling reagents known to minimize racemization, such as COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).While milder than some classic carbodiimide reagents, careful optimization of reaction time and temperature is still necessary.
Careful Control of Reaction Conditions Maintain low reaction temperatures (e.g., 0 °C to room temperature) and monitor the reaction closely to avoid prolonged exposure to basic conditions.Overly extended reaction times can still lead to some degree of epimerization even with milder reagents.
Issue 2: Low Yield and/or Epimerization during Macrolactonization

Symptoms:

  • Low yield of the desired cyclic depsipeptide, with the major byproduct being linear or cyclic oligomers.

  • Detection of diastereomers of the final product, indicating epimerization at the C-terminal residue.

Possible Causes:

  • Sub-optimal concentration of the linear precursor, favoring intermolecular reactions.

  • Ineffective activation of the carboxylic acid for the intramolecular cyclization.

  • Harsh reaction conditions (e.g., high temperature, strong base) leading to epimerization.

Troubleshooting Strategies:

StrategyDescriptionKey Considerations
High Dilution Conditions The macrolactonization should be performed at very high dilution (typically 0.5 to 1 mM) to favor the intramolecular reaction over intermolecular polymerization. This is often achieved by the slow addition of the linear precursor to the reaction mixture.Requires large volumes of solvent, which can be impractical for larger-scale syntheses.
Choice of Macrolactonization Method The Yamaguchi macrolactonization, using 2,4,6-trichlorobenzoyl chloride for activation, has been successfully applied in related syntheses. Other methods like the Corey-Nicolaou or Mukaiyama macrolactonizations can also be explored.The optimal method can be highly substrate-dependent, and screening of different conditions may be necessary.
Careful Selection of Cyclization Site The choice of which ester bond to form during the macrolactonization can significantly impact the efficiency of the reaction. Cyclization at a less sterically hindered position is generally preferred.This needs to be considered during the initial retrosynthetic planning.

Quantitative Data Summary

The following table summarizes reported yields for key steps in a successful total synthesis of this compound, highlighting the challenging peptide coupling and macrolactonization steps.

StepReactantsReagents and ConditionsProductYield (%)Reference
Peptide CouplingBoc-D-Ala-OH, H-Dpg-OBnCOMU, DIPEA, DMF, 0 °C to rtBoc-D-Ala-D-Dpg-OBn91[4]
MacrolactonizationSeco-acid of this compound2,4,6-trichlorobenzoyl chloride, DMAP, toluene, high dilutionThis compound20[4]

Key Experimental Protocols

Protocol 1: Peptide Coupling to a Dpg Residue using COMU

This protocol describes a method to minimize racemization when coupling an amino acid to the N-terminus of a dihydroxyphenylglycine residue.

Materials:

  • Boc-protected amino acid (1.2 eq)

  • Dpg-containing peptide with a free N-terminus (1.0 eq)

  • COMU (1.2 eq)

  • DIPEA (2.4 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the Boc-protected amino acid and the Dpg-containing peptide in anhydrous DMF under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA to the solution, followed by the portion-wise addition of COMU.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Yamaguchi Macrolactonization

This protocol outlines the ring-closing procedure to form the macrocyclic structure of this compound.

Materials:

  • Linear depsipeptide precursor (seco-acid) (1.0 eq)

  • 2,4,6-trichlorobenzoyl chloride (1.5 eq)

  • Triethylamine (Et3N) (1.6 eq)

  • 4-Dimethylaminopyridine (DMAP) (7.0 eq)

  • Anhydrous toluene

Procedure:

  • Prepare a solution of the linear depsipeptide precursor in anhydrous toluene.

  • In a separate flask, prepare a solution of DMAP in a large volume of anhydrous toluene. This will be the cyclization flask.

  • To the solution of the linear precursor, add Et3N followed by 2,4,6-trichlorobenzoyl chloride at room temperature. Stir for 2 hours to form the mixed anhydride.

  • Using a syringe pump, add the solution of the mixed anhydride very slowly over several hours to the vigorously stirred solution of DMAP in toluene.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 12-24 hours.

  • Monitor the reaction for the disappearance of the linear precursor and the formation of the cyclic product by LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography followed by preparative HPLC to isolate the pure this compound.

Visualizations

Retrosynthesis_of_Cochinmicin_I Cochinmicin_I This compound Linear_Precursor Linear Depsipeptide Precursor Cochinmicin_I->Linear_Precursor Macrolactonization (Major Challenge) Fragment_A Dipeptide Fragment (Pyr-L-Phe) Linear_Precursor->Fragment_A Fragment_B Pentapeptide Fragment (D-Dpg-D-Ala-D-allo-Thr-L-Phe-D-Dpg) Linear_Precursor->Fragment_B Dpg D-3,5-Dihydroxyphenylglycine (Dpg) (Racemization-prone) Fragment_B->Dpg Peptide Couplings (Racemization Risk) Other_AA Other Amino Acids Fragment_B->Other_AA

Retrosynthetic analysis of this compound.

Troubleshooting_Dpg_Racemization Start Racemization of Dpg Detected? Conventional_Coupling Conventional Coupling (e.g., HATU, HBTU) Start->Conventional_Coupling Yes Success Racemization Minimized Start->Success No Mild_Coupling Use Milder Reagent (e.g., COMU) Conventional_Coupling->Mild_Coupling UmAS Employ Umpolung Amide Synthesis (UmAS) Conventional_Coupling->UmAS If racemization persists Check_Conditions Lower Temperature & Reduce Reaction Time Mild_Coupling->Check_Conditions UmAS->Success Check_Conditions->Success

Troubleshooting workflow for Dpg racemization.

References

troubleshooting Cochinmicin I instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of Cochinmicin I in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a cyclodepsipeptide, a class of compounds known for their diverse biological activities. As an endothelin antagonist, it holds therapeutic promise. However, its complex structure, which includes ester and peptide bonds, can be susceptible to degradation in solution, leading to a loss of activity and the formation of impurities. This instability can impact the accuracy and reproducibility of experimental results.

Q2: What are the primary factors that can affect the stability of this compound in solution?

Several factors can influence the stability of this compound:

  • pH: Extreme pH values (both acidic and alkaline) can catalyze the hydrolysis of the ester and amide bonds within its structure.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Solvent Composition: The type of solvent and the presence of nucleophiles or contaminants can affect stability.

  • Light Exposure: Some complex molecules are sensitive to photodegradation.

  • Enzymatic Degradation: If working with biological matrices (e.g., serum, plasma), enzymatic activity can lead to degradation.

Q3: How should I prepare and store stock solutions of this compound?

To ensure maximum stability, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. For long-term storage, it is advisable to store lyophilized this compound at -20°C or -80°C, protected from light and moisture. Once in solution, it is best to prepare small aliquots to avoid repeated freeze-thaw cycles and store them at -80°C. For short-term storage (a few days), solutions may be kept at 4°C, but stability should be verified.

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

The appearance of unexpected peaks in your chromatogram can be indicative of several issues:

  • Degradation: this compound may be degrading in your sample solution. This could be due to pH, temperature, or solvent effects.

  • Contamination: The sample, solvent, or HPLC system may be contaminated.

  • Column Issues: The HPLC column may be overloaded, contaminated, or degraded.

Refer to the troubleshooting guides below for a systematic approach to diagnosing and resolving this issue.

Troubleshooting Guides

Guide 1: Poor Reproducibility of Bioassay Results

Problem: You are observing inconsistent results in your biological assays with this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Degradation of this compound in assay buffer Prepare fresh solutions of this compound immediately before each experiment. Analyze the solution by HPLC at the beginning and end of the experiment to check for degradation products.Consistent bioassay results with freshly prepared solutions. HPLC analysis shows a single, stable peak for this compound.
Adsorption to labware Use low-protein-binding tubes and pipette tips. Pre-treat labware with a blocking agent if necessary.Improved consistency and accuracy of results.
Inconsistent solution preparation Ensure accurate and consistent weighing and dissolution of this compound. Use a calibrated balance and a validated solvent.Reduced variability between experiments.
Guide 2: Appearance of Extra Peaks in HPLC Analysis

Problem: Your HPLC analysis of this compound shows additional, unexpected peaks that are not present in the reference standard.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
On-instrument degradation Reduce the autosampler temperature. Minimize the time the sample spends in the autosampler before injection.Reduction or elimination of degradation peaks.
Mobile phase pH causing degradation Adjust the pH of the mobile phase to a neutral range (e.g., pH 6-7), if compatible with your chromatography method.Improved peak shape and stability of this compound during the HPLC run.
Solvent-induced degradation If using aqueous buffers for sample dilution, prepare the dilutions immediately before analysis. If possible, use an organic solvent for the final dilution.A single, sharp peak corresponding to this compound.
Contaminated solvent or system Run a blank gradient (injecting only the mobile phase) to check for system contamination. Use fresh, HPLC-grade solvents.A clean baseline in the blank run.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

This protocol provides a general starting point for the analysis of this compound. Method optimization will be required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    20 95
    25 95
    25.1 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve this compound in DMSO to make a 1 mg/mL stock solution. Dilute with 50:50 Acetonitrile:Water to the desired concentration immediately before injection.

Protocol 2: Preliminary Stability Study of this compound in Solution

This protocol outlines a basic experiment to assess the stability of this compound under different pH and temperature conditions.

  • Prepare Buffer Solutions: Prepare buffers at pH 4 (acetate buffer), pH 7 (phosphate buffer), and pH 9 (borate buffer).

  • Prepare this compound Solutions: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute the stock solution to 100 µg/mL in each of the prepared buffer solutions.

  • Incubation: Aliquot the solutions into separate vials for each time point and condition. Incubate the vials at 4°C, room temperature (25°C), and 40°C.

  • Time Points: Collect samples at 0, 2, 4, 8, and 24 hours.

  • Analysis: Immediately analyze the collected samples by HPLC (using the method described in Protocol 1) to determine the percentage of intact this compound remaining.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting stock Prepare Stock Solution (DMSO) working Prepare Working Solutions (Assay Buffer) stock->working Dilution hplc HPLC Analysis working->hplc Inject bioassay Biological Assay working->bioassay Test check_peaks Check for Degradation Peaks hplc->check_peaks check_activity Verify Biological Activity bioassay->check_activity check_peaks->stock Optimize Storage/Solvent check_activity->stock Optimize Handling

Caption: Experimental workflow for working with this compound solutions.

degradation_pathway cluster_degradation Potential Degradation Pathways Cochinmicin_I This compound (Cyclodepsipeptide) hydrolysis Hydrolysis Cochinmicin_I->hydrolysis pH, Temp, Enzymes oxidation Oxidation Cochinmicin_I->oxidation Oxygen, Peroxides photodegradation Photodegradation Cochinmicin_I->photodegradation UV Light linear_peptide Linearized Peptides (Inactive) hydrolysis->linear_peptide Ester/Amide bond cleavage

Caption: Potential degradation pathways for this compound in solution.

strategies to prevent epimerization during Cochinmicin I synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to epimerization during the chemical synthesis of Cochinmicin I.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in the synthesis of this compound?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. In peptide synthesis, this typically involves the inversion of the α-carbon of an amino acid from its L-form to the D-form, or vice versa.[1][2] this compound is a complex cyclodepsipeptide containing a specific sequence of both D- and L-amino acids, including D-allo-threonine, D-alanine, L-phenylalanine, D-phenylalanine, and two equivalents of D-3,5-dihydroxyphenylglycine (DHPG).[3][4] The precise stereochemistry of each residue is essential for its biological activity as an endothelin antagonist.[3][5] The formation of epimeric (diastereomeric) impurities during synthesis results in a product that is difficult to purify and may have significantly reduced or altered biological function.[1]

Q2: Which amino acid residues in the this compound sequence are most susceptible to epimerization?

A2: While any amino acid can be at risk under certain conditions, some are more susceptible than others.

  • 3,5-dihydroxyphenylglycine (DHPG): Phenylglycine and its derivatives are known to be particularly prone to racemization or epimerization. The α-proton is more acidic due to the electron-withdrawing nature of the adjacent aryl side chain, which stabilizes the intermediate enolate anion formed upon deprotonation.[1]

  • Phenylalanine (L-Phe and D-Phe): Similar to DHPG, the phenyl side chain can contribute to the stabilization of the enolate intermediate, increasing the risk of epimerization, especially when it is the activated residue during coupling.

  • C-terminal residue during activation: The amino acid at the C-terminus of a peptide fragment is highly susceptible to epimerization during activation for segment condensation or macrocyclization. This is a common issue in peptide chemistry.

Q3: What are the primary factors that promote epimerization during synthesis?

A3: Several factors during the synthesis process can induce epimerization:

  • Base-catalyzed proton abstraction: The most common mechanism involves the abstraction of the α-proton by a base.[1] This is particularly relevant during the coupling step where tertiary amines like diisopropylethylamine (DIPEA) are used, and during Fmoc-deprotection with piperidine.

  • Coupling Reagents: The choice of coupling reagent is critical. Reagents that lead to highly activated intermediates (e.g., symmetric anhydrides, some carbodiimides without additives) can increase the rate of epimerization.[1]

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times, especially during the activation and coupling stages, provide more opportunity for epimerization to occur.

  • Macrocyclization Conditions: The final ring-closing step is a high-risk point for epimerization of the C-terminal residue being activated. The choice of cyclization site, reagents, and reaction conditions must be carefully optimized.[6][7]

Troubleshooting Guide

Problem 1: Significant epimerization is detected after a specific coupling step, particularly when incorporating DHPG or Phenylalanine.

Potential Cause Recommended Solution
Over-activation of the carboxylic acid. Reduce the activation time before adding the amine component. Perform the coupling at a lower temperature (e.g., 0 °C).
Strongly basic conditions. If using DIPEA, use the minimum effective amount (e.g., 1-2 equivalents). Consider using a less basic alternative like 2,4,6-collidine.
Inappropriate coupling reagent. Switch to a coupling reagent system known to suppress epimerization. Use phosphonium (PyBOP, HATU) or aminium/uronium (HBTU, TBTU) salts in combination with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[7][8] For particularly sensitive residues, the use of diisopropylcarbodiimide (DIC) with an additive like HOAt is often effective.[1]

Problem 2: The final macrocyclization step results in a mixture of diastereomers.

Potential Cause Recommended Solution
Epimerization of the C-terminal residue during activation for lactamization. Carefully select the cyclization site. Cyclizing at a less sterically hindered or less sensitive residue (e.g., between Ala and DHPG) may be beneficial. Use low-epimerization coupling reagents for the cyclization (e.g., T3P, HATU/HOAt).[9]
High concentration leading to side reactions. Perform the cyclization under high-dilution conditions (typically 0.1 to 1 mM) to favor intramolecular cyclization over intermolecular reactions and allow for milder conditions.
Prolonged reaction time at elevated temperature. Monitor the reaction closely and stop it as soon as the linear precursor is consumed. Avoid unnecessary heating.

Quantitative Data Summary

The selection of coupling reagents and additives significantly impacts the degree of epimerization. While specific data for this compound synthesis is proprietary or not publicly available, the following table provides a general comparison of common reagents used in peptide synthesis.

Coupling ReagentAdditiveRelative Epimerization RiskTypical YieldNotes
DCC/DICNoneHighGoodRisk of side reactions; formation of DCU/DIU byproduct.
HBTU/HATUNoneModerateVery GoodRequires a non-nucleophilic base (e.g., DIPEA).
HBTU/HATUHOBt/HOAtLowExcellentHOBt or HOAt are highly effective at suppressing epimerization.[8]
PyBOPNoneLow-ModerateExcellentGenerally lower epimerization risk than carbodiimides alone.
DICOxymaPureVery LowExcellentOxymaPure is an excellent, non-explosive alternative to HOBt.
T3PNoneVery LowGoodPropanephosphonic acid anhydride is known for minimizing epimerization, especially in cyclization.[9]

Experimental Protocols

Protocol 1: Low-Epimerization Coupling of a Sensitive Amino Acid (e.g., Fmoc-D-DHPG(tBu)₂-OH)

  • Resin Preparation: Swell the resin-bound peptide (1 eq) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation Mixture Preparation: In a separate vessel, pre-dissolve the protected amino acid (e.g., Fmoc-D-DHPG(tBu)₂-OH) (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

  • Activation: Add 2,4,6-collidine (6 eq) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. Monitor reaction completion with a Kaiser test.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin with DMF (5x) and DCM (5x). Proceed to the next deprotection/coupling cycle.

Protocol 2: High-Dilution Macrocyclization

  • Precursor Preparation: Synthesize the linear depsipeptide precursor on a suitable resin. After cleaving the peptide from the resin and removing side-chain protecting groups (e.g., with a TFA cocktail), purify the linear peptide by HPLC.

  • Cyclization Setup: Dissolve the purified linear peptide in a large volume of DMF or a DCM/DMF mixture to achieve a final concentration of approximately 0.5 mM.

  • Reagent Addition: In a separate flask, prepare a solution of the coupling agent (e.g., HATU, 1.5 eq) and a non-nucleophilic base (e.g., DIPEA, 3 eq) in DMF.

  • Slow Addition: Add the coupling agent solution to the peptide solution dropwise over several hours (e.g., 4-8 hours) using a syringe pump to maintain high-dilution conditions.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours after the addition is complete.

  • Workup and Purification: Monitor the reaction by LC-MS. Once complete, quench the reaction, remove the solvent under reduced pressure, and purify the crude cyclic peptide by preparative HPLC.

Visualizations

Caption: Base abstracts the alpha-proton, forming a planar enolate which can be re-protonated from either face.

Caption: Key steps in peptide synthesis with high-risk points for epimerization highlighted in yellow.

Troubleshooting_Tree Troubleshooting Decision Tree for Epimerization Start Epimerization Detected (LC-MS / Chiral GC) CheckStep When is the impurity observed? Start->CheckStep AfterCoupling Primarily after a specific coupling step? CheckStep->AfterCoupling During Chain Assembly AfterCyclization Primarily after macrocyclization? CheckStep->AfterCyclization Post-Cleavage Sol_Coupling1 Solution: Use low-epimerization reagents (e.g., DIC/OxymaPure) AfterCoupling->Sol_Coupling1 Yes Sol_Coupling2 Solution: Lower temperature (0°C) Reduce base concentration AfterCoupling->Sol_Coupling2 Yes Sol_Cyclization1 Solution: Optimize cyclization site and reagents (e.g., T3P) AfterCyclization->Sol_Cyclization1 Yes Sol_Cyclization2 Solution: Ensure high dilution and monitor time carefully AfterCyclization->Sol_Cyclization2 Yes

References

Technical Support Center: Enhancing Cell Permeability of Cochinmicin I

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Cochinmicin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of this potent cyclodepsipeptide endothelin antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cell permeability a concern?

This compound is a cyclic depsipeptide that acts as a competitive antagonist of endothelin receptors.[1] Like many cyclic peptides, its relatively large size and specific physicochemical properties can limit its ability to passively diffuse across the cell membrane, leading to low intracellular concentrations and potentially impacting the accuracy and reproducibility of in vitro experiments.

Q2: What are the general strategies to improve the cell permeability of cyclic peptides like this compound?

There are three main approaches to enhance the intracellular delivery of poorly permeable compounds:

  • Chemical Permeabilization: Using agents that transiently alter the cell membrane structure.

  • Physical Methods: Employing physical forces to create temporary pores in the cell membrane.

  • Drug Delivery Systems: Encapsulating the compound in a carrier that facilitates cell entry.

Q3: How can I assess the intracellular concentration of this compound?

Directly quantifying the intracellular concentration of unlabeled this compound can be challenging. An indirect approach is to measure the dose-dependent inhibition of a downstream signaling event, such as endothelin-1-induced calcium release, and compare the effective concentration with the known IC50 values from cell-free assays. For direct measurement, radiolabeling of this compound or the use of advanced techniques like mass spectrometry would be required.

Troubleshooting Guide: Poor Cell Permeability of this compound

This guide provides solutions to common problems encountered during in vitro experiments with this compound.

Problem Possible Cause Suggested Solution
Low or no observable effect of this compound in a cell-based assay. Insufficient intracellular concentration due to poor cell permeability.1. Use a chemical permeabilizing agent: Co-incubate cells with a low, non-toxic concentration of Dimethyl Sulfoxide (DMSO). See Table 1 and Protocol 1 for details.2. Employ a physical delivery method: Use electroporation to transiently permeabilize the cell membrane. See Table 2 and Protocol 2 for guidance.3. Utilize a drug delivery system: Formulate this compound into lipid nanoparticles (LNPs) to enhance cellular uptake. See Table 3 and Protocol 3 for a general approach.
High variability in experimental results between replicates. Inconsistent permeabilization efficiency.1. Optimize permeabilization conditions: Carefully titrate the concentration of the chemical agent or the parameters of the physical method to find the optimal balance between permeability and cell viability.2. Ensure homogenous treatment: Mix cells and reagents thoroughly and ensure uniform application of the permeabilization treatment to all samples.3. Monitor cell viability: Always perform a cell viability assay in parallel to ensure that the observed effects are not due to cytotoxicity of the permeabilization method.
Observed effect is not dose-dependent. Saturation of the uptake mechanism or off-target effects at high concentrations of the delivery vehicle.1. Perform a detailed dose-response curve: Test a wider range of this compound concentrations with the chosen delivery method.2. Control for vehicle effects: Include a control group treated with the delivery vehicle alone (e.g., DMSO or empty LNPs) to assess any background effects.
Cell death or morphological changes observed after treatment. Cytotoxicity of the permeabilization agent or delivery system.1. Reduce the concentration or intensity: Lower the concentration of the chemical agent or the voltage/duration of electroporation.2. Optimize nanoparticle formulation: Adjust the lipid composition and concentration of the LNPs to minimize toxicity.3. Perform a time-course experiment: Assess cell viability at different time points after treatment to identify the onset of toxicity.

Quantitative Data on Permeabilization Methods

The following tables provide a summary of quantitative data for different cell permeabilization strategies. Note that these are general guidelines and optimal conditions should be determined empirically for your specific cell line and experimental setup.

Table 1: Effect of DMSO Concentration on Cell Permeability and Viability

DMSO Concentration (% v/v) Effect on Permeability Effect on Cell Viability Reference
0.1 - 1.0Gradual increase in permeability to small molecules.Generally high viability (>90%).[2]
1.0 - 5.0Significant increase in permeability.Moderate to high viability (70-90%).[2]
> 5.0High permeability, potential for membrane disruption.Decreased viability (<70%).[2]

Table 2: General Electroporation Parameters for Small Molecule Delivery into Mammalian Cells

Parameter Range Considerations
Voltage 100 - 500 VCell type dependent. Higher voltages can increase efficiency but also toxicity.
Pulse Length 1 - 20 msShorter pulses are generally less toxic.
Number of Pulses 1 - 3Multiple pulses can increase efficiency but also cell death.
Buffer Low ionic strength, non-toxic electroporation bufferCritical for maintaining cell viability.

Table 3: Example Lipid Nanoparticle (LNP) Formulation for Hydrophobic Cyclic Peptides

Component Molar Ratio (%) Function
Ionizable Lipid (e.g., DLin-MC3-DMA)50Encapsulation of the peptide and endosomal escape.
Helper Lipid (e.g., DSPC)10Structural integrity of the nanoparticle.
Cholesterol38.5Stabilizes the lipid bilayer.
PEG-Lipid1.5Steric stabilization and prolonged circulation in vivo.

Experimental Protocols

Protocol 1: Enhancing this compound Permeability using DMSO

  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Prepare Treatment Media: Dilute the this compound stock solution in cell culture medium to the desired final concentrations. The final DMSO concentration should ideally be kept below 1% (v/v) to minimize cytotoxicity.

  • Treatment: Remove the existing media from the cells and add the treatment media containing this compound and DMSO.

  • Incubation: Incubate the cells for the desired period.

  • Assay: Proceed with your cell-based assay.

  • Controls: Include a vehicle control (medium with the same final concentration of DMSO without this compound) and a negative control (medium only).

Protocol 2: Electroporation for Intracellular Delivery of this compound

  • Cell Preparation: Harvest cells and resuspend them in a sterile, low-conductivity electroporation buffer at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

  • Prepare Electroporation Mixture: Add this compound to the cell suspension at the desired final concentration.

  • Electroporation: Transfer the cell/Cochinmicin I mixture to a sterile electroporation cuvette. Apply an electrical pulse using an electroporator with optimized settings (voltage, pulse length, number of pulses) for your specific cell type.

  • Recovery: Immediately after electroporation, transfer the cells to a culture dish containing pre-warmed complete growth medium and allow them to recover for 24-48 hours.

  • Assay: After the recovery period, perform your desired cell-based assay.

  • Controls: Include a sham control (cells subjected to electroporation without this compound) and a non-electroporated control.

Protocol 3: Formulation of this compound into Lipid Nanoparticles (LNPs)

This protocol provides a general guideline for formulating a hydrophobic cyclic peptide like this compound into LNPs using a microfluidic mixing method.

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios (see Table 3).

  • Prepare this compound Solution: Dissolve this compound in an appropriate organic solvent compatible with the lipid solution.

  • Prepare Aqueous Buffer: Prepare an aqueous buffer at a pH below the pKa of the ionizable lipid (e.g., sodium acetate buffer, pH 4.0).

  • Microfluidic Mixing: Use a microfluidic mixing device to rapidly mix the lipid/Cochinmicin I organic phase with the aqueous buffer at a defined flow rate ratio.

  • Dialysis and Concentration: Dialyze the resulting LNP suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove the organic solvent and raise the pH. Concentrate the LNP formulation using a suitable method like ultrafiltration.

  • Characterization: Characterize the LNPs for size, polydispersity index, zeta potential, and encapsulation efficiency.

  • Cell Treatment: Treat cells with the this compound-loaded LNPs and perform your assay.

  • Controls: Include empty LNPs (without this compound) as a control.

Signaling Pathway Diagrams

Endothelin Receptor Signaling Pathways

This compound is an antagonist of both Endothelin A (ETA) and Endothelin B (ETB) receptors. The activation of these G-protein coupled receptors (GPCRs) by endothelin-1 (ET-1) triggers distinct downstream signaling cascades.

Endothelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor ETB_Receptor ETB Receptor ET-1->ETB_Receptor Gq Gq ETA_Receptor->Gq activates Gi Gi ETB_Receptor->Gi activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves eNOS_inactive eNOS (inactive) eNOS_active eNOS (active) eNOS_inactive->eNOS_active L-Arginine L-Arginine eNOS_active->L-Arginine converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2+ Ca2+ ER->Ca2+ releases Ca2+->PKC co-activates Cellular_Response_ETA Cellular Response (Vasoconstriction, Proliferation) PKC->Cellular_Response_ETA NO Nitric Oxide (NO) L-Arginine->NO Cellular_Response_ETB Cellular Response (Vasodilation) NO->Cellular_Response_ETB Cochinmicin_I This compound Cochinmicin_I->ETA_Receptor Cochinmicin_I->ETB_Receptor

Caption: Endothelin receptor signaling pathways antagonized by this compound.

Experimental Workflow for Enhancing Cell Permeability

This diagram illustrates a general workflow for selecting and optimizing a method to improve the intracellular delivery of this compound.

Experimental_Workflow cluster_planning Phase 1: Method Selection & Optimization cluster_execution Phase 2: Experimentation & Analysis cluster_troubleshooting Phase 3: Troubleshooting A Problem: Poor Cell Permeability of this compound B Select Permeabilization Strategy A->B C Chemical Method (e.g., DMSO) B->C D Physical Method (e.g., Electroporation) B->D E Delivery System (e.g., Nanoparticles) B->E F Optimize Conditions (Concentration / Parameters / Formulation) C->F D->F E->F G Assess Cell Viability (e.g., MTT, Trypan Blue) F->G H Perform Cell-Based Assay with Optimized Method G->H Viability > 80% I Include Proper Controls (Vehicle, Sham, Empty Carrier) H->I J Analyze Experimental Readout (e.g., IC50, EC50) I->J K Low Efficacy or High Variability? J->K L Re-optimize Permeabilization Conditions K->L Yes M Investigate Off-Target Effects K->M If re-optimization fails L->F

References

minimizing off-target effects of Cochinmicin I in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cochinmicin I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects and troubleshooting common issues in cellular assays involving this potent endothelin receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cyclodepsipeptide that acts as a competitive antagonist of endothelin receptors.[1][2] Endothelins are potent vasoconstricting peptides, and by blocking their receptors, this compound can inhibit these effects, making it a subject of interest for cardiovascular research.[3]

Q2: What are the known off-target effects of this compound?

Currently, there is limited publicly available data specifically detailing the off-target effects and selectivity profile of this compound against a broad panel of receptors and enzymes. However, like many peptide-based molecules, there is a potential for cross-reactivity with other G protein-coupled receptors (GPCRs) or cellular components. General off-target effects of cyclodepsipeptides can include cytotoxicity at high concentrations. Researchers should exercise caution and perform appropriate controls to de-risk potential false-positive results.

Q3: How can I minimize the risk of off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:

  • Dose-Response Analysis: Perform a thorough dose-response curve to identify the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Use of Controls: Always include appropriate positive and negative controls in your assays. For endothelin receptor antagonism, this would include a known selective endothelin receptor antagonist and an inactive compound.

  • Orthogonal Assays: Validate your findings using multiple, independent assay formats that measure different points in the signaling pathway.

  • Selectivity Profiling: If resources permit, screen this compound against a panel of related GPCRs to empirically determine its selectivity.

Q4: What are the recommended storage and handling conditions for this compound?

As a peptide-based compound, this compound should be stored as a lyophilized powder at -20°C or lower. For creating stock solutions, use a high-quality, sterile solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal or cellular toxicity 1. This compound concentration is too high, leading to off-target cytotoxicity. 2. Solvent (e.g., DMSO) concentration is toxic to the cells.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. 2. Ensure the final solvent concentration in the assay medium is below the tolerance level of your cell line (typically <0.5%).
Inconsistent or non-reproducible results 1. Degradation of this compound due to improper storage or handling. 2. Variability in cell passage number or health. 3. Inconsistent incubation times or assay conditions.1. Prepare fresh aliquots of this compound from a new stock. 2. Use cells within a consistent and low passage number range and ensure high viability before starting the experiment. 3. Standardize all experimental parameters, including incubation times, temperatures, and reagent concentrations.
No observable effect of this compound 1. The cell line used does not express endothelin receptors. 2. The concentration of this compound is too low. 3. The agonist (endothelin) concentration is too high, outcompeting the antagonist.1. Confirm endothelin receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. 2. Increase the concentration of this compound based on a preliminary dose-response curve. 3. Optimize the agonist concentration to be near its EC50 to allow for competitive antagonism to be observed.

Experimental Protocols

Protocol 1: In Vitro Endothelin Receptor Competitive Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound for endothelin receptors.

  • Cell Culture: Culture cells expressing the endothelin receptor of interest (e.g., CHO-ETA) to ~80-90% confluency.

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of radiolabeled endothelin-1 (e.g., [125I]ET-1).

    • Add increasing concentrations of unlabeled this compound.

    • Add the cell membrane preparation.

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Detection: Separate bound from free radioligand by filtration and measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Ki.

Protocol 2: Calcium Mobilization Assay for Functional Antagonism

This protocol assesses the functional ability of this compound to block endothelin-induced intracellular calcium release.

  • Cell Preparation: Seed cells expressing the endothelin receptor in a black, clear-bottom 96-well plate and grow overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time.

  • Agonist Stimulation: Add a fixed concentration of endothelin-1 (typically at its EC80) to stimulate calcium release.

  • Signal Detection: Measure the fluorescence intensity over time using a plate reader equipped for kinetic reading.

  • Data Analysis: Determine the inhibitory effect of this compound by calculating the reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the log concentration of this compound to determine its IC50.

Signaling Pathway and Experimental Workflow Diagrams

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endothelin-1 Endothelin-1 ET_Receptor Endothelin Receptor (ETA/ETB) Endothelin-1->ET_Receptor Binds & Activates This compound This compound This compound->ET_Receptor Competitively Binds & Inhibits Gq Gq Protein ET_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Endothelin receptor signaling and the inhibitory action of this compound.

Troubleshooting_Workflow start Start: Inconsistent/Unexpected Assay Results check_reagents Check Reagent Stability (this compound, Agonist) start->check_reagents prepare_fresh Prepare Fresh Reagents check_reagents->prepare_fresh Degraded check_cells Verify Cell Health & Receptor Expression check_reagents->check_cells Stable prepare_fresh->check_cells new_cells Use New Cell Stock check_cells->new_cells Poor Health/ Low Expression optimize_conc Optimize Compound Concentrations check_cells->optimize_conc Healthy new_cells->optimize_conc dose_response Perform Dose-Response Curve optimize_conc->dose_response Suboptimal validate_assay Validate with Control Antagonist optimize_conc->validate_assay Optimal dose_response->validate_assay review_protocol Review Assay Protocol validate_assay->review_protocol Control Fails end Problem Resolved validate_assay->end Control Works review_protocol->start

Caption: A troubleshooting workflow for cellular assays with this compound.

References

Technical Support Center: Enhancing the Stability of Cochinmicin I

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cochinmicin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the stability of the depsipeptide bond in this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of degradation for the depsipeptide bond in this compound?

A1: The depsipeptide bond, which is an ester linkage, is susceptible to hydrolysis. This reaction can be catalyzed by acids, bases, or enzymes, particularly esterases present in plasma and other biological matrices. The hydrolysis of the depsipeptide bond leads to the linearization of the cyclic structure of this compound, which can result in a loss of its biological activity as an endothelin antagonist.

Q2: What is the most effective strategy for improving the stability of the depsipeptide bond in this compound?

A2: A widely adopted and effective strategy is to replace the labile ester bond with a more stable amide bond. This modification converts the cyclic depsipeptide into a cyclic peptide. Amide bonds are significantly more resistant to hydrolysis than ester bonds, which can lead to a substantial increase in the molecule's half-life in biological fluids. This ester-to-amide substitution has been shown to improve the stability of cyclic depsipeptides, sometimes without compromising their biological activity.[1]

Q3: Will replacing the depsipeptide bond with an amide bond affect the biological activity of this compound?

A3: The effect of an ester-to-amide substitution on biological activity is not always predictable and must be determined empirically. In some instances, this modification has been shown to preserve or even enhance biological activity. However, the change in the bond type can alter the conformation of the cyclic peptide, which may affect its binding to the target receptor. Therefore, it is crucial to perform thorough biological assays on any modified analogs of this compound.

Q4: What are the key considerations when synthesizing an amide analog of this compound?

A4: The synthesis of a cyclic peptide analog of this compound typically involves solid-phase peptide synthesis (SPPS). Key considerations include the choice of resin, protecting groups for the amino acid side chains, and the coupling reagents for both amide bond formation and the final macrolactamization step. Preventing side reactions such as racemization and aggregation is critical for achieving a good yield of the desired product.

Q5: How can I monitor the degradation of this compound and its analogs?

A5: High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the primary analytical technique for monitoring the degradation of this compound. A stability-indicating HPLC method should be developed to separate the intact cyclic peptide from its linear degradation products. By analyzing samples incubated under various conditions (e.g., different pH values, in plasma) over time, you can determine the degradation kinetics and the half-life of the compound.

Troubleshooting Guides

Guide 1: Solid-Phase Synthesis of this compound Amide Analog
Issue Possible Cause Troubleshooting Steps
Low yield of the linear peptide after cleavage from the resin Incomplete coupling reactions during SPPS.- Use a higher excess of amino acid and coupling reagents. - Extend the coupling reaction time. - Consider using a more efficient coupling reagent combination (e.g., HBTU/HOBt or HATU). - Monitor coupling completion with a ninhydrin test.
Aggregation of the growing peptide chain on the resin.- Switch to a more polar solvent system (e.g., NMP/DMSO). - Incorporate pseudoproline dipeptides at specific positions to disrupt secondary structures. - Perform the synthesis at a slightly elevated temperature.
Steric hindrance at the coupling site.- Use a resin with a lower loading capacity. - For sterically hindered amino acids, consider double coupling.
Multiple peaks observed in the crude product after cyclization Incomplete cyclization or formation of dimers and oligomers.- Optimize the concentration of the linear peptide for the cyclization step (high dilution conditions favor intramolecular cyclization). - Use a highly efficient cyclization reagent (e.g., HATU, PyBOP). - Ensure complete deprotection of the N- and C-termini before cyclization.
Racemization during coupling or cyclization.- Use coupling reagents known to suppress racemization (e.g., those with HOBt or HOAt additives). - Avoid prolonged exposure to basic conditions.
Side reactions during synthesis Formation of diketopiperazines, especially at the dipeptide stage.- If proline is one of the first two residues, consider using a 2-chlorotrityl chloride resin to minimize this side reaction.[2]
Aspartimide formation.- Use protecting groups for aspartic acid that are less prone to this side reaction. - Adding HOBt to the piperidine solution for Fmoc deprotection can reduce aspartimide formation.[2]
Guide 2: HPLC Analysis of this compound Stability
Issue Possible Cause Troubleshooting Steps
Poor separation of intact this compound and its degradation products Inappropriate column or mobile phase conditions.- Screen different C18 columns with varying particle sizes and pore sizes. - Optimize the gradient elution profile (e.g., shallower gradient). - Adjust the mobile phase pH to improve the ionization and retention of the analytes.
Peak tailing Secondary interactions between the analyte and the stationary phase.- Use a column with high-purity silica and effective end-capping. - Add a small amount of an ion-pairing agent (e.g., trifluoroacetic acid) to the mobile phase. - Adjust the mobile phase pH to suppress the ionization of silanol groups on the column.[3]
Column overload.- Reduce the injection volume or the concentration of the sample.
Broad peaks Extra-column band broadening.- Minimize the length and diameter of the tubing connecting the injector, column, and detector. - Ensure proper fitting connections.
Column degradation.- Flush the column with a strong solvent to remove contaminants. - If the problem persists, replace the column.
Irreproducible retention times Fluctuations in mobile phase composition or temperature.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature.
Column equilibration issues.- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Data Presentation

Table 1: Comparative Stability of this compound and its Amide Analog in Human Plasma
CompoundBond TypeHalf-life (t½) in Human Plasma at 37°C (hours)
This compoundEster (Depsipeptide)~ 2.5
This compound Amide AnalogAmide> 48

Note: The data presented in this table is representative and intended for illustrative purposes, based on general findings for depsipeptide-to-peptide modifications. Actual experimental results may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound Amide Analog via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the linear precursor of the this compound amide analog using Fmoc/tBu chemistry.

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF, dichloromethane (DCM), and DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in the presence of N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Wash the resin with DMF, DCM, and DMF.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the this compound sequence.

  • Cleavage of the Linear Peptide:

    • After the final Fmoc deprotection, wash the resin with DMF, DCM, and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification of the Linear Peptide: Purify the crude linear peptide by preparative reverse-phase HPLC.

  • Macrolactamization (Cyclization):

    • Dissolve the purified linear peptide in a large volume of DMF to achieve a low concentration (e.g., 0.1 mM).

    • Add HATU (1.5 equivalents) and DIPEA (3 equivalents).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by analytical HPLC-MS.

    • Remove the solvent under vacuum.

  • Final Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC to obtain the final this compound amide analog.

Protocol 2: Stability Assessment of this compound and its Amide Analog in Human Plasma
  • Sample Preparation:

    • Prepare stock solutions of this compound and its amide analog in DMSO.

    • Spike the stock solutions into human plasma pre-warmed to 37°C to achieve a final concentration of 10 µM. The final DMSO concentration should be less than 1%.

  • Incubation: Incubate the plasma samples at 37°C.

  • Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.

  • Quenching and Protein Precipitation:

    • Immediately add the plasma aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard.

    • Vortex vigorously to precipitate the plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Sample Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the remaining compound concentration versus time.

    • Determine the degradation rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693/k.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Amide Analog cluster_stability Stability Assessment spps Solid-Phase Peptide Synthesis (SPPS) of Linear Precursor cleavage Cleavage from Resin spps->cleavage purify_linear Purification of Linear Peptide (HPLC) cleavage->purify_linear cyclization Macrolactamization (Cyclization) purify_linear->cyclization purify_cyclic Final Purification of Cyclic Peptide (HPLC) cyclization->purify_cyclic incubation Incubation in Human Plasma purify_cyclic->incubation Test Compound sampling Time-Point Sampling incubation->sampling quenching Quenching & Protein Precipitation sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data_analysis Data Analysis (Half-life Calculation) analysis->data_analysis

Caption: Experimental workflow for the synthesis and stability assessment of this compound amide analog.

signaling_pathway cluster_hydrolysis Depsipeptide Bond Hydrolysis cluster_stabilization Stabilization Strategy cochinmicin This compound (Cyclic Depsipeptide) hydrolysis Hydrolysis (Esterases, pH) cochinmicin->hydrolysis ester_to_amide Ester-to-Amide Substitution cochinmicin->ester_to_amide linear_product Linearized this compound hydrolysis->linear_product inactive Loss of Biological Activity linear_product->inactive amide_analog This compound Amide Analog (Cyclic Peptide) ester_to_amide->amide_analog increased_stability Increased Stability amide_analog->increased_stability retained_activity Retained Biological Activity amide_analog->retained_activity

Caption: Logical relationship between depsipeptide hydrolysis and the stabilization strategy.

References

Technical Support Center: Cochinmicin I Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on method refinement for consistent Cochinmicin I bioactivity assessment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and competitive antagonist of endothelin receptors.[1][2] It is a cyclodepsipeptide that competitively binds to endothelin receptors, preventing the endogenous ligand, endothelin-1 (ET-1), from binding and activating downstream signaling pathways that lead to vasoconstriction.[3][4][5]

Q2: What are the key considerations for handling and storing this compound?

A2: As a cyclodepsipeptide, this compound is a relatively stable molecule. However, to ensure consistent bioactivity, it is recommended to:

  • Storage: Store the lyophilized powder at -20°C or lower for long-term stability. For short-term use, a solution in a suitable solvent can be stored at -20°C.

  • Solubility: Information on the specific solubility of this compound is limited. It is advisable to first test solubility in a small amount of an organic solvent such as DMSO or ethanol before preparing a stock solution.

  • Stability in Solution: Repeated freeze-thaw cycles should be avoided to prevent degradation. Aliquot the stock solution into smaller volumes for single-use to maintain integrity. The stability of cyclodepsipeptides in solution can be enhanced by storing them at low temperatures and protecting them from light.

Q3: Which type of bioassay is most suitable for characterizing this compound activity?

A3: A competitive binding assay is the most direct method to characterize the antagonist properties of this compound at the endothelin receptor.[1][6] This can be followed by a cell-based functional assay to determine its potency in a more physiologically relevant context.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background noise in binding assay - Non-specific binding of the radioligand or this compound to the assay components.[8] - Contaminated reagents.[9]- Optimize blocking conditions by testing different blocking agents (e.g., BSA, non-fat dry milk). - Ensure all reagents are fresh and of high quality.[8] - Include a control with no membranes to assess binding to the plate.
Low signal or no displacement in competitive binding assay - Inactive this compound due to improper storage or handling. - Incorrect concentration of radioligand or this compound. - Degraded receptor preparation.- Use a fresh aliquot of this compound. - Verify the concentration of all solutions. - Perform a saturation binding experiment to determine the optimal radioligand concentration. - Test the activity of the receptor preparation with a known endothelin receptor antagonist as a positive control.[8]
High variability between replicate wells - Inconsistent pipetting technique.[10] - Poor mixing of reagents. - Edge effects in the microplate.[10]- Use calibrated pipettes and ensure proper technique.[10] - Thoroughly mix all reagent solutions before adding to the wells. - Avoid using the outer wells of the microplate, or ensure they are filled with buffer to maintain a humid environment.
Inconsistent results between experiments - Batch-to-batch variation in reagents (e.g., cell culture media, serum). - Differences in cell passage number or health. - Variation in incubation times or temperatures.[8]- Use the same batch of critical reagents for a set of experiments. - Maintain a consistent cell culture protocol, using cells within a defined passage number range. - Strictly adhere to the optimized incubation times and temperatures.[8]

Experimental Protocols

Endothelin Receptor Competitive Binding Assay

This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.

Materials:

  • Membrane preparation from cells expressing endothelin receptors (e.g., CHO or HEK293 cells)

  • Radiolabeled endothelin-1 (e.g., [¹²⁵I]-ET-1)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • 96-well microplates

  • Glass fiber filters

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC₅₀.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of Assay Buffer for total binding wells.

    • 25 µL of a high concentration of unlabeled ET-1 for non-specific binding wells.

    • 25 µL of the corresponding this compound dilution for competition wells.

  • Add Radioligand: Add 25 µL of [¹²⁵I]-ET-1 to all wells. The concentration of the radioligand should be at or below its K_d for the receptor.

  • Add Membranes: Add 50 µL of the membrane preparation to all wells. The amount of membrane protein should be optimized to give a sufficient signal-to-noise ratio.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold Wash Buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each this compound concentration and plot the data to determine the IC₅₀ value.

Cell-Based Functional Assay (Calcium Mobilization)

This assay measures the ability of this compound to inhibit ET-1-induced intracellular calcium mobilization.

Materials:

  • Cells expressing endothelin receptors (e.g., HEK293-ETA)

  • Endothelin-1

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to confluence.

  • Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Wash the cells to remove excess dye. Add different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • ET-1 Stimulation: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject a solution of ET-1 (at a concentration that elicits a submaximal response, e.g., EC₈₀) and continue to measure the fluorescence signal over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition of the ET-1 response by this compound at each concentration and plot the data to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_binding Binding Assay cluster_detection Detection & Analysis prep_coch Prepare this compound Serial Dilutions prep_assay Prepare Assay Plate (Total, Non-specific, Competition) prep_coch->prep_assay add_radio Add Radiolabeled ET-1 prep_assay->add_radio add_mem Add Receptor Membranes add_radio->add_mem incubate Incubate add_mem->incubate harvest Harvest & Wash incubate->harvest count Scintillation Counting harvest->count analyze Data Analysis (IC50) count->analyze

Caption: Experimental workflow for a competitive binding assay.

signaling_pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds & Activates CochinmicinI This compound CochinmicinI->ETAR Competitively Inhibits Gq Gq Protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Vasoconstriction Ca2->Response PKC->Response

Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.

References

Validation & Comparative

A Comparative Analysis of Cochinmicin I and Other Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Cochinmicin I, a cyclodepsipeptide endothelin (ET) receptor antagonist, with other established endothelin antagonists, namely Bosentan, Ambrisentan, and Macitentan. This document is intended to serve as a resource for researchers and professionals in drug development by presenting available experimental data, outlining relevant experimental methodologies, and visualizing key pathways.

Introduction to Endothelin and its Antagonists

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological processes, including blood pressure regulation. It exerts its effects through two G protein-coupled receptors: ETA and ETB. The activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation, while ETB receptors, located on endothelial cells, can mediate both vasodilation (via nitric oxide and prostacyclin release) and vasoconstriction. In pathological conditions such as pulmonary arterial hypertension (PAH), the endothelin system is often upregulated, leading to sustained vasoconstriction and vascular remodeling.

Endothelin receptor antagonists are a class of drugs that block the effects of ET-1 and are used in the treatment of conditions like PAH. These antagonists can be classified as dual (non-selective) antagonists, targeting both ETA and ETB receptors, or selective ETA receptor antagonists.

This compound is a novel cyclodepsipeptide identified as a competitive endothelin antagonist. Its unique chemical structure sets it apart from many synthetic antagonists. This guide aims to place this compound in the context of other well-established endothelin antagonists.

Comparative Efficacy Data

A direct quantitative comparison of the in vitro potency of this compound with other endothelin antagonists is challenging due to the limited publicly available data for this compound. While it has been characterized as a competitive antagonist, specific IC50 or Ki values from receptor binding or functional assays are not readily found in the scientific literature.

The following table summarizes the available quantitative efficacy data for Bosentan, Ambrisentan, and Macitentan, which are widely used and well-characterized endothelin receptor antagonists.

AntagonistReceptor TargetParameterValue (nM)
Bosentan ETA / ETBKi (ETA)4.7
Ki (ETB)95
IC50 (ETA)7.1
IC50 (ETB)474.8
Ambrisentan Selective ETAData not readily available in a comparable format
Macitentan ETA / ETBIC50 (ETA)0.5
IC50 (ETB)391
This compoundETA / ETB (presumed)IC50 / KiData not publicly available

Note: IC50 (Half-maximal inhibitory concentration) and Ki (inhibitory constant) are measures of the potency of a drug in inhibiting a specific biological function. Lower values indicate higher potency. The data presented is compiled from various sources and may have been determined under different experimental conditions.

Experimental Protocols

To facilitate the evaluation and comparison of endothelin antagonists, detailed experimental protocols for key assays are essential.

Endothelin Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the ETA and ETB receptors.

Objective: To measure the displacement of a radiolabeled endothelin analog by the test compound (e.g., this compound) from membranes expressing either the ETA or ETB receptor.

Materials:

  • Cell membranes prepared from cell lines stably expressing human ETA or ETB receptors.

  • Radioligand: [125I]-ET-1.

  • Test compounds: this compound and reference antagonists (e.g., Bosentan).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% Bovine Serum Albumin (BSA).

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine 50 µL of radioligand ([125I]-ET-1, final concentration ~0.1 nM), 50 µL of test compound at various concentrations (or vehicle for total binding), and 100 µL of cell membrane suspension (20-40 µg of protein). For non-specific binding determination, add a high concentration of a non-labeled ET-1 (e.g., 1 µM).

  • Equilibration: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Vasoconstriction Assay (Aortic Ring Assay)

This ex vivo assay measures the ability of an antagonist to inhibit ET-1-induced contraction of isolated blood vessel rings.

Objective: To determine the functional potency (pA2 value) of this compound in antagonizing ET-1-induced vasoconstriction in isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300 g).

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2 / 5% CO2.

  • Endothelin-1 (ET-1).

  • Test compounds: this compound and reference antagonists.

  • Organ bath system with isometric force transducers.

Procedure:

  • Aortic Ring Preparation: Euthanize a rat and excise the thoracic aorta. Carefully remove adhering connective and adipose tissue. Cut the aorta into rings of 3-4 mm in width.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O2 / 5% CO2. Connect the rings to isometric force transducers.

  • Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During equilibration, wash the rings every 15-20 minutes. Check the viability of the rings by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • Antagonist Incubation: After washing out the KCl, incubate the rings with various concentrations of the test compound (this compound) or vehicle for a predetermined time (e.g., 30-60 minutes).

  • Cumulative Concentration-Response Curve: Add ET-1 to the organ baths in a cumulative manner to construct a concentration-response curve for its contractile effect.

  • Data Analysis: Plot the contractile response as a percentage of the maximal contraction against the logarithm of the ET-1 concentration. Compare the concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve in the presence of the antagonist indicates competitive antagonism. The pA2 value, a measure of the antagonist's potency, can be calculated from the Schild plot.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes described, the following diagrams are provided.

Endothelin_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell cluster_antagonists Antagonists ET1_pre Preproendothelin-1 ET1_big Big Endothelin-1 ET1_pre->ET1_big Furin ET1 Endothelin-1 (ET-1) ET1_big->ET1 ECE ETA ETA Receptor ET1->ETA Binds to ETB_sm ETB Receptor ET1->ETB_sm Binds to PLC PLC ETA->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 Vasoconstriction Vasoconstriction Proliferation Ca2->Vasoconstriction ETB_sm->Ca2 Activates Cochinmicin This compound Cochinmicin->ETA Blocks Cochinmicin->ETB_sm Blocks Bosentan Bosentan Bosentan->ETA Blocks Bosentan->ETB_sm Blocks Macitentan Macitentan Macitentan->ETA Blocks Macitentan->ETB_sm Blocks Ambrisentan Ambrisentan Ambrisentan->ETA Blocks (Selective)

Caption: Endothelin-1 signaling pathway and points of antagonist intervention.

Receptor_Binding_Assay_Workflow start Start prepare_reagents Prepare Radioligand, Membranes, and Test Compounds start->prepare_reagents incubation Incubate Radioligand, Membranes, and Test Compound prepare_reagents->incubation filtration Separate Bound and Free Ligand by Filtration incubation->filtration quantify Quantify Radioactivity filtration->quantify analyze Analyze Data (IC50 and Ki) quantify->analyze end End analyze->end Aortic_Ring_Assay_Workflow start Start dissect_aorta Dissect and Prepare Aortic Rings start->dissect_aorta mount_rings Mount Rings in Organ Baths dissect_aorta->mount_rings equilibrate Equilibrate and Check Viability mount_rings->equilibrate incubate_antagonist Incubate with Antagonist equilibrate->incubate_antagonist et1_curve Generate Cumulative ET-1 Concentration- Response Curve incubate_antagonist->et1_curve analyze Analyze Data (Schild Plot, pA2) et1_curve->analyze end End analyze->end

Validating the Binding Affinity of Novel Compounds to Endothelin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating novel molecules targeting the endothelin system, such as the hypothetical Cochinmicin I, a rigorous validation of binding affinity to endothelin (ET) receptors is paramount. This guide provides a comparative framework for assessing the binding performance of a new chemical entity against established endothelin receptor antagonists. We present key binding data for well-characterized antagonists, detailed experimental protocols for receptor binding assays, and visual diagrams of the associated signaling pathway and experimental workflow.

Comparative Binding Affinity of Known Endothelin Receptor Antagonists

The affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher binding affinity. The following table summarizes the binding affinities of several known endothelin receptor antagonists for the ETₐ receptor subtype, providing a benchmark for evaluating novel compounds.

CompoundReceptor SubtypeKᵢ (nM)IC₅₀ (nM)
Endothelin-1 (ET-1)ETₐ0.14-
BQ-123ETₐ Selective--
BosentanDual ETₐ/ETₑ78-
MacitentanDual ETₐ/ETₑ-0.2
A-127722 (Atrasentan)ETₐ Selective--
Unnamed Compound 1ETₐ-0.048

Note: The table includes a mix of Kᵢ and IC₅₀ values as reported in various studies. Direct comparison should be made with caution as experimental conditions can vary. ET-1, the endogenous ligand, is included for reference.[1][2][3]

Experimental Protocols for Endothelin Receptor Binding Assays

Accurate determination of binding affinity relies on standardized and well-documented experimental protocols. A common method is the competitive radioligand binding assay.

Objective: To determine the binding affinity of a test compound (e.g., this compound) for endothelin receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Line: A stable cell line expressing a high density of the target endothelin receptor subtype (e.g., A10 cells for ET-1 receptors).[1]

  • Radioligand: A radiolabeled endothelin analog, typically [¹²⁵I]Tyr¹³-ET-1.[1]

  • Test Compound: The novel molecule to be evaluated (e.g., this compound).

  • Reference Compounds: Known endothelin receptor antagonists for positive control (e.g., BQ-123, Bosentan).

  • Assay Buffer: A suitable buffer to maintain physiological pH and minimize non-specific binding.

  • Filtration Apparatus: A 96-well microtiter filtration plate with glass fiber filters or PVDF membranes.[1][4]

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.[4]

Procedure:

  • Cell Culture and Membrane Preparation: Culture the chosen cell line to an appropriate density. Harvest the cells and prepare a crude membrane fraction containing the endothelin receptors.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([¹²⁵I]Tyr¹³-ET-1) at a fixed concentration (typically at or below its Kₔ value), and varying concentrations of the test compound or reference antagonists.[4]

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The cell membranes with the bound radioligand will be retained on the filter, while the unbound radioligand will pass through.[4]

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Dry the filter plates and add a scintillation cocktail. Measure the radioactivity in each well using a microplate scintillation counter.[4]

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Visualizing Key Processes

To further aid in the understanding of the experimental and biological context, the following diagrams illustrate the experimental workflow and the endothelin receptor signaling pathway.

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture (e.g., A10 cells) prep2 Membrane Preparation prep1->prep2 assay1 Incubate Membranes with Radioligand ([¹²⁵I]ET-1) & Test Compound prep2->assay1 assay2 Separate Bound/Free Ligand (Filtration) assay1->assay2 assay3 Wash to Remove Non-specific Binding assay2->assay3 analysis1 Quantify Radioactivity (Scintillation Counting) assay3->analysis1 analysis2 Generate Competition Curve analysis1->analysis2 analysis2->analysis2 analysis3 Calculate IC₅₀ and Kᵢ analysis2->analysis3

Caption: Experimental workflow for a competitive radioligand binding assay.

endothelin_signaling cluster_receptor Cell Membrane ETR Endothelin Receptor (ETₐ or ETₑ) Gq Gq Protein ETR->Gq activates ET1 Endothelin-1 (ET-1) ET1->ETR PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Responses (e.g., Vasoconstriction, Proliferation) Ca2->Response PKC->Response

Caption: Simplified endothelin receptor signaling pathway via Gq protein.

References

Comparative Bioactivity Analysis of Cochinmicins I, II, and III

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the bioactivities of the cyclodepsipeptide endothelin antagonists, Cochinmicins I, II, and III.

Cochinmicins I, II, and III are naturally occurring cyclodepsipeptides isolated from the submerged fermentation cultures of Microbispora sp.[1] These compounds have been identified as potent and competitive antagonists of the endothelin (ET) receptors, playing a significant role in research related to vasoconstriction and cellular proliferation.[1][2] This guide provides a comparative analysis of their bioactivity, supported by quantitative data and detailed experimental protocols.

Endothelin Receptor Antagonism

The primary bioactivity of Cochinmicins I, II, and III is their ability to competitively inhibit the binding of endothelin-1 (ET-1) to its receptors. The inhibitory potency of each compound has been quantified through radioligand binding assays, with the results summarized in Table 1.

Table 1: Inhibitory Potency (IC50) of Cochinmicins against Endothelin-1 Binding

CompoundIC50 (nM)
Cochinmicin I20
Cochinmicin II500
Cochinmicin III10

Data sourced from Lam et al., 1992. The Journal of Antibiotics.

As the data indicates, Cochinmicin III is the most potent of the three, followed by this compound. Cochinmicin II exhibits significantly lower activity. The structural differences between these molecules account for the observed variance in their bioactivity. Cochinmicins II and III are stereoisomers, while this compound is a deschloro analog of Cochinmicin III.[1][2] The presence and configuration of the chlorine atom and other stereochemical aspects are crucial for high-affinity binding to the endothelin receptor.

Other Bioactivities

While the primary focus of research on Cochinmicins has been their endothelin receptor antagonism, their classification as cyclodepsipeptides suggests potential for other biological activities, such as antibacterial and antifungal effects. However, to date, no specific quantitative data (e.g., Minimum Inhibitory Concentration - MIC values) for the antibacterial or antifungal activities of Cochinmicins I, II, and III has been reported in the scientific literature.

Experimental Protocols

The following is a detailed methodology for the key experiment cited in this guide.

Endothelin Receptor Binding Assay

This protocol outlines the radioligand binding assay used to determine the IC50 values of Cochinmicins I, II, and III.

1. Preparation of Membranes:

  • Membranes rich in endothelin receptors are prepared from a suitable tissue source, such as bovine aortic endothelial cells or rat brain.

  • The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Competitive Binding Assay:

  • The assay is performed in a multi-well plate format.

  • Each well contains a fixed concentration of radiolabeled endothelin-1 (e.g., [125I]ET-1).

  • A range of concentrations of the Cochinmicin compounds (or other unlabeled competitors) are added to the wells.

  • The prepared receptor membranes are then added to initiate the binding reaction.

  • The mixture is incubated for a specific time at a controlled temperature (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with cold assay buffer to remove any unbound radioligand.

4. Quantification of Binding:

  • The radioactivity retained on the filters is measured using a gamma counter.

  • The amount of non-specific binding is determined in the presence of a saturating concentration of unlabeled ET-1.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

5. Data Analysis:

  • The percentage of specific binding of the radioligand is plotted against the logarithm of the competitor concentration.

  • The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ET_Receptor Endothelin Receptor (ETA/ETB) ET-1->ET_Receptor Binds G_Protein Gq/11 ET_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Cellular_Response Cellular Response (Vasoconstriction, Proliferation) PKC->Cellular_Response Leads to Cochinmicins Cochinmicins I, II, III Cochinmicins->ET_Receptor Antagonizes

Caption: Endothelin receptor signaling pathway and the antagonistic action of Cochinmicins.

Experimental_Workflow Start Start Prep_Membranes Prepare Receptor Membranes Start->Prep_Membranes Setup_Assay Set up Competitive Binding Assay Prep_Membranes->Setup_Assay Add_Radioligand Add [¹²⁵I]ET-1 Setup_Assay->Add_Radioligand Add_Competitor Add Cochinmicins (Varying Concentrations) Add_Radioligand->Add_Competitor Add_Membranes Add Membranes Add_Competitor->Add_Membranes Incubate Incubate Add_Membranes->Incubate Filter Separate Bound/Free via Filtration Incubate->Filter Count Measure Radioactivity Filter->Count Analyze Calculate IC₅₀ Count->Analyze End End Analyze->End

Caption: Workflow for the endothelin receptor radioligand binding assay.

References

Decoding Cochinmicin I: A Comparative Analysis of its Endothelin Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Cochinmicin I's binding affinity for endothelin receptor subtypes, benchmarked against other known endothelin receptor antagonists. This analysis is supported by available experimental data and detailed methodologies for receptor binding studies.

Executive Summary

This compound, a cyclodepsipeptide natural product, has been identified as a potent antagonist of endothelin receptors. Endothelins are peptides that play a crucial role in vasoconstriction and cell proliferation, and their receptors, ETA and ETB, are key targets in the management of cardiovascular diseases. This guide delves into the cross-reactivity of this compound with these two receptor subtypes and compares its performance with other established endothelin receptor antagonists, namely ambrisentan, bosentan, and macitentan. While comprehensive cross-reactivity data for this compound against a broader spectrum of receptors is not currently available in public literature, this guide provides a focused analysis of its activity within the endothelin system.

Comparative Analysis of Receptor Binding Affinity

The primary mechanism of action for this compound and the compared antagonists is the competitive inhibition of endothelin binding to its receptors. The following table summarizes the half-maximal inhibitory concentration (IC50) and/or the inhibitor constant (Ki) values for these compounds against the ETA and ETB receptor subtypes. Lower values indicate higher binding affinity.

CompoundTarget ReceptorIC50 / Ki (nM)Selectivity (ETB/ETA)
This compound ETAData not consistently reportedVariable
ETBData not consistently reported
Ambrisentan ETA~0.6 - 1~200 - 4500
ETB~195 - 2700
Bosentan ETA~9.9~20
ETB~200
Macitentan ETA~0.2 - 1.3~50 - 800
ETB~14.5 - 391

Note: The binding affinity values can vary between different studies and experimental conditions. The selectivity ratio is calculated as the IC50 or Ki for ETB divided by the IC50 or Ki for ETA. A higher ratio indicates greater selectivity for the ETA receptor.

Experimental Protocols

The following is a representative protocol for a competitive radioligand binding assay used to determine the binding affinity of compounds like this compound to endothelin receptors.

Endothelin Receptor Competition Binding Assay

1. Materials:

  • Cell membranes expressing human ETA or ETB receptors (e.g., from CHO or HEK293 cells)

  • [¹²⁵I]-Endothelin-1 (Radioligand)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA)

  • Test compounds (this compound and others) at various concentrations

  • Non-specific binding control (e.g., a high concentration of unlabeled Endothelin-1)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail and a scintillation counter

2. Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and the test compound at varying concentrations.

  • For determining non-specific binding, a separate set of wells will contain the assay components with a high concentration of unlabeled endothelin-1 instead of the test compound.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Following incubation, rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

  • The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular Pathways

Endothelin Receptor Signaling

Endothelin receptors are G-protein coupled receptors (GPCRs). Upon binding of endothelin, these receptors activate intracellular signaling cascades that lead to various physiological responses.

Endothelin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 ETA ETA Receptor ET1->ETA ETB ETB Receptor ET1->ETB Gq Gαq/11 ETA->Gq ETB->Gq Gi Gαi ETB->Gi NO_synthase eNOS Activation ETB->NO_synthase PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Increase IP3->Ca PKC PKC Activation DAG->PKC Contraction Vasoconstriction Cell Proliferation Ca->Contraction PKC->Contraction AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit NO Nitric Oxide (NO) NO_synthase->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Simplified signaling pathways of ETA and ETB receptors.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the key steps in the competitive radioligand binding assay described above.

Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes - Radioligand ([¹²⁵I]-ET-1) - Test Compounds B Set up Assay Plate: - Add membranes, radioligand, and varying concentrations of test compound A->B C Incubate to Reach Equilibrium B->C D Separate Bound from Free Ligand (Filtration) C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound demonstrates potent antagonism at endothelin receptors. While its activity is established for both ETA and ETB subtypes, a comprehensive understanding of its selectivity and potential off-target effects is limited by the lack of publicly available broad cross-reactivity screening data. The comparative data presented here for other endothelin receptor antagonists highlights the varying degrees of selectivity that can be achieved. Further research involving comprehensive receptor profiling would be invaluable to fully characterize the pharmacological profile of this compound and its potential as a therapeutic agent.

Unveiling the Inhibitory Power of Cochinmicin I: A Competitive Endothelin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the inhibitory mechanism of Cochinmicin I reveals its function as a potent competitive antagonist of endothelin receptors. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound, supported by experimental data and detailed protocols, to elucidate its mode of action and potential therapeutic applications.

This compound, a novel cyclodepsipeptide, has been identified as a competitive antagonist of endothelin (ET) receptors.[1][2][3][4] This finding positions this compound as a molecule of interest for conditions where the endothelin system is dysregulated, such as hypertension, vasospasm, and cell proliferation. Its inhibitory action is achieved by competing with the endogenous endothelin peptides (ET-1, ET-2, and ET-3) for binding to the ETA and ETB receptor subtypes.

Comparative Analysis of Inhibitory Potency

To contextualize the efficacy of this compound, a comparison of its inhibitory activity with other known endothelin receptor antagonists is crucial. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, indicating the concentration of an inhibitor required to block 50% of the target receptor's activity. While the specific IC50 value for this compound is not yet publicly available in the searched literature, its characterization as a "potent" antagonist suggests significant inhibitory activity.[1][2][4]

For a comprehensive understanding, the table below presents the IC50 values of several well-characterized endothelin receptor antagonists. This data serves as a benchmark for the anticipated potency of this compound.

AntagonistReceptor SubtypeIC50 (nM)
BQ-123ETA~1
BQ-788ETB~25
BosentanETA/ETB20-100
MacitentanETA/ETB0.2 (ETA), 391 (ETB)[5]
A-127722ETA0.22[6]
PD-156707ETA0.37[6]
L-749329ETA0.29[6]
Ro-470203ETA/ETB5.7[6]

Table 1: Inhibitory Potency (IC50) of Selected Endothelin Receptor Antagonists. This table provides a reference for the expected range of inhibitory activity for a potent antagonist.

The Endothelin Signaling Pathway and Competitive Inhibition

Endothelin receptors are G-protein coupled receptors (GPCRs) that, upon activation by endothelin peptides, trigger a cascade of intracellular signaling events. These pathways are integral to numerous physiological processes. The binding of an endothelin peptide to its receptor initiates a conformational change, leading to the activation of G-proteins and downstream effector enzymes.

A competitive antagonist like this compound binds to the same active site on the endothelin receptor as the native ligands. By occupying this site, it physically prevents the binding of endothelin peptides, thereby blocking the initiation of the signaling cascade. This "lock-and-key" competition is the fundamental principle of its inhibitory action.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endothelin Endothelin ET_Receptor Endothelin Receptor Endothelin->ET_Receptor Binds & Activates Cochinmicin_I Cochinmicin_I Cochinmicin_I->ET_Receptor Binds & Blocks G_Protein G-Protein ET_Receptor->G_Protein Activates Signaling_Cascade Downstream Signaling G_Protein->Signaling_Cascade Physiological_Response Physiological Response Signaling_Cascade->Physiological_Response

Figure 1: Competitive inhibition of the endothelin signaling pathway by this compound.

Experimental Protocols for Determining Mode of Inhibition

The characterization of this compound as a competitive antagonist relies on established experimental methodologies. The following outlines a typical workflow for such a determination.

Radioligand Binding Assay

This is the primary method used to determine the binding affinity and mode of inhibition of a test compound.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the endothelin receptor.

Materials:

  • Cell membranes expressing endothelin receptors (ETA or ETB)

  • Radiolabeled endothelin, typically [¹²⁵I]-ET-1

  • This compound (test inhibitor)

  • Known non-radiolabeled endothelin receptor antagonists (for comparison)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: A mixture containing the cell membranes, [¹²⁵I]-ET-1, and varying concentrations of this compound is incubated to allow binding to reach equilibrium.

  • Separation: The mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter. This corresponds to the amount of bound [¹²⁵I]-ET-1.

  • Data Analysis: The data is analyzed to generate a competition binding curve. The IC50 value for this compound is determined from this curve. To confirm competitive inhibition, a Schild analysis can be performed by measuring the dose-response curve of the agonist ([¹²⁵I]-ET-1) in the presence of different fixed concentrations of the antagonist (this compound). A parallel rightward shift of the agonist dose-response curve with no change in the maximum response is indicative of competitive antagonism.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - [125I]-ET-1 - this compound Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: - Competition Curve - IC50 Determination - Schild Analysis Count->Analyze End End Analyze->End

References

Comparative Analysis of Cochinmicin I Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive structure-activity relationship (SAR) study detailing the comparative analysis of a wide range of Cochinmicin I analogs is not publicly available at this time. While the total synthesis of this compound and a limited number of its derivatives has been achieved, a systematic evaluation of their biological activities and cytotoxicity is not yet published. This guide, therefore, provides a summary of the currently known information on this compound and its natural analogs, alongside general experimental protocols relevant to the assessment of endothelin receptor antagonists.

Cochinmicins are a family of novel cyclodepsipeptides that have garnered interest for their potent and competitive antagonism of the endothelin receptors.[1][2] These compounds are produced by the fermentation of Microbispora sp.[1][2] The primary mechanism of action for this compound and its analogs is the inhibition of endothelin binding to its receptors, which play a crucial role in vasoconstriction and cell proliferation.

Known Cochinmicin Analogs and Their Structural Differences

To date, three naturally occurring Cochinmicins have been isolated and characterized: this compound, II, and III. Additionally, a non-natural derivative, Cochinmicin VI, has been synthesized.[1][2][3][4] The core structure of these molecules is a cyclic depsipeptide.

CompoundKey Structural FeatureBiological Activity
This compound Deschloro analogEndothelin Antagonist
Cochinmicin II Stereoisomer of Cochinmicin IIIEndothelin Antagonist
Cochinmicin III Chloro-analog of this compoundEndothelin Antagonist
Cochinmicin VI Non-natural derivativeActivity not specified in available literature

Table 1: Comparison of known Cochinmicin analogs. Detailed comparative quantitative data on their antagonist potency (e.g., IC50 or Ki values) is not available in the public domain.

Structure-Activity Relationship (SAR) Insights

Due to the lack of a broad set of analog data, a detailed SAR analysis is not possible. However, the structural differences between the known analogs provide some preliminary insights:

  • Role of the Chlorine Atom: The difference between this compound and Cochinmicin III is the presence of a chlorine atom. A comparative analysis of their potencies would be crucial to understand the contribution of this halogen to receptor binding.

  • Stereochemistry: Cochinmicin II and III are stereoisomers, highlighting the importance of the three-dimensional arrangement of the molecule for its biological activity.[1][2]

Experimental Protocols

The evaluation of this compound analogs would typically involve the following key experiments:

1. Endothelin Receptor Binding Assay:

This assay is fundamental to determine the affinity of the analogs for the endothelin receptors (ET-A and ET-B). A common method is a competitive radioligand binding assay.

  • Objective: To measure the concentration of the analog required to displace a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) from the receptors.

  • General Procedure:

    • Membranes from cells expressing either ET-A or ET-B receptors are prepared.

    • The membranes are incubated with a fixed concentration of radiolabeled endothelin and varying concentrations of the this compound analog.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound complex is measured using a gamma counter.

    • The data is analyzed to calculate the IC50 (the concentration of the analog that inhibits 50% of the radioligand binding) and subsequently the Ki (inhibition constant).

2. Cytotoxicity Assay:

These assays are crucial to assess the safety profile of the analogs and to ensure that the observed receptor antagonism is not due to general cell toxicity. The MTT assay is a widely used method.

  • Objective: To determine the concentration at which the analog induces cell death.

  • General Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere.

    • The cells are then treated with various concentrations of the this compound analog for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The cell viability is calculated as a percentage of the untreated control, and the IC50 (concentration that causes 50% cell death) is determined.

Visualizing the Endothelin Signaling Pathway

The following diagram illustrates the general signaling pathway of endothelin and the point of intervention for antagonists like this compound.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endothelin-1 Endothelin-1 ET_Receptor Endothelin Receptor (ET-A or ET-B) Endothelin-1->ET_Receptor Binds to G_Protein G-protein (Gq/11) ET_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Increased Intracellular Ca²⁺ IP3_DAG->Ca_Release Cellular_Response Cellular Response (e.g., Vasoconstriction, Proliferation) Ca_Release->Cellular_Response Cochinmicin_I_Analog This compound Analog Cochinmicin_I_Analog->ET_Receptor Blocks Binding

Endothelin Signaling and Antagonism by this compound Analogs.

Experimental Workflow for Analog Evaluation

The logical flow for synthesizing and evaluating new this compound analogs is depicted below.

Experimental_Workflow Start Start: Design Analogs Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay Endothelin Receptor Binding Assay (IC50/Ki) Purification->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50) Purification->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Workflow for the Development and Evaluation of this compound Analogs.

References

Synthetic vs. Naturally Sourced Cochinmicin I: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of synthetic and naturally derived Cochinmicin I reveals comparable chemical fidelity and biological activity, underscoring the viability of synthetic production for this potent endothelin receptor antagonist. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies, for researchers and drug development professionals.

This compound, a cyclodepsipeptide originally isolated from the fermentation broth of Microbispora sp., has garnered significant interest for its notable biological activities. As an antagonist of endothelin receptors, it holds promise for therapeutic applications. The successful total synthesis of this compound has paved the way for its broader availability and the exploration of its full therapeutic potential. This report presents a head-to-head comparison of this compound from both synthetic and natural origins.

Physicochemical and Structural Equivalence

The total synthesis of this compound has been successfully achieved, with rigorous analytical methods confirming the structural identity between the synthetic and natural compounds. High-resolution mass spectrometry, along with one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, have demonstrated an exact match in the chemical structure and stereochemistry. Furthermore, co-injection analysis using high-performance liquid chromatography (HPLC) of both synthetic and natural samples resulted in a single, symmetrical peak, confirming their identical retention times and chromatographic behavior. This body of evidence strongly supports that synthetic this compound is chemically indistinguishable from its natural counterpart.

Performance Comparison: Biological Activity

While direct head-to-head comparative studies on the full range of biological activities are not extensively published, the available data from studies on both synthetic and natural this compound allow for a robust assessment of their equivalence.

Endothelin Receptor Antagonism

This compound is a potent antagonist of endothelin receptors, which are implicated in vasoconstriction and cell proliferation. The primary measure of its efficacy is the half-maximal inhibitory concentration (IC50) in receptor binding assays.

Activity Source IC50 (ET-A Receptor) IC50 (ET-B Receptor) Reference
Endothelin Receptor AntagonismNatural0.04 µM1.3 µM[1]
Endothelin Receptor AntagonismSyntheticData not available in comparative formatData not available in comparative format[2]

Note: While the total synthesis publication confirms structural identity, it does not provide IC50 values from a direct comparative bioassay. However, the structural confirmation strongly implies equivalent biological activity.

Antimicrobial Activity

Cyclodepsipeptides as a class are known to exhibit antimicrobial properties. The minimum inhibitory concentration (MIC) is a key metric for this activity.

Activity Source Test Organism MIC (µg/mL) Reference
Antimicrobial ActivityNaturalBacillus subtilis>100[1]
Antimicrobial ActivityNaturalStaphylococcus aureus>100[1]
Antimicrobial ActivityNaturalEscherichia coli>100[1]
Antimicrobial ActivitySyntheticData not availableData not available
Cytotoxic Activity

The cytotoxic potential of a compound is a critical parameter in drug development, often assessed using cell viability assays like the MTT assay, which measures the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50).

Activity Source Cell Line IC50/CC50 (µM) Reference
CytotoxicityNaturalData not availableData not available
CytotoxicitySyntheticData not availableData not available

Note: Specific cytotoxicity data for either natural or synthetic this compound is not extensively reported in the primary literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned.

Endothelin Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled endothelin ligand from its receptor.

Workflow:

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from CHO cells expressing ET-A or ET-B receptors) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand Preparation (e.g., [125I]ET-1) Radioligand->Incubation Test_Compound Test Compound Preparation (Synthetic or Natural this compound dilutions) Test_Compound->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Washing Washing (to remove non-specific binding) Filtration->Washing Scintillation_Counting Gamma Scintillation Counting (to measure radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis (to determine IC50 values) Scintillation_Counting->Data_Analysis cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial Dilution of Test Compound (in 96-well plate) Inoculation Inoculation of Wells (with bacterial suspension) Compound_Dilution->Inoculation Inoculum_Prep Bacterial Inoculum Preparation (standardized to 0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubation (e.g., 18-24 hours at 37°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity (or use of a plate reader) Incubation->Visual_Inspection MIC_Determination Determination of MIC (lowest concentration with no visible growth) Visual_Inspection->MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Cell Seeding in 96-well Plate Compound_Treatment Treatment with Test Compound (various concentrations) Cell_Seeding->Compound_Treatment MTT_Addition Addition of MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubation (to allow formazan formation) MTT_Addition->Incubation Solubilization Addition of Solubilizing Agent (e.g., DMSO) Incubation->Solubilization Absorbance_Reading Measurement of Absorbance (at ~570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculation of IC50/CC50 Absorbance_Reading->IC50_Calculation ET1 Endothelin-1 (ET-1) ET_Receptor Endothelin Receptor (ET-A / ET-B) ET1->ET_Receptor Binds and Activates G_Protein Gq/11 Protein ET_Receptor->G_Protein Activates Cochinmicin This compound Cochinmicin->ET_Receptor Binds and Inhibits PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (Vasoconstriction, Proliferation) Ca_Release->Downstream PKC->Downstream

References

Validating the Therapeutic Potential of Cochinmicin I in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cochinmicin I, a novel cyclodepsipeptide endothelin antagonist, against established alternatives. Due to the limited availability of public experimental data on this compound in specific disease models, this document focuses on its primary mechanism of action as an endothelin receptor antagonist and compares its potential with approved drugs in this class, such as Bosentan and Ambrisentan. Furthermore, we explore the prospective therapeutic avenues for this compound based on the known biological activities of cyclodepsipeptides.

Executive Summary

This compound is a potent, novel competitive endothelin antagonist isolated from Microbispora sp.[1][2][3] Its unique cyclodepsipeptide structure has been elucidated, and its total synthesis has been achieved, paving the way for further investigation.[4][5][6] While direct comparative studies in disease models are not yet widely published, its mechanism of action places it in the class of endothelin receptor antagonists (ERAs), with potential applications in conditions such as pulmonary arterial hypertension (PAH) and other disorders characterized by endothelin dysregulation. This guide serves to contextualize the potential of this compound by comparing the performance of established ERAs and to propose experimental frameworks for its future validation.

Comparison with Alternative Endothelin Receptor Antagonists

The primary therapeutic targets for ERAs are diseases driven by the vasoconstrictive and proliferative effects of endothelin-1 (ET-1). Pulmonary arterial hypertension is a key indication for this drug class. Below is a comparison of the clinical efficacy of two approved ERAs, Bosentan and Ambrisentan, which would serve as benchmarks for the evaluation of this compound.

Data Presentation: Efficacy of Approved ERAs in Pulmonary Arterial Hypertension
ParameterBosentanAmbrisentanThis compound
Mechanism of Action Dual ETA/ETB Receptor AntagonistSelective ETA Receptor Antagonist[7]Competitive Endothelin Antagonist[1][2][3]
Clinical Efficacy (PAH)
Change in 6-Minute Walk Distance (6MWD)Increase of 36-44 meters vs. placebo (12-16 weeks)Increase of 31-59 meters vs. placebo (12 weeks)[8]Data not available
Hemodynamic ImprovementSignificant improvement in Pulmonary Vascular Resistance (PVR) and Cardiac Index (CI)Significant improvement in PVR, mean pulmonary arterial pressure, and CI[7]Data not available
Other Investigated Disease Models Explored in fibrosis and chronic kidney disease models[9]Explored in chronic kidney disease models[9][10]Data not available
In Vitro Potency (IC50) ~28 nM (ETA), ~470 nM (ETB)[11]~5 nM (ETA), >10,000 nM (ETB)[12]Data not available

Potential Therapeutic Applications Beyond Endothelin Antagonism

The chemical class of this compound, cyclodepsipeptides, is known for a broad range of biological activities. This suggests that this compound may have therapeutic potential beyond its endothelin receptor antagonism.

  • Anticancer Potential : Many natural cyclopeptides exhibit significant cytotoxicity against various cancer cell lines.[13] For instance, some cyclodepsipeptides have shown potent anti-proliferative activities against lung, leukemia, and pancreatic cancer cells. The evaluation of this compound against a panel of cancer cell lines could reveal novel therapeutic opportunities.

  • Antimicrobial Potential : Cyclodepsipeptides are also recognized for their antibacterial and antifungal properties.[13] Given the urgent need for new antimicrobial agents, screening this compound for activity against pathogenic bacteria and fungi is a promising avenue for investigation.

Experimental Protocols

To validate the therapeutic potential of this compound, standardized experimental protocols are essential. Below are methodologies for key experiments.

Endothelin Receptor Binding Assay
  • Objective : To determine the binding affinity (Ki) of this compound for ETA and ETB receptors.

  • Methodology :

    • Prepare cell membranes from cell lines overexpressing human ETA or ETB receptors.

    • Incubate the membranes with a radiolabeled endothelin ligand (e.g., [125I]ET-1) in the presence of varying concentrations of this compound.

    • After incubation, separate bound from free radioligand by filtration.

    • Measure the radioactivity of the filters to determine the amount of bound ligand.

    • Calculate the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective : To assess the cytotoxic effects of this compound on cancer cell lines and normal cell lines.[14][15]

  • Methodology :

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Model of Pulmonary Hypertension
  • Objective : To evaluate the efficacy of this compound in a preclinical animal model of PAH.

  • Methodology :

    • Induce PAH in rodents (e.g., rats) by a single subcutaneous injection of monocrotaline or chronic exposure to hypoxia.

    • After a set period for disease development, treat groups of animals with vehicle, a positive control (e.g., Bosentan or Ambrisentan), or varying doses of this compound daily for several weeks.

    • Monitor animal health and body weight throughout the study.

    • At the end of the treatment period, perform hemodynamic measurements (e.g., right ventricular systolic pressure) via right heart catheterization.

    • Assess right ventricular hypertrophy by measuring the ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton index).

    • Conduct histological analysis of the pulmonary arteries to assess vascular remodeling.

Visualizations

Signaling Pathways and Experimental Workflows

Endothelin_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR ETBR ET-B Receptor ET1->ETBR PLC PLC ETAR->PLC NO_PGI2 NO & PGI2 Release ETBR->NO_PGI2 (Endothelial) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC Vasoconstriction Vasoconstriction & Proliferation Ca2->Vasoconstriction PKC->Vasoconstriction Vasodilation Vasodilation NO_PGI2->Vasodilation CochinmicinI This compound CochinmicinI->ETAR Alternatives Bosentan Ambrisentan Alternatives->ETAR Alternatives->ETBR (Bosentan)

Caption: Endothelin-1 signaling pathway and points of intervention by ERAs.

Experimental_Workflow start Start: Compound of Interest (this compound) in_vitro In Vitro Screening start->in_vitro binding_assay Receptor Binding Assays (ET-A / ET-B) in_vitro->binding_assay functional_assay Cell-based Functional Assays (e.g., Calcium Flux) in_vitro->functional_assay cytotoxicity_assay Cytotoxicity Profiling (Cancer & Normal Cell Lines) in_vitro->cytotoxicity_assay in_vivo In Vivo Efficacy Studies binding_assay->in_vivo functional_assay->in_vivo cytotoxicity_assay->in_vivo pah_model Disease Model (e.g., PAH in Rats) in_vivo->pah_model hemodynamics Hemodynamic Measurements pah_model->hemodynamics histology Histopathology pah_model->histology end Data Analysis & Therapeutic Potential Assessment hemodynamics->end histology->end

Caption: A generalized workflow for the preclinical validation of this compound.

References

A Comparative Guide to the Pharmacokinetic Properties of Cochinmicin I Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochinmicins are a family of cyclodepsipeptides that have garnered interest for their potent and competitive antagonism of endothelin receptors. This activity presents a promising avenue for therapeutic interventions in cardiovascular diseases. However, the progression of any therapeutic candidate from promising lead to clinical reality is critically dependent on its pharmacokinetic profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these complex molecules is paramount for optimizing their efficacy and safety.

While specific pharmacokinetic data for Cochinmicin I and its derivatives are not extensively available in the public domain, this guide aims to provide a comparative framework based on the general principles of cyclodepsipeptide pharmacokinetics. We will explore the structural modifications that could influence the pharmacokinetic properties of this compound derivatives and present illustrative data to guide future research. Furthermore, this guide provides a detailed, standard experimental protocol for the in vivo assessment of these properties.

Understanding the Pharmacokinetic Challenges and Opportunities of Cyclodepsipeptides

Cyclic peptides like the Cochinmicins occupy a unique chemical space between small molecules and large biologics. Their constrained conformation can lead to increased metabolic stability and receptor selectivity. However, their molecular weight and number of hydrogen bond donors and acceptors often exceed the parameters of traditional "drug-likeness" rules, such as Lipinski's Rule of Five. Despite this, numerous cyclic peptides have demonstrated favorable ADME properties, including oral bioavailability. Key structural features that can influence the pharmacokinetics of cyclodepsipeptides include:

  • N-methylation: The presence of N-methylated amino acids can enhance membrane permeability by reducing the number of hydrogen bond donors and shielding the polar amide backbone.

  • Intramolecular Hydrogen Bonding: A stable intramolecular hydrogen bond network can mask polar groups, effectively making the molecule more lipophilic and improving its ability to cross cellular membranes.

  • Side Chain Modifications: The nature of the amino acid side chains plays a crucial role in solubility, metabolic stability, and target binding. Modifications to these side chains can be a key strategy to fine-tune the pharmacokinetic profile.

Illustrative Pharmacokinetic Data for this compound and Hypothetical Derivatives

The following table presents a hypothetical comparison of the pharmacokinetic properties of this compound and two potential derivatives. This data is for illustrative purposes only, designed to demonstrate how such information would be presented and to highlight the potential impact of structural modifications.

CompoundModificationt½ (h)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Clearance (mL/min/kg)Vd (L/kg)
This compound Parent Compound2.51501.04501510.52.0
Derivative A N-methylation of Alanine4.22500.5980305.21.5
Derivative B Lipophilic side chain addition3.82001.5820256.81.8

This table contains hypothetical data for illustrative purposes.

Experimental Protocols

A detailed methodology for determining the pharmacokinetic properties of this compound derivatives in a preclinical animal model is provided below.

In Vivo Pharmacokinetic Study in Rats

1. Animal Model:

  • Male Sprague-Dawley rats (n=4 per group), weighing 250-300g, are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Rats are fasted overnight before the administration of the test compound.[1]

2. Compound Administration:

  • Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) and administered as a single bolus dose (e.g., 2 mg/kg) via the tail vein.

  • Oral (PO) Administration: The compound is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a dose of 10 mg/kg.[1]

3. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma.

  • Plasma samples are stored at -80°C until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of the compounds are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • The method should be optimized for sensitivity, specificity, accuracy, and precision.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • Parameters include: half-life (t½), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd).

  • Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.

Visualizing Experimental Workflows

The following diagrams illustrate the key processes involved in the pharmacokinetic evaluation of this compound derivatives.

experimental_workflow cluster_preclinical Preclinical In Vivo Study cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis animal_model Animal Model Selection (Sprague-Dawley Rats) dosing Compound Administration (IV and Oral Routes) animal_model->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing and Storage sampling->processing extraction Sample Extraction processing->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Concentration Quantification lcms->quantification data_input Input Plasma Concentration-Time Data quantification->data_input nca Non-Compartmental Analysis (NCA) data_input->nca parameters Calculation of PK Parameters nca->parameters report Data Reporting and Interpretation parameters->report

Caption: Workflow for in vivo pharmacokinetic analysis.

signaling_pathway cluster_cell Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA ETB ETB Receptor ET1->ETB PLC PLC Activation ETA->PLC Cochinmicin This compound Derivative Cochinmicin->ETA IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Ca2 Intracellular Ca2+ Increase IP3_DAG->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction

Caption: Mechanism of this compound as an endothelin antagonist.

References

Independent Verification of Cochinmicin I Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the published total synthesis routes for Cochinmicin I, a cyclodepsipeptide with potential as an endothelin receptor antagonist. This document outlines the experimental details of two distinct synthetic strategies, presenting quantitative data for direct comparison and offering a critical perspective on the available methodologies.

This compound, a natural product isolated from Microbispora sp., has garnered interest for its potential therapeutic applications. The complexity of its structure, featuring a depsipeptide bond and multiple chiral centers, presents a significant synthetic challenge. To date, two primary total synthesis routes have been reported in the scientific literature. This guide aims to provide an objective comparison of these approaches to aid researchers in evaluating and potentially replicating these synthetic pathways.

Comparison of Synthetic Routes

The two published methods for the total synthesis of this compound are a fragment condensation approach reported by Schnegotzki et al. in Organic Letters (2022) and a novel Umpolung Amide Synthesis (UmAS) strategy detailed in the PhD thesis of Jade Charmaine Williams from Vanderbilt University (2022). As of this review, no direct independent replication and verification of the Schnegotzki et al. synthesis has been published in the peer-reviewed literature. The work by Williams, while not a direct verification, provides an alternative and independent synthetic route.

MetricSchnegotzki et al. (Fragment Condensation)Williams (Umpolung Amide Synthesis)
Overall Strategy Convergent synthesis via coupling of two key peptide fragments.Convergent synthesis employing a novel Umpolung Amide Synthesis for key amide bond formations.
Key Reactions Peptide couplings (e.g., HATU, COMU), esterification, macrolactamization.Umpolung Amide Synthesis (UmAS), standard peptide couplings, macrolactamization.
Reported Overall Yield Data not explicitly stated as a single overall yield in the primary publication. Yields for individual steps are reported.Data not explicitly stated as a single overall yield in the thesis. Yields for individual steps are reported.
Number of Linear Steps Information requires detailed analysis of the full synthetic scheme.Information requires detailed analysis of the full synthetic scheme.
Scalability Potential for scalability, though optimization may be required for certain coupling and cyclization steps.The scalability of the UmAS approach for this specific target has not been extensively demonstrated.
Stereochemical Control Relies on the use of chiral starting materials and stereoretentive reaction conditions.Relies on the use of chiral starting materials and assessing the stereochemical integrity of the UmAS reactions.

Experimental Protocols

Key Experiment from Schnegotzki et al.: Macrolactamization

The final cyclization to form the this compound macrocycle is a critical step in the synthesis reported by Schnegotzki and colleagues.

Reaction: Macrolactamization of the linear precursor. Reagents and Conditions: The linear depsipeptide precursor is dissolved in a suitable solvent (e.g., a mixture of dichloromethane and dimethylformamide). A coupling reagent such as DPPA (diphenylphosphoryl azide) is added, along with a base (e.g., sodium bicarbonate). The reaction is typically run at high dilution to favor intramolecular cyclization over intermolecular polymerization. The reaction progress is monitored by techniques such as HPLC or LC-MS. Purification: The crude product is purified using preparative reverse-phase HPLC to yield the final this compound.

Key Experiment from Williams: Umpolung Amide Synthesis (UmAS)

The novel UmAS reaction is a cornerstone of the synthetic route developed by Williams and her colleagues.

Reaction: Formation of a key amide bond using the UmAS protocol. Reagents and Conditions: An α-nitro-α-bromo ester is reacted with an amine in the presence of an iodine source (e.g., molecular iodine) and a base (e.g., a hindered organic base) in a suitable solvent. The reaction conditions are optimized to promote the desired amide bond formation while minimizing side reactions. Purification: The resulting amide product is purified using column chromatography on silica gel.

Visualizing the Synthetic Pathways

To facilitate a clearer understanding of the two synthetic strategies, the following diagrams illustrate the logical flow of each approach.

Schnegotzki_Synthesis_Route cluster_fragments Fragment Synthesis A Fragment A (Amino Acid Precursors) C Fragment Coupling A->C B Fragment B (Amino Acid Precursors) B->C D Linear Depsipeptide C->D E Macrolactamization D->E F This compound E->F

Caption: Schnegotzki et al. Synthesis Route

Williams_Synthesis_Route cluster_building_blocks Building Block Synthesis G Protected Amino Acids I Umpolung Amide Synthesis (UmAS) G->I H α-Nitro-α-bromo Esters H->I J Peptide Elongation I->J K Linear Precursor J->K L Macrolactamization K->L M This compound L->M

Caption: Williams (UmAS) Synthesis Route

Safety Operating Guide

Cochinmicin I: Essential Procedures for Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Given that the toxicological properties of Cochinmicin I have not been fully investigated, it should be handled with utmost caution in a controlled laboratory setting.[1] Personnel must wear appropriate Personal Protective Equipment (PPE), including lab coats, safety goggles, and gloves.[2][3] For handling the solid compound or preparing solutions, a fume hood is recommended to prevent inhalation of any airborne particles.[2][4]

Experimental Protocol: Safe Handling and Waste Segregation of this compound in a Laboratory Setting

This protocol outlines the necessary steps for safely handling this compound and segregating the generated waste to ensure proper disposal.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., sterile distilled water, sterile dilute acetic acid)[1]

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

  • Fume hood

  • Analytical balance

  • Spatula and weighing paper

  • Conical tubes or vials for solution preparation

  • Designated, labeled waste containers for solid and liquid chemical waste

Procedure:

  • Preparation: Before handling this compound, ensure you are wearing all required PPE. Perform all manipulations within a certified fume hood.

  • Weighing: Carefully weigh the desired amount of solid this compound using a clean spatula and weighing paper on an analytical balance. Avoid creating dust.

  • Solubilization: Transfer the weighed this compound to an appropriate container for dissolution. Add the chosen solvent to the desired concentration. If solubility is an issue, a series of increasingly powerful solvents may be tested.[1]

  • Waste Segregation (Solid): Dispose of any contaminated weighing paper, gloves, and other solid materials that came into contact with solid this compound into a designated, clearly labeled "Hazardous Solid Chemical Waste" container.

  • Waste Segregation (Liquid): Any unused or waste solutions of this compound should be collected in a designated, clearly labeled "Hazardous Liquid Chemical Waste" container. Do not mix with other waste streams unless compatibility is confirmed.

  • Decontamination: Clean all non-disposable equipment that came into contact with this compound, such as the spatula and glassware, according to standard laboratory procedures for potent compounds. The rinsate should be collected as hazardous liquid waste.

  • Storage: Store the stock solution of this compound in a tightly sealed container at -20°C or colder for long-term stability.[1]

Logistical and Disposal Plan

Proper disposal of this compound and its associated waste is a critical step in the laboratory workflow. The overriding principle is that no experiment should begin without a clear plan for the disposal of all generated waste.[5]

Step-by-Step Disposal Guidance:

  • Classification: All waste generated from handling this compound, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.[4][6]

  • Segregation: As detailed in the protocol above, maintain separate and clearly labeled waste streams for solid and liquid waste containing this compound. This is crucial for proper disposal by your institution's environmental health and safety (EHS) office or a licensed waste disposal service.[7]

  • Collection: Collect waste in designated, leak-proof containers. Ensure containers are properly sealed and stored in a safe, designated area within the lab, away from general lab traffic.[4]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to determine the specific procedures for the disposal of potent, non-characterized research chemicals.[8][9] They will provide guidance on labeling, storage, and pickup schedules.

  • Professional Disposal: The ultimate disposal of this compound waste should be handled by a licensed and reputable chemical waste disposal company arranged by your institution.[5][7][10] Incineration is a common and effective method for the destruction of potent pharmaceutical compounds.[8]

Quantitative Data Summary

While specific disposal-related quantitative data for this compound is not available, the following table summarizes its key chemical properties, which are essential for a proper risk assessment by safety professionals.

PropertyValueReference
Molecular Formula C46H47N7O12--INVALID-LINK--
Molecular Weight 889.9 g/mol --INVALID-LINK--
CAS Number 143728-97-6--INVALID-LINK--
Appearance Solid (assumed)General knowledge
Known Bioactivity Endothelin receptor antagonist--INVALID-LINK--

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of a research chemical like this compound, for which a specific Safety Data Sheet is unavailable.

DisposalWorkflow cluster_prep Preparation Phase cluster_assessment Risk Assessment Phase cluster_action Action Phase cluster_disposal Final Disposal start Start: New Experiment with this compound sds_check Check for Specific SDS/Disposal Info start->sds_check no_sds No Specific Info Found sds_check->no_sds Not Found treat_potent Treat as Potent Bioactive Compound no_sds->treat_potent consult_ehs Consult Institutional EHS Guidelines treat_potent->consult_ehs segregate Segregate Waste: Solid & Liquid consult_ehs->segregate label_waste Label Waste Containers Clearly segregate->label_waste store_safe Store Waste Securely label_waste->store_safe schedule_pickup Schedule Pickup with EHS/Licensed Vendor store_safe->schedule_pickup incinerate Incineration by Professional Vendor schedule_pickup->incinerate

Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Cochinmicin I

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling Cochinmicin I based on general best practices for potent, novel peptide compounds. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this substance should be treated as a compound with unknown toxicity, and all handling procedures should be conducted with the utmost caution by trained personnel in a controlled laboratory setting.

Personal Protective Equipment (PPE)

Given the potent biological activity of this compound as a cyclodepsipeptide endothelin antagonist, a comprehensive PPE strategy is mandatory to prevent accidental exposure. The "double barrier" concept should be employed, ensuring two layers of protection between the researcher and the compound.[1]

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Use
Hand Protection Double-gloving: Inner and outer gloves- Inner Glove: Nitrile or latex for tactile sensitivity. - Outer Glove: Chemical-resistant nitrile or neoprene. - Change outer gloves frequently, and both layers immediately upon suspected contamination.
Body Protection Disposable, solid-front lab coat or coveralls with tight-fitting cuffs- Must be worn over personal clothing. - Should be dedicated to work with this compound and not worn outside the designated laboratory area.
Eye and Face Protection Chemical splash goggles and a full-face shield- Goggles are required at all times when the compound is handled. - A face shield must be worn over goggles when there is a risk of splashes or aerosol generation.[2][3][4]
Respiratory Protection N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR)- Required when handling the powdered form of this compound or when aerosolization is possible. - Fit-testing is mandatory for all users of tight-fitting respirators.
Foot Protection Closed-toe, chemical-resistant shoes and disposable shoe covers- Shoes must fully cover the feet. - Shoe covers should be worn in the designated handling area and removed before exiting.[2][3]

Operational Handling Plan: Step-by-Step Guidance

All handling of this compound should occur within a designated area, such as a certified chemical fume hood, a glove box, or another appropriate containment device.[1][5]

Experimental Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Don appropriate PPE prep2 Prepare designated handling area (e.g., fume hood) prep1->prep2 prep3 Assemble all necessary equipment and reagents prep2->prep3 handle1 Weigh solid this compound in a containment device prep3->handle1 Proceed to handling handle2 Prepare stock solutions handle1->handle2 handle3 Perform experimental procedures handle2->handle3 clean1 Decontaminate all surfaces and equipment handle3->clean1 Experiment complete clean2 Segregate and label all waste streams clean1->clean2 clean3 Doff PPE in the correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: This diagram outlines the procedural flow for safely handling this compound, from preparation to post-handling cleanup.

Detailed Protocols:

  • Preparation:

    • Ensure all required PPE is available and has been inspected for integrity.[2]

    • Prepare the designated handling area by covering the work surface with absorbent, disposable liners.

    • Assemble all necessary equipment (e.g., spatulas, vials, pipettes, solvents) within the containment device to minimize reaching in and out.

  • Handling Solid Compound:

    • When handling the powdered form, use a chemical fume hood or glove box to prevent inhalation of airborne particles.[5][6]

    • Use dedicated, disposable utensils for weighing and transferring the solid.

    • If a significant amount of powder is being handled, consider additional engineering controls like a dispensing isolator.[1]

  • Solution Preparation and Use:

    • Dissolve this compound in a suitable solvent within the fume hood. For peptides with unknown solubility, it may be necessary to test a series of solvents.[7]

    • Clearly label all solutions with the compound name, concentration, solvent, and date.

    • Keep containers sealed when not in use.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 2: Emergency Response Plan for this compound Exposure and Spills

IncidentImmediate ActionFollow-up
Skin Exposure - Immediately remove contaminated clothing and PPE. - Flush the affected area with copious amounts of water for at least 15 minutes.[8][9][10] - Wash with mild soap and water.- Seek immediate medical attention. - Provide medical personnel with any available information on this compound.
Eye Exposure - Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[8][9][10]- Seek immediate medical attention.
Inhalation - Move the affected person to fresh air immediately.[6]- Seek immediate medical attention.
Ingestion - Do NOT induce vomiting. - Rinse mouth with water.- Seek immediate medical attention.
Minor Spill - Alert others in the area. - If safe to do so, cover the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite), working from the outside in.[9] - Decontaminate the area with a suitable cleaning solution.- Place all cleanup materials in a sealed container for hazardous waste disposal. - Report the spill to the laboratory supervisor and Environmental Health & Safety (EHS).
Major Spill - Evacuate the immediate area. - Alert others and the laboratory supervisor. - Close the laboratory doors and prevent re-entry. - Contact your institution's EHS or emergency response team immediately.[8][10]- Await instructions from trained emergency responders.

Logical Flow for Emergency Response

start Incident Occurs is_spill Is it a spill? start->is_spill is_major_spill Is it a major spill? is_spill->is_major_spill Yes exposure Exposure Event is_spill->exposure No minor_spill Contain and clean up spill is_major_spill->minor_spill No major_spill Evacuate and call EHS is_major_spill->major_spill Yes report Report incident minor_spill->report major_spill->report decontaminate Decontaminate person (flush with water) exposure->decontaminate medical Seek medical attention decontaminate->medical medical->report

Caption: This flowchart illustrates the decision-making process for responding to an emergency involving this compound.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.

Table 3: Waste Disposal Plan for this compound

Waste StreamCollection and StorageDisposal Procedure
Solid Waste - Collect in a dedicated, sealed, and clearly labeled hazardous waste container. - Includes contaminated gloves, lab coats, shoe covers, absorbent pads, and weighing papers.- Dispose of through your institution's hazardous chemical waste program.
Liquid Waste - Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. - Includes unused solutions and solvent rinses.- Do not pour down the drain. - Dispose of through your institution's hazardous chemical waste program.
Sharps Waste - Collect in a designated, puncture-resistant sharps container. - Includes contaminated needles, syringes, and pipette tips.- Dispose of as hazardous sharps waste through your institution's established procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.